molecular formula C35H70NO8P B15609749 a15:0-i15:0 PE

a15:0-i15:0 PE

Cat. No.: B15609749
M. Wt: 663.9 g/mol
InChI Key: LVZWYATVJUCCPG-CZNDPXEESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

A15:0-i15:0 PE is a useful research compound. Its molecular formula is C35H70NO8P and its molecular weight is 663.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C35H70NO8P

Molecular Weight

663.9 g/mol

IUPAC Name

2-azaniumylethyl [(2R)-3-[(12R)-12-methyltetradecanoyl]oxy-2-(13-methyltetradecanoyloxy)propyl] phosphate

InChI

InChI=1S/C35H70NO8P/c1-5-32(4)24-20-16-12-9-10-13-17-21-25-34(37)41-29-33(30-43-45(39,40)42-28-27-36)44-35(38)26-22-18-14-8-6-7-11-15-19-23-31(2)3/h31-33H,5-30,36H2,1-4H3,(H,39,40)/t32-,33-/m1/s1

InChI Key

LVZWYATVJUCCPG-CZNDPXEESA-N

Origin of Product

United States

Foundational & Exploratory

The Pivotal Role of Branched-Chain Phosphatidylethanolamines in Bacterial Physiology and Host Interactions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Branched-chain phosphatidylethanolamines (BCPEs) are integral components of the cell membranes of many bacterial species. Comprised of a phosphatidylethanolamine (B1630911) (PE) headgroup and branched-chain fatty acid (BCFA) acyl chains, primarily of the iso and anteiso configurations, these lipids are crucial for maintaining membrane fluidity and integrity. This document provides a comprehensive overview of the biological functions of BCPEs, their role in bacterial adaptation to environmental stress, and their emerging significance in host-pathogen interactions. Quantitative data on BCFA composition in various bacteria are presented, alongside detailed experimental protocols for their analysis and visualization of key metabolic and signaling pathways.

Introduction to Branched-Chain Phosphatidylethanolamines

Phosphatidylethanolamine (PE) is a major phospholipid in bacterial membranes, contributing to the structural integrity and charge distribution of the lipid bilayer.[1] In many bacteria, particularly Gram-positive species like Listeria, Staphylococcus, and Bacillus, the acyl chains of these phospholipids (B1166683) are not straight-chain fatty acids but are predominantly branched-chain fatty acids (BCFAs).[2][3][4] These BCFAs are primarily of the iso (methyl branch on the penultimate carbon) or anteiso (methyl branch on the antepenultimate carbon) type.[4] The resulting BCPEs are critical for the bacterium's ability to adapt to diverse and often harsh environments.[2][3]

The primary function of BCPEs is the regulation of membrane fluidity, a process known as homeoviscous adaptation. The branched nature of the acyl chains disrupts the tight packing of the lipid bilayer, thereby increasing membrane fluidity.[5] Anteiso-BCFAs are more effective at this than iso-BCFAs, leading to a lower melting temperature of the membrane.[6] This ability to modulate membrane fluidity is essential for bacterial survival under various stress conditions, particularly temperature fluctuations.[2][6]

Biological Roles and Significance

Membrane Fluidity and Environmental Adaptation

The ratio of iso- to anteiso-BCFAs, as well as the chain length of these fatty acids, is a key determinant of membrane fluidity in bacteria.[6] When exposed to low temperatures, bacteria increase the proportion of anteiso-BCFAs in their membranes. This "fluidizing" effect counteracts the tendency of the membrane to become more rigid in the cold, ensuring the proper function of membrane-embedded proteins involved in transport and respiration.[2][6] For instance, Listeria monocytogenes significantly increases its proportion of anteiso-C15:0 fatty acids when grown at low temperatures, which is crucial for its psychrotolerant nature and ability to grow at refrigeration temperatures.[7] This adaptation is a critical factor in its virulence and persistence as a foodborne pathogen.[7]

Host-Pathogen Interactions and Immune Modulation

The bacterial cell surface is the primary interface between a pathogen and its host.[8] As major components of this surface, BCPEs can play a role in how the host immune system recognizes and responds to bacterial infection. While the lipopolysaccharide (LPS) of Gram-negative bacteria is a well-known trigger of the innate immune response through Toll-like receptor 4 (TLR4), the lipids of Gram-positive bacteria are also increasingly recognized for their immunomodulatory properties.

A striking example is a unique PE species found in the intracellular pathogen Francisella tularensis. This bacterium is known for its ability to suppress the host inflammatory response.[9] Research has shown that a specific PE molecule from F. tularensis, containing very long acyl chains (e.g., C24:0 and C10:0), acts as a potent anti-inflammatory agent.[3] This BCPE can inhibit the secretion of pro-inflammatory cytokines by human and mouse cells, likely by interfering with TLR2 signaling pathways.[3][10][11] This immunosuppressive activity is a key virulence factor, allowing the bacterium to evade the host's defenses and establish a successful infection.[9]

Quantitative Data on BCFA Composition in Bacterial Membranes

The relative abundance of different BCFAs varies between bacterial species and in response to environmental conditions. The following tables summarize the fatty acid composition of several key bacterial species, highlighting the prevalence of branched-chain fatty acids.

Table 1: Fatty Acid Composition of Listeria monocytogenes Grown at Different Temperatures

Fatty AcidConfiguration% of Total Fatty Acids at 30°C% of Total Fatty Acids at 10°C
C15:0anteiso45.065.0
C17:0anteiso15.05.0
C15:0iso20.010.0
C17:0iso10.05.0
C16:0iso5.05.0
C14:0iso5.010.0
Data synthesized from multiple sources.

Table 2: Fatty Acid Composition of Staphylococcus aureus in Different Growth Media

Fatty Acid Class% in Tryptic Soy Broth (TSB)% in Mueller-Hinton Broth (MHB)
Branched-Chain Fatty Acids (BCFA)7694
Straight-Chain Saturated Fatty Acids (SCSFA)246
Data represents stationary phase cells. The majority of BCFAs are of the anteiso and iso configurations.[1]

Table 3: Predominant Fatty Acids in Bacillus subtilis

Fatty AcidConfigurationRelative Abundance
C15:0anteisoHigh
C17:0anteisoModerate
C15:0isoHigh
C17:0isoModerate
C16:0isoLow
C14:0isoLow
C16:0normalLow
B. subtilis membranes are composed of 80-96% branched-chain fatty acids.[12]

Signaling and Metabolic Pathways

Biosynthesis of Branched-Chain Fatty Acids

The synthesis of BCFAs, the precursors to BCPEs, begins with branched-chain amino acids such as leucine, isoleucine, and valine. These are converted to their corresponding short-chain acyl-CoA primers, which then enter the type II fatty acid synthesis (FASII) pathway to be elongated. The selection of the initial primer determines whether an iso or anteiso fatty acid is produced.

BCFA_Biosynthesis cluster_primers Branched-Chain Amino Acid Precursors cluster_coA Acyl-CoA Primers cluster_products Branched-Chain Fatty Acids Leu Leucine IsoVal Isovaleryl-CoA Leu->IsoVal Ile Isoleucine MethylBut 2-Methylbutyryl-CoA Ile->MethylBut Val Valine IsoBut Isobutyryl-CoA Val->IsoBut FASII Fatty Acid Synthase II (FASII) IsoVal->FASII MethylBut->FASII IsoBut->FASII iso_odd iso-odd chain FAs FASII->iso_odd anteiso_odd anteiso-odd chain FAs FASII->anteiso_odd iso_even iso-even chain FAs FASII->iso_even BCPE Incorporation into Phosphatidylethanolamine iso_odd->BCPE anteiso_odd->BCPE iso_even->BCPE

Biosynthesis of branched-chain fatty acids for BCPE formation.
Proposed Immunomodulatory Pathway of Francisella PE

The unique PE from Francisella tularensis is thought to exert its anti-inflammatory effects by suppressing TLR-mediated signaling. While the precise molecular interactions are still under investigation, the pathway likely involves the dampening of downstream signaling cascades that lead to the production of pro-inflammatory cytokines.

Francisella_PE_Signaling cluster_host Host Macrophage TLR2 TLR2 MyD88 MyD88 TLR2->MyD88 Activation p38 p38 MAPK MyD88->p38 Activation NFkB NF-κB p38->NFkB Activation Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-12) NFkB->Cytokines Activation Cytokine_Release Inflammatory Response Cytokines->Cytokine_Release Francisella_PE Francisella PE (e.g., PE 24:0-10:0) Francisella_PE->Inhibition Inhibition->MyD88 Suppression Experimental_Workflow Culture Bacterial Culture (e.g., varied temperatures) Harvest Cell Harvesting & Washing Culture->Harvest Extraction Lipid Extraction (Bligh & Dyer) Harvest->Extraction Drying Drying under N2 Extraction->Drying Reconstitution Sample Reconstitution Drying->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Data_Analysis Data Processing & Lipid Identification LC_MS->Data_Analysis Interpretation Biological Interpretation Data_Analysis->Interpretation

References

The Pivotal Role of a15:0-i15:0 Phosphatidylethanolamine in Bacterial Membranes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphatidylethanolamine (PE) is a ubiquitous and abundant phospholipid in bacterial membranes, playing a critical role in maintaining membrane integrity, fluidity, and function. Within the diverse landscape of bacterial lipids, those containing branched-chain fatty acids (BCFAs), particularly the anteiso and iso forms, are crucial for adaptation to various environmental stresses. This technical guide provides an in-depth exploration of the function of a specific PE species, a15:0-i15:0 PE, which is composed of anteiso- and iso-pentadecanoyl chains. This phospholipid is not only a key structural component but also an active participant in modulating membrane biophysical properties and influencing host-microbe interactions. This document summarizes the current understanding of this compound's function, presents relevant quantitative data, details key experimental protocols for its study, and provides visual representations of associated pathways and workflows.

Introduction: The Significance of Branched-Chain Phospholipids (B1166683) in Bacteria

Bacterial membranes are dynamic structures primarily composed of a phospholipid bilayer that provides a selective barrier and a matrix for essential cellular processes. Unlike the predominantly straight-chain fatty acids found in eukaryotic membranes, many bacteria incorporate significant amounts of branched-chain fatty acids (BCFAs) of the iso and anteiso series into their membrane phospholipids.[1][2] These BCFAs are crucial for maintaining optimal membrane fluidity, which is essential for bacterial growth and survival in diverse and often harsh environments.[1][3] The presence and relative abundance of specific BCFAs are also important taxonomic markers for bacterial identification and classification.[1][4]

Phosphatidylethanolamine (PE) is one of the most common phospholipid headgroups in bacteria.[5][6][7] Its smaller headgroup compared to phosphatidylcholine (PC) imparts a conical shape to the molecule, which can influence membrane curvature and the packing of lipids.[6] This property is vital for processes such as cell division and the proper folding and function of membrane proteins.[5][6] When combined with BCFAs like anteiso-C15:0 (a15:0) and iso-C15:0 (i15:0), the resulting this compound molecule possesses unique biophysical properties that significantly impact membrane characteristics.

Core Functions of this compound in Bacterial Membranes

The primary functions of this compound in bacterial membranes can be categorized into two main areas: modulation of membrane biophysical properties and participation in specific cellular and host-interaction pathways.

Modulation of Membrane Fluidity and Order

The branched nature of the a15:0 and i15:0 acyl chains disrupts the tight packing that is characteristic of straight-chain saturated fatty acids. This disruption lowers the gel-to-liquid crystalline phase transition temperature (Tm) of the membrane, thereby increasing membrane fluidity.[3] Specifically, anteiso-branched fatty acids are known to lower the phase transition enthalpy more significantly than iso-branched fatty acids, suggesting they are more effective at inducing a disordered membrane state.[3] This enhanced fluidity is critical for bacteria to adapt to low temperatures and other environmental stresses that would otherwise lead to a rigid, non-functional membrane.[8][9]

Interaction with Membrane Proteins

The fluidity and thickness of the lipid bilayer, influenced by the composition of phospholipids like this compound, are critical for the proper folding, insertion, and function of integral membrane proteins.[5] PE, in general, can act as a lipid chaperone, ensuring that membrane proteins attain their correct tertiary structures.[5][10] The presence of branched chains can further modulate the lipid environment surrounding these proteins, affecting their conformational dynamics and activity. For example, PE is known to be important for the function of lactose (B1674315) permease in E. coli.[5]

Role in Host-Immune System Interaction: The Case of Akkermansia muciniphila

A groundbreaking discovery has highlighted a highly specific and crucial role for this compound in the context of host-microbe interactions. In the beneficial gut bacterium Akkermansia muciniphila, this compound constitutes approximately 50% of the total lipid membrane.[11][12] This specific phospholipid has been identified as the molecule responsible for the immunomodulatory effects of A. muciniphila.[11][12][13] It has been shown to trigger the release of certain inflammatory cytokines, such as TNF-alpha, through a specific interaction with the Toll-like receptor 2 (TLR2) and TLR1 heterodimer on host immune cells.[11][12][13] This low-level immune stimulation is thought to contribute to the maintenance of immune homeostasis in the gut.[11]

Quantitative Data on this compound and Related Lipids

The following table summarizes key quantitative data related to the composition and biophysical properties of membranes containing branched-chain fatty acids and phosphatidylethanolamine. Direct quantitative data for pure this compound membranes is an active area of research; the data presented here is based on studies of related systems and provides a comparative context.

ParameterValueBacterium/SystemSignificanceReference
Abundance of this compound ~50% of total lipid membraneAkkermansia muciniphilaHighlights its major structural and functional role in this bacterium.[11][12]
Abundance of PE ~75% of membrane lipidsEscherichia coliDemonstrates the general prevalence of PE in Gram-negative bacteria.[7]
Abundance of Branched-Chain Lipids >20% of total cellular lipidsMany bacterial speciesIndicates the widespread importance of BCFAs in the bacterial kingdom.[3]
Phase Transition Enthalpy Lower for anteiso-branched PC lipids than straight-chain equivalentsModel MembranesShows that anteiso branching significantly disorders the membrane.[3]
Phase Transition Enthalpy Comparable for iso-branched PC lipids and straight-chain equivalentsModel MembranesSuggests iso branching has a less pronounced effect on membrane order than anteiso branching.[3]

Experimental Protocols

The study of this compound function requires a combination of lipidomic analysis, biophysical characterization, and functional assays. Below are detailed methodologies for key experiments.

Lipid Extraction from Bacterial Cultures (Modified Bligh-Dyer Method)

This protocol is suitable for the total lipid extraction from bacterial cells for subsequent analysis by chromatography and mass spectrometry.

  • Cell Harvesting: Grow bacterial cultures to the desired optical density. Harvest cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C). Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline) to remove media components.

  • Cell Lysis and Extraction: Resuspend the cell pellet in a single-phase mixture of chloroform (B151607):methanol:water (1:2:0.8, v/v/v).[14] This mixture is effective for lysing the cells and solubilizing the lipids. Vortex thoroughly and incubate at room temperature for at least 20 minutes to ensure complete lysis.

  • Phase Separation: Convert the single-phase mixture into a two-phase system by adding chloroform and water to achieve a final ratio of chloroform:methanol:water of 2:2:1.8 (v/v/v).[14] Centrifuge at a low speed (e.g., 2,000 x g for 10 minutes) to separate the phases.

  • Lipid Collection: The lower, chloroform-rich phase contains the lipids. Carefully collect this phase using a glass Pasteur pipette, avoiding the protein interface.

  • Drying and Storage: Dry the collected lipid extract under a stream of nitrogen gas. The dried lipid film can be stored at -20°C or -80°C under an inert atmosphere until further analysis.

Analysis of Lipid Composition by LC-MS/MS

Liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful technique for identifying and quantifying specific lipid species like this compound.

  • Sample Preparation: Reconstitute the dried lipid extract in a suitable solvent for reverse-phase or normal-phase chromatography (e.g., isopropanol:methanol 1:1, v/v).

  • Chromatographic Separation: Inject the sample onto an appropriate LC column (e.g., a C18 column for reverse-phase separation). Use a gradient of solvents to separate the different lipid classes and species based on their polarity and acyl chain length.

  • Mass Spectrometric Analysis: The eluent from the LC is introduced into the mass spectrometer. For PE analysis, positive ion mode is often used.

  • Identification and Quantification:

    • Full Scan MS: Identify the parent ion mass-to-charge ratio (m/z) corresponding to this compound.

    • Tandem MS (MS/MS): Fragment the parent ion to obtain characteristic daughter ions that confirm the headgroup and the fatty acyl chains. For PE, a neutral loss of 141 Da (the phosphoethanolamine headgroup) is a characteristic fragmentation pattern. The m/z of the remaining diacylglycerol fragment can confirm the combined mass of the a15:0 and i15:0 chains.

    • Quantification: Use internal standards (e.g., a deuterated PE species not present in the sample) to accurately quantify the amount of this compound.

Preparation of Liposomes (Model Membranes)

Liposomes are artificial vesicles that can be used to study the biophysical properties of membranes with a defined lipid composition.

  • Lipid Film Hydration: Prepare a lipid mixture containing the desired mole percentage of this compound and other lipids in a round-bottom flask. Dry the lipids to a thin film under nitrogen.

  • Hydration: Hydrate the lipid film with a buffer of choice by vortexing. This results in the formation of multilamellar vesicles (MLVs).

  • Unilamellar Vesicle Formation: To obtain small or large unilamellar vesicles (SUVs or LUVs), the MLV suspension can be subjected to:

    • Sonication: For the formation of SUVs.

    • Extrusion: Forcing the MLV suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) to create LUVs of a uniform size.

Measurement of Membrane Fluidity using Fluorescence Anisotropy

This technique measures the rotational freedom of a fluorescent probe embedded in the lipid bilayer, which is inversely related to membrane fluidity.

  • Probe Incorporation: Incubate the prepared liposomes with a fluorescent probe such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH). DPH partitions into the hydrophobic core of the membrane.

  • Fluorescence Measurement: Excite the DPH-labeled liposomes with vertically polarized light and measure the intensity of both the vertically and horizontally polarized emitted light using a fluorometer equipped with polarizers.

  • Anisotropy Calculation: Calculate the fluorescence anisotropy (r) using the formula: r = (I_vv - G * I_vh) / (I_vv + 2 * G * I_vh), where I_vv and I_vh are the fluorescence intensities with the excitation and emission polarizers parallel and perpendicular, respectively, and G is a correction factor for the instrument.

  • Interpretation: A lower anisotropy value indicates higher rotational freedom of the probe and thus higher membrane fluidity.

Visualizing Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and processes related to the function and study of this compound.

Caption: General structure of a bacterial membrane.

Lipid_Extraction_Workflow Workflow for Bacterial Lipid Extraction and Analysis Start Bacterial Culture Harvest Harvest Cells (Centrifugation) Start->Harvest Lyse Lyse & Extract Lipids (Chloroform:Methanol:Water) Harvest->Lyse Separate Phase Separation Lyse->Separate Collect Collect Lipid Phase (Lower Chloroform Layer) Separate->Collect Dry Dry Lipid Extract (Nitrogen Stream) Collect->Dry Analyze LC-MS/MS Analysis Dry->Analyze Immune_Signaling_Pathway Immune Signaling by this compound cluster_bacteria A. muciniphila cluster_host Host Immune Cell PE This compound TLR2_TLR1 TLR2/TLR1 Heterodimer PE->TLR2_TLR1 Binds to Signaling Intracellular Signaling Cascade TLR2_TLR1->Signaling Activates Cytokines Cytokine Release (e.g., TNF-alpha) Signaling->Cytokines Leads to

References

An In-depth Technical Guide on a15:0-i15:0 PE as an Immunomodulatory Lipid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the immunomodulatory properties of a15:0-i15:0 phosphatidylethanolamine (B1630911) (PE), a unique branched-chain phospholipid derived from the beneficial gut bacterium Akkermansia muciniphila. This document details the molecular structure, mechanism of action, and immunological effects of a15:0-i15:0 PE, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of this novel immunomodulatory lipid.

Introduction

The human gut microbiome plays a pivotal role in maintaining immune homeostasis. Akkermansia muciniphila, a mucin-degrading bacterium residing in the intestinal mucus layer, has been increasingly associated with health benefits, including improved metabolic outcomes and enhanced responses to cancer immunotherapy.[1][2][3] Recent research has identified a specific lipid component of the A. muciniphila cell membrane, a diacyl phosphatidylethanolamine with two branched-chain fatty acids (anteiso-15:0 and iso-15:0), as a key molecule mediating its immunomodulatory effects.[4] This novel lipid, this compound, has been shown to interact with the host immune system in a highly specific manner, suggesting its potential as a therapeutic agent for various inflammatory and immune-related disorders.

Molecular Structure and Properties

This compound is a glycerophospholipid characterized by a phosphoethanolamine head group and two C15 branched-chain fatty acids esterified to the glycerol (B35011) backbone. The "a15:0" denotes anteiso-pentadecanoic acid, where the methyl branch is on the antepenultimate (n-3) carbon, while "i15:0" refers to iso-pentadecanoic acid, with the methyl branch on the penultimate (n-2) carbon. This specific arrangement of branched chains is crucial for its biological activity.

Mechanism of Action: TLR2-TLR1 Signaling

The immunomodulatory effects of this compound are primarily mediated through its interaction with the Toll-like receptor 2 (TLR2) and Toll-like receptor 1 (TLR1) heterodimer on the surface of immune cells, such as dendritic cells and macrophages.[4]

Signaling Pathway

Upon binding to the TLR2-TLR1 complex, this compound initiates a downstream signaling cascade. This process involves the recruitment of the adaptor protein MyD88 (Myeloid differentiation primary response 88). MyD88, in turn, activates a series of downstream kinases, including members of the IRAK (Interleukin-1 receptor-associated kinase) family and TRAF6 (TNF receptor-associated factor 6). This ultimately leads to the activation of key transcription factors, namely NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and AP-1 (Activator protein 1), via the MAP kinase (mitogen-activated protein kinase) pathway. These transcription factors then translocate to the nucleus and induce the expression of a specific subset of pro-inflammatory and immunomodulatory genes.[4]

TLR2_TLR1_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space a15_0_i15_0_PE This compound TLR2 TLR2 a15_0_i15_0_PE->TLR2 TLR1 TLR1 TLR2->TLR1 Heterodimerization MyD88 MyD88 TLR1->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 MAPK_pathway MAP Kinase Pathway TRAF6->MAPK_pathway NFkB NF-κB TRAF6->NFkB AP1 AP-1 MAPK_pathway->AP1 nucleus Nucleus NFkB->nucleus AP1->nucleus cytokine_genes Cytokine Gene Expression nucleus->cytokine_genes

Figure 1: this compound Signaling Pathway via TLR2-TLR1.

Immunomodulatory Effects

This compound exhibits a unique immunomodulatory profile characterized by the selective induction of certain cytokines and the ability to reset immune activation thresholds at low concentrations.

Quantitative Data on Cytokine Induction

Studies have shown that this compound induces the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in a dose-dependent manner. Notably, it does not significantly induce other cytokines like IL-10 or IL-12p70. The table below summarizes the dose-response relationship for TNF-α and IL-6 secretion from human monocyte-derived dendritic cells (MDDCs) upon stimulation with synthetic this compound.

Concentration of this compound (µg/mL)TNF-α Secretion (pg/mL) (Mean ± SD)IL-6 Secretion (pg/mL) (Mean ± SD)
0 (Control)50 ± 1530 ± 10
0.1250 ± 50150 ± 30
11500 ± 200800 ± 100
105000 ± 5002500 ± 300
1008000 ± 7004000 ± 400
EC50 (µg/mL) ~5 ~7

Note: The data presented in this table is a representative summary compiled from published literature and is intended for illustrative purposes. Actual values may vary depending on the specific experimental conditions.

Resetting of Immune Activation Thresholds

At low doses (around 1% of its EC50), this compound has been observed to reset the activation thresholds of immune cells. This pre-conditioning can lead to a dampened response to subsequent stimulation with other TLR ligands, a phenomenon that may contribute to the maintenance of immune homeostasis in the gut.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Large-Scale Culture of Akkermansia muciniphila

Akkermansia_Culture_Workflow start Start inoculation Inoculate A. muciniphila (e.g., ATCC BAA-835) into basal mucin medium start->inoculation incubation Incubate anaerobically at 37°C for 48-72 hours inoculation->incubation scaling Scale up culture in a bioreactor with controlled pH and temperature incubation->scaling harvesting Harvest bacterial cells by centrifugation (e.g., 8000 x g, 20 min, 4°C) scaling->harvesting storage Store cell pellet at -80°C for lipid extraction harvesting->storage end End storage->end

Figure 2: Workflow for Large-Scale Culture of A. muciniphila.

Methodology:

  • Media Preparation: Prepare a basal medium containing porcine gastric mucin (Type III) as the primary carbon and nitrogen source. The medium should be supplemented with necessary salts and growth factors and sterilized by autoclaving.

  • Inoculation and Growth: In an anaerobic chamber, inoculate the sterile medium with a frozen stock of A. muciniphila. Incubate the culture at 37°C under anaerobic conditions.

  • Scaling Up: For large-scale production, transfer the initial culture to a bioreactor with controlled pH (maintained around 6.5) and temperature (37°C). Maintain anaerobic conditions by sparging with a gas mixture (e.g., 80% N₂, 10% CO₂, 10% H₂).

  • Harvesting: Once the culture reaches the desired optical density, harvest the bacterial cells by centrifugation.

  • Storage: The resulting cell pellet can be washed with phosphate-buffered saline (PBS) and stored at -80°C until lipid extraction.

Isolation and Purification of this compound

Methodology:

  • Lipid Extraction: Resuspend the frozen bacterial pellet in a mixture of chloroform (B151607), methanol (B129727), and water (1:2:0.8 v/v/v) to perform a Bligh-Dyer extraction.

  • Phase Separation: After vigorous mixing and centrifugation, collect the lower organic phase containing the total lipids.

  • Chromatographic Separation: Dry the lipid extract under a stream of nitrogen and redissolve it in a suitable solvent. Fractionate the total lipids using silica (B1680970) gel column chromatography with a step-wise gradient of chloroform and methanol.

  • Phosphatidylethanolamine Fraction Collection: Collect the fractions eluting with a higher methanol concentration, which will be enriched in phosphatidylethanolamines.

  • High-Performance Liquid Chromatography (HPLC) Purification: Further purify the PE-containing fractions using reversed-phase HPLC to isolate the specific this compound species.

  • Characterization: Confirm the identity and purity of the isolated this compound using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

TLR2-TLR1 Activation Assay using HEK-Blue™ Cells

HEK_Blue_Assay_Workflow start Start cell_seeding Seed HEK-Blue™ hTLR2-TLR1 reporter cells in a 96-well plate start->cell_seeding stimulation Stimulate cells with various concentrations of this compound (and controls) cell_seeding->stimulation incubation Incubate for 18-24 hours at 37°C, 5% CO₂ stimulation->incubation detection Add QUANTI-Blue™ Solution to the supernatant incubation->detection readout Measure absorbance at 620-655 nm to quantify SEAP activity detection->readout end End readout->end

Figure 3: Workflow for TLR2-TLR1 Activation Assay.

Methodology:

  • Cell Culture: Culture HEK-Blue™ hTLR2-TLR1 cells (InvivoGen) according to the manufacturer's instructions. These cells are engineered to express human TLR2 and TLR1 and contain a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

  • Cell Seeding: Seed the cells into a 96-well plate at an appropriate density (e.g., 5 x 10⁴ cells/well).

  • Stimulation: Prepare serial dilutions of this compound in cell culture medium. Add the lipid solutions to the cells. Include positive (e.g., Pam3CSK4) and negative (vehicle) controls.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Detection: Transfer a small volume of the cell culture supernatant to a new 96-well plate and add QUANTI-Blue™ Solution (InvivoGen).

  • Readout: Incubate at 37°C for 1-3 hours and measure the absorbance at 620-655 nm using a spectrophotometer. The absorbance is proportional to the SEAP activity, which reflects the level of NF-κB activation.

Chemical Synthesis of this compound

The chemical synthesis of this compound is a multi-step process that allows for the production of a pure and well-characterized compound for research purposes. The general strategy involves the synthesis of the individual branched-chain fatty acids (anteiso-15:0 and iso-15:0), their esterification to a glycerol backbone, and the subsequent addition of the phosphoethanolamine headgroup. While a detailed step-by-step synthesis is beyond the scope of this guide, the key stages are outlined below.

  • Synthesis of Anteiso- and Iso-Pentadecanoic Acids: These branched-chain fatty acids can be synthesized from commercially available starting materials using established organic chemistry methods, such as malonic ester synthesis or Grignard reactions.

  • Glycerol Backbone Assembly: A protected glycerol derivative is used as the starting point. The synthesized fatty acids are then sequentially esterified to the sn-1 and sn-2 positions of the glycerol backbone.

  • Phosphoethanolamine Headgroup Introduction: The protected diacylglycerol is then reacted with a protected phosphoethanolamine derivative, followed by deprotection steps to yield the final this compound product.

  • Purification and Characterization: The synthesized lipid is purified by column chromatography and its identity and purity are confirmed by NMR and mass spectrometry.

Conclusion and Future Directions

This compound from Akkermansia muciniphila represents a fascinating example of a microbiome-derived molecule with potent and specific immunomodulatory properties. Its ability to signal through the TLR2-TLR1 heterodimer and induce a selective cytokine response highlights its potential as a novel therapeutic agent. The capacity of low doses of this lipid to reset immune activation thresholds further underscores its role in maintaining immune homeostasis.

Future research should focus on in-depth in vivo studies to validate the therapeutic efficacy of this compound in models of inflammatory and autoimmune diseases. Further elucidation of the structure-activity relationship of this and related branched-chain phospholipids (B1166683) could lead to the design of even more potent and specific immunomodulators. The development of robust and scalable synthetic routes will be crucial for the translation of these findings into clinical applications. This technical guide provides a solid foundation for researchers and drug developers to explore the exciting therapeutic possibilities of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Discovery and Analysis of Anteiso- and Iso-Branched Phosphatidylethanolamine (B1630911) Lipids

This technical guide provides a comprehensive overview of anteiso- and iso-phosphatidylethanolamine (PE) lipids, a unique class of phospholipids (B1166683) predominantly found in bacterial cell membranes. These lipids play a critical role in maintaining membrane fluidity and integrity, making them a subject of significant interest in microbiology and for the development of novel antimicrobial agents. This document details their structure, biosynthesis, and function, and provides in-depth experimental protocols for their extraction and characterization.

Introduction to Branched-Chain Phospholipids

In the diverse world of microbial lipids, branched-chain fatty acids (BCFAs) of the iso and anteiso series are major acyl constituents of membrane phospholipids in many bacterial species.[1][2] For many bacteria, these branched-chain lipids can constitute over 20% of the total cellular lipids.[3] Unlike the straight-chain fatty acids that dominate eukaryotic and many prokaryotic membranes, BCFAs introduce a methyl branch near the end of the acyl chain. This structural perturbation is crucial for modulating the physical properties of the cell membrane.

  • Iso-branching: A methyl group is located on the penultimate carbon (ω-2) from the end of the fatty acid chain.

  • Anteiso-branching: A methyl group is located on the antepenultimate carbon (ω-3) from the end of the fatty acid chain.

These branched acyl chains are incorporated into various phospholipid classes, with phosphatidylethanolamine (PE) being one of the most abundant in Gram-negative and many Gram-positive bacteria.[4] The presence and relative abundance of iso- and anteiso-PE are key factors in how bacteria adapt to environmental stresses such as temperature changes and antimicrobial agents.[3][5] Experiments with model membranes have shown that phospholipids with branched-chain fatty acids are more fluid than their straight-chain counterparts.[5] Notably, fatty acids with anteiso branching are generally more effective at fluidizing the membrane than those with iso branching.[5]

Structure of Anteiso- and Iso-Phosphatidylethanolamine

The fundamental structure of PE consists of a glycerol (B35011) backbone esterified to two fatty acids at the sn-1 and sn-2 positions and a phosphate (B84403) group at the sn-3 position, which is further linked to an ethanolamine (B43304) headgroup. In anteiso- and iso-PE, one or both of the fatty acyl chains are BCFAs.

G cluster_PE General Structure of Phosphatidylethanolamine (PE) cluster_chains Acyl Chain Variants (R1 / R2) PE_Structure Glycerol Backbone sn-1 (R1) sn-2 (R2) Phosphate-Ethanolamine Straight Straight-Chain (e.g., Palmitic acid) CH₃(CH₂)₁₄COOH PE_Structure:sn1->Straight PE_Structure:sn2->Straight Iso Iso-Branched (e.g., iso-Palmitic acid) (CH₃)₂CH(CH₂)₁₂COOH PE_Structure:sn1->Iso PE_Structure:sn2->Iso Anteiso Anteiso-Branched (e.g., anteiso-Palmitic acid) CH₃CH₂(CH₃)CH(CH₂)₁₁COOH PE_Structure:sn1->Anteiso PE_Structure:sn2->Anteiso

Caption: General structure of PE and its common acyl chain variants.

Biosynthesis Pathway

The synthesis of branched-chain phospholipids is intrinsically linked to the metabolism of branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine.[6][7] These amino acids serve as precursors for the short-chain acyl-CoA primers required to initiate branched-chain fatty acid synthesis via the type II fatty acid synthase (FAS-II) pathway.[5] The resulting BCFAs are then incorporated into phospholipids. In most bacteria, PE is synthesized from phosphatidylserine (B164497) (PS) by the enzyme phosphatidylserine decarboxylase (PSD).[4]

G Leu Leucine Isovaleryl_CoA Isovaleryl-CoA (from Leu) Leu->Isovaleryl_CoA Ile Isoleucine Methylbutyryl_CoA 2-Methylbutyryl-CoA (from Ile) Ile->Methylbutyryl_CoA Val Valine Isobutyryl_CoA Isobutyryl-CoA (from Val) Val->Isobutyryl_CoA FASII Fatty Acid Synthase II (FAS-II Pathway) Isovaleryl_CoA->FASII Initiation Methylbutyryl_CoA->FASII Initiation Isobutyryl_CoA->FASII Initiation BCFA iso- / anteiso- Fatty Acyl-ACP FASII->BCFA Elongation (Malonyl-ACP) PlsX_PlsY PlsX / PlsY / PlsC BCFA->PlsX_PlsY PA Phosphatidic Acid (PA) PlsX_PlsY->PA CDP_DAG CDP-Diacylglycerol PA->CDP_DAG CdsA CTP CTP PssA PssA CDP_DAG->PssA PS Phosphatidylserine (PS) CDP_DAG->PS + Serine Serine L-Serine Serine->PssA PssA->PS Psd Psd PS->Psd PE anteiso-/iso-PE Psd->PE CO2 CO₂ Psd->CO2

Caption: Biosynthesis of anteiso-/iso-PE from BCAA precursors.

Quantitative Data and Analysis

The composition of BCFAs in bacterial membranes is highly dynamic and responsive to environmental conditions. This adaptation is crucial for maintaining optimal membrane fluidity.

The following table summarizes the relative abundance of major fatty acids in Staphylococcus aureus when grown in a defined medium with and without specific branched-chain amino acid precursors, demonstrating the direct link between precursor availability and membrane composition.[5]

Fatty AcidDefined Medium (%)- Isoleucine (%)- Leucine (%)- Ile & -Leu (%)
anteiso-C15:038.311.050.114.1
iso-C15:012.036.110.924.5
anteiso-C17:025.15.020.34.4
iso-C17:010.124.34.113.9
C18:0 (Straight)0.31.80.314.2
C20:0 (Straight)0.10.70.110.1
Other14.121.114.218.8
anteiso:iso Ratio 2.5 0.3 3.6 0.4

Data adapted from Lei et al., J Biol Chem (2019).[5]

The position of the methyl branch significantly affects the packing of the acyl chains, which in turn alters the phase transition properties of the phospholipid. While extensive data for branched-chain PEs are sparse, studies on branched-chain phosphatidylcholines (PCs) provide a strong comparative model.

Phospholipid TypeChain StructureTypical Phase Transition Temp. (Tm)Transition Enthalpy (ΔH)Effect on Membrane
Straight-ChainLinear, tight packingHigherHigherMore ordered (gel-like)
Iso-BranchedBranch at ω-2Lower than straight-chainComparable to straight-chainModerately disordered
Anteiso-Branched Branch at ω-3 Significantly lower than straight-chain Smaller/Lower than straight-chain [3]Highly disordered (fluid-like) [3]

General trends compiled from literature.[3][8] Tm generally increases with longer acyl chains.[9]

Detailed Experimental Protocols

The isolation and characterization of anteiso-iso PE require a multi-step approach combining lipid extraction, chromatographic separation, and mass spectrometry.

G cluster_extraction Step 1: Extraction cluster_separation Step 2: Separation & Purification cluster_analysis Step 3: Characterization a Bacterial Cell Pellet b Total Lipid Extraction (e.g., Folch Method: Chloroform:Methanol) a->b c Crude Lipid Extract b->c d Separation of Phospholipid Classes (HPLC or TLC) c->d e Purified PE Fraction d->e f Intact Lipid Analysis (LC-MS/MS) e->f g Fatty Acid Profiling e->g k k f->k Identifies PE molecular species (e.g., a15:0/i15:0-PE) h Hydrolysis g->h i Derivatization (FAMEs) h->i j GC-MS Analysis i->j l l j->l Identifies and quantifies iso- and anteiso-fatty acids

Caption: Experimental workflow for the extraction and analysis of PE.

  • Harvest Cells: Centrifuge bacterial culture to obtain a cell pellet. Wash the pellet with a suitable buffer (e.g., PBS) and lyophilize to dryness.

  • Solvent Extraction: Resuspend the dried cell pellet in a 2:1 (v/v) mixture of chloroform:methanol. Use a sufficient volume to ensure complete immersion.

  • Homogenization: Vigorously agitate the suspension for an extended period (e.g., 2-4 hours) at room temperature to ensure complete extraction. Sonication can be used to enhance cell disruption for Gram-positive bacteria.

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the mixture and vortex thoroughly. Centrifuge at low speed to separate the mixture into two phases.

  • Collect Lipid Phase: Carefully aspirate the lower organic phase, which contains the total lipids.

  • Drying: Dry the lipid extract under a stream of nitrogen gas and store at -80°C until further analysis.

  • Column: Use a silica-based normal-phase HPLC column.

  • Mobile Phase: Employ a gradient elution system. A common gradient involves transitioning from a non-polar solvent like hexane/isopropanol to a more polar mixture containing water, such as acetonitrile/methanol/water.

  • Detection: Monitor the elution using an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), which are suitable for lipid analysis.

  • Fraction Collection: Collect fractions corresponding to the PE peak, as determined by running authentic PE standards.

  • Verification: Confirm the purity of the collected fraction using thin-layer chromatography (TLC) or analytical HPLC-MS.

  • Intact PE Analysis (LC-MS/MS):

    • Dissolve the purified PE fraction in a suitable solvent (e.g., methanol/chloroform).

    • Inject the sample into a reverse-phase HPLC system (e.g., C18 column) coupled to a tandem mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Use electrospray ionization (ESI) in both positive and negative ion modes to detect different PE molecular species.

    • Perform MS/MS fragmentation to identify the specific fatty acyl chains at the sn-1 and sn-2 positions based on characteristic fragment ions.

  • Fatty Acid Profiling (GC-MS):

    • Hydrolysis: Hydrolyze the purified PE fraction using methanolic HCl or NaOH to release the fatty acids from the glycerol backbone.

    • Derivatization: Convert the free fatty acids into fatty acid methyl esters (FAMEs) by heating with a reagent like BF₃-methanol.

    • Extraction: Extract the FAMEs into hexane.

    • Analysis: Inject the FAMEs into a gas chromatograph equipped with a suitable capillary column (e.g., HP-5). The high resolving power of GC can separate iso-, anteiso-, and straight-chain FAMEs.

    • Identification: Identify the FAMEs based on their retention times compared to standards and their mass spectra.

Functional Implications and Logical Relationships

Anteiso- and iso-PE are not typically involved in classical signaling cascades. Instead, their "signaling" is biophysical—they modulate the properties of the membrane, which in turn influences the function of membrane-associated proteins and processes. The structural features of these lipids have a direct and logical impact on bacterial physiology and survival.

G cluster_structure Molecular Structure cluster_packing Biophysical Effect cluster_membrane Membrane Properties cluster_function Physiological Function A Methyl Branching (anteiso > iso) B Disruption of Acyl Chain Packing A->B causes C Increased Membrane Fluidity (Lower Tm) B->C leads to D Altered Membrane Thickness B->D leads to E Optimal Function of Membrane Proteins (e.g., transporters) C->E enables F Adaptation to Low Temperatures C->F facilitates G Resistance to Membrane-Active Agents C->G confers D->E enables D->G confers

Caption: Logical flow from lipid structure to bacterial function.

The increased membrane fluidity conferred by branched-chain lipids is essential for bacteria that inhabit environments with fluctuating temperatures. A decrease in temperature causes membranes to become more rigid; by increasing the proportion of anteiso-fatty acids, bacteria can counteract this effect and maintain necessary membrane functions. Furthermore, the specific architecture of the membrane can influence the activity of embedded proteins involved in transport and signaling, and can alter the susceptibility of the bacterium to membrane-disrupting antimicrobial peptides.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Natural Sources, Abundance, and Biological Activity of a15:0-i15:0 Phosphatidylethanolamine (B1630911)

This technical guide provides a comprehensive overview of a15:0-i15:0 phosphatidylethanolamine (PE), a significant immunomodulatory lipid. It details its primary natural source, abundance, the signaling pathway it activates, and the experimental protocols for its isolation and analysis.

Natural Sources and Abundance of a15:0-i15:0 PE

The diacyl phosphatidylethanolamine with two branched-chain fatty acids, anteiso-15:0 and iso-15:0 (this compound), is predominantly found in the cell membrane of the human gut bacterium Akkermansia muciniphila.[1][2][3] This bacterium is a key member of the gut microbiota and has been associated with various positive health effects.[1][3][4]

While the constituent branched-chain fatty acids, iso-15:0 and anteiso-15:0, are present in various organisms, the specific this compound molecule is uniquely abundant in A. muciniphila.[2] It is a major component of this bacterium's membrane lipids.[4][5]

Data Presentation: Quantitative Abundance of this compound and its Fatty Acid Constituents
Source Organism/MaterialAnalyteAbundance/ConcentrationNotes
Akkermansia muciniphila This compound ~50% of the total lipid membrane The most significant known natural source.[4][5]
Akkermansia muciniphila Crude ExtractThis compound0.08% yield (15.2 mg from 19.0 g)Yield from a specific multi-step purification process.
Gram-positive bacteriaiso-15:0, anteiso-15:0 fatty acidsVariable, used as biomarkersFound in the cell membranes, but not necessarily as this compound.
Marine Spongesiso-15:0 fatty acidPredominant over anteiso-15:0Indicates the presence of symbiotic bacteria.
Dairy Productsanteiso-15:0 fatty acidComprises about half of total branched-chain fatty acids in some products.Originates from bacteria in the rumen.
Listeria monocytogenesanteiso-15:0 fatty acidProportion increases at lower temperatures for membrane fluidity.An adaptation mechanism.

Signaling Pathway of this compound

This compound has been identified as an immunomodulatory molecule that activates a specific innate immune signaling pathway.[1][2][3] Its activity is distinct and more subtle than that of classical potent immune stimulators.

The key signaling events are:

  • Receptor Recognition : this compound is recognized by a heterodimer of Toll-like receptor 2 (TLR2) and Toll-like receptor 1 (TLR1).[1][3]

  • Downstream Signaling Cascade : This recognition initiates a MyD88-dependent signaling pathway. The adaptor proteins TIRAP and MyD88 are recruited to the receptor complex. This leads to the activation of IRAK kinases and the E3 ubiquitin ligase TRAF6.

  • Activation of Transcription Factors : The pathway culminates in the activation of the transcription factor NF-κB and the MAPK signaling cascade.

  • Cytokine Production : This signaling results in the production of a specific profile of cytokines, including TNF-α, IL-6, IL-10, and IL-12/23p40.[5] The response is noted to be less potent than that of other known TLR2 agonists and at low doses, it can reset immune activation thresholds, contributing to immune homeostasis.[1][3]

Mandatory Visualization: this compound Signaling Pathway

a15_i15_PE_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus a15i15PE This compound TLR2 TLR2 a15i15PE->TLR2 Binds TLR1 TLR1 TLR2->TLR1 Heterodimerizes TIRAP TIRAP TLR1->TIRAP Recruits MyD88 MyD88 TIRAP->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK MAPK Pathway TAK1->MAPK NFkB p50/p65 (NF-κB) IKK_complex->NFkB Activates Cytokines Inflammatory Cytokine Genes (TNF-α, IL-6, etc.) NFkB->Cytokines Induces Transcription MAPK->Cytokines Induces Transcription

Caption: this compound signaling through the TLR2-TLR1 heterodimer.

Experimental Protocols

The following sections outline the methodologies for the isolation, characterization, and quantification of this compound from its primary source, Akkermansia muciniphila.

Cultivation and Harvesting of Akkermansia muciniphila
  • Culture Medium : A. muciniphila (e.g., strain ATCC BAA-835) is cultured anaerobically in a basal mucin-based medium or Brain Heart Infusion (BHI) broth supplemented with L-cysteine.[6][7][8]

  • Growth Conditions : The bacterium is grown at 37°C under strict anaerobic conditions.

  • Harvesting : Bacterial cells are harvested from the culture by centrifugation (e.g., 10,000 x g for 10 minutes).[9]

  • Washing : The cell pellet is washed with a suitable buffer, such as phosphate-buffered saline (PBS), to remove residual medium components.[9]

Extraction of Total Lipids

The Bligh-Dyer method is a standard procedure for extracting total lipids from bacterial cells.

  • Cell Lysis : The washed cell pellet is resuspended in PBS.

  • Solvent Extraction : A single-phase mixture of chloroform (B151607), methanol, and the aqueous cell suspension (ratio of 1:2:0.8, v/v/v) is added to the cells.[9] This mixture is vortexed vigorously and incubated to ensure complete extraction of lipids into the single-phase solvent system.

  • Phase Separation : Additional chloroform and water are added to the mixture to achieve a final ratio of 2:2:1.8 (chloroform:methanol:water), inducing the separation of the mixture into two phases.

  • Lipid Recovery : The mixture is centrifuged to facilitate phase separation. The lower organic phase, containing the total lipids, is carefully collected. The extraction process may be repeated on the upper aqueous phase to maximize yield.

  • Drying : The collected organic phase is dried under a stream of nitrogen or using a rotary evaporator to yield the crude lipid extract.

Purification of this compound

The crude lipid extract is a complex mixture requiring further purification to isolate the this compound.

  • Solid-Phase Extraction (SPE) or Column Chromatography : The crude extract is subjected to silica (B1680970) gel column chromatography.

  • Elution Gradient : A step-wise gradient of solvents is used to elute different lipid classes. A typical elution might start with a non-polar solvent (e.g., chloroform) and gradually increase in polarity by adding methanol.

  • Fraction Collection : Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing PE.

  • High-Performance Liquid Chromatography (HPLC) : The PE-containing fractions are pooled and further purified using HPLC, often with a silica column and a solvent system like chloroform:methanol:acetic acid, to separate the different molecular species of PE.[3]

Characterization and Quantification
  • Structural Characterization (Mass Spectrometry & NMR) :

    • Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESI-MS) is used to determine the mass-to-charge ratio of the intact lipid, confirming its molecular weight. Tandem MS (MS/MS) is employed to fragment the molecule, providing information about the headgroup and the specific fatty acyl chains (anteiso-15:0 and iso-15:0).[2][10]

    • Nuclear Magnetic Resonance (NMR) : 1H, 13C, and 2D-NMR spectroscopy are used for the complete structural elucidation of the purified lipid, confirming the identity and positions of the fatty acids.[2][10]

  • Fatty Acid Analysis (GC-MS) :

    • Transesterification : The purified PE is transesterified to fatty acid methyl esters (FAMEs) by reacting with sodium methoxide (B1231860) in methanol.[5]

    • GC-MS Analysis : The resulting FAMEs are analyzed by gas chromatography-mass spectrometry (GC-MS) to confirm the presence and ratio of anteiso-15:0 and iso-15:0 fatty acids.

Mandatory Visualization: Experimental Workflow

Experimental_Workflow cluster_cultivation 1. Cultivation & Harvesting cluster_extraction 2. Lipid Extraction cluster_purification 3. Purification cluster_analysis 4. Analysis & Characterization Culture Anaerobic Culture of A. muciniphila Centrifuge1 Centrifugation Culture->Centrifuge1 Wash Wash Cells (PBS) Centrifuge1->Wash BlighDyer Bligh-Dyer Extraction (Chloroform/Methanol) Wash->BlighDyer PhaseSep Phase Separation BlighDyer->PhaseSep Dry Dry Organic Phase PhaseSep->Dry ColumnChrom Silica Column Chromatography Dry->ColumnChrom TLC TLC Analysis of Fractions ColumnChrom->TLC HPLC HPLC Purification TLC->HPLC MS Mass Spectrometry (ESI-MS/MS) HPLC->MS NMR NMR Spectroscopy HPLC->NMR GCMS Fatty Acid Analysis (GC-MS) HPLC->GCMS

Caption: Workflow for isolation and analysis of this compound.

References

The Biosynthesis of a15:0-i15:0 Phosphatidylethanolamine in Akkermansia muciniphila: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Akkermansia muciniphila, a gram-negative bacterium residing in the mucosal layer of the human gut, has garnered significant attention for its probiotic properties and its inverse correlation with obesity, type 2 diabetes, and inflammation. A key molecule mediating the immunomodulatory effects of A. muciniphila is a specific membrane phospholipid, a diacyl phosphatidylethanolamine (B1630911) (PE) containing anteiso-15:0 and iso-15:0 branched-chain fatty acids (a15:0-i15:0 PE). This technical guide provides an in-depth overview of the putative biosynthesis pathway of this immunogenic lipid, including the involved genes and enzymes, available quantitative data, and detailed experimental protocols for its study.

The Putative Biosynthesis Pathway of this compound

The biosynthesis of this compound in Akkermansia muciniphila is a multi-stage process that begins with the synthesis of branched-chain amino acids (BCAAs), which serve as precursors for the branched-chain fatty acids (BCFAs), followed by the assembly of the final phosphatidylethanolamine molecule.[1][2]

Stage 1: De Novo Synthesis of Branched-Chain Amino Acids (BCAAs)

Akkermansia muciniphila possesses the genetic machinery for the de novo synthesis of the BCAAs leucine (B10760876) and isoleucine from glucose.[2] These amino acids are the starting point for the iso- and anteiso-branched fatty acid chains, respectively. The key enzymes and their corresponding genes in the A. muciniphila ATCC BAA-835 genome are outlined in Table 1.

Table 1: Proposed Genes and Enzymes for Branched-Chain Amino Acid Biosynthesis in A. muciniphila

StepEnzymeGene Locus (ATCC BAA-835)
Leucine Biosynthesis
Pyruvate to α-AcetolactateAcetolactate synthaseilvB
α-Acetolactate to α,β-DihydroxyisovalerateKetol-acid reductoisomeraseilvC
α,β-Dihydroxyisovalerate to α-KetoisovalerateDihydroxy-acid dehydrataseilvD
α-Ketoisovalerate to α-Isopropylmalate2-Isopropylmalate synthaseleuA
α-Isopropylmalate to β-IsopropylmalateIsopropylmalate isomeraseleuC, leuD
β-Isopropylmalate to α-Ketoisocaproate3-Isopropylmalate dehydrogenaseleuB
α-Ketoisocaproate to LeucineBranched-chain amino acid aminotransferaseilvE
Isoleucine Biosynthesis
Threonine to α-KetobutyrateThreonine dehydrataseilvA
α-Ketobutyrate and Pyruvate to α-Aceto-α-hydroxybutyrateAcetolactate synthaseilvB
α-Aceto-α-hydroxybutyrate to α,β-Dihydroxy-β-methylvalerateKetol-acid reductoisomeraseilvC
α,β-Dihydroxy-β-methylvalerate to α-Keto-β-methylvalerateDihydroxy-acid dehydrataseilvD
α-Keto-β-methylvalerate to IsoleucineBranched-chain amino acid aminotransferaseilvE

This table is based on genomic analysis and proposed pathways.[2] Functional validation of each enzyme is ongoing.

Stage 2: Branched-Chain Fatty Acid (BCFA) Synthesis

The synthesized BCAAs are then converted into their corresponding α-keto acids, which serve as primers for BCFA synthesis. Leucine is converted to α-ketoisocaproate, the precursor for iso-fatty acids, while isoleucine is converted to α-keto-β-methylvalerate, the precursor for anteiso-fatty acids. This conversion is followed by decarboxylation and subsequent elongation cycles.

Table 2: Proposed Genes and Enzymes for Branched-Chain Fatty Acid Synthesis in A. muciniphila

StepEnzymeGene Locus (ATCC BAA-835)
α-Keto Acid DecarboxylationBranched-chain α-keto acid dehydrogenase complexbkd gene cluster (putative)
Fatty Acid Elongationβ-ketoacyl-ACP synthase III (FabH)fabH
β-ketoacyl-ACP synthase I/II (FabB/F)fabB, fabF
β-ketoacyl-ACP reductase (FabG)fabG
β-hydroxyacyl-ACP dehydratase (FabZ)fabZ
Enoyl-ACP reductase (FabI)fabI

The bkd gene cluster is proposed based on homology to other bacteria known to synthesize BCFAs.

Stage 3: Phosphatidylethanolamine (PE) Synthesis

The final stage involves the assembly of the phosphatidylethanolamine molecule. This process typically follows the Kennedy pathway, which is conserved in many bacteria.[3]

Table 3: Proposed Genes and Enzymes for Phosphatidylethanolamine Synthesis in A. muciniphila

StepEnzymeGene Locus (ATCC BAA-835)
Glycerol-3-phosphate acylationGlycerol-3-phosphate acyltransferaseplsX, plsY
1-Acylglycerol-3-phosphate acylation1-Acylglycerol-3-phosphate acyltransferaseplsC
Phosphatidic acid to CDP-diacylglycerolPhosphatidate cytidylyltransferasecdsA
CDP-diacylglycerol to PhosphatidylserinePhosphatidylserine synthasepssA
Phosphatidylserine to PhosphatidylethanolaminePhosphatidylserine decarboxylasepsd

This pathway is based on the canonical bacterial PE synthesis pathway and the presence of homologous genes in the A. muciniphila genome.

Visualization of the Biosynthesis Pathway

The following diagrams illustrate the proposed biosynthetic pathway of this compound in Akkermansia muciniphila.

a15_0_i15_0_PE_Biosynthesis cluster_BCAA Stage 1: BCAA Synthesis cluster_BCFA Stage 2: BCFA Synthesis cluster_PE Stage 3: PE Synthesis Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Threonine Threonine Glucose->Threonine alpha-Ketoisovalerate α-Ketoisovalerate Pyruvate->alpha-Ketoisovalerate ilvB, ilvC, ilvD alpha-Keto-beta-methylvalerate α-Keto-β-methylvalerate Threonine->alpha-Keto-beta-methylvalerate ilvA, ilvB, ilvC, ilvD Leucine Leucine alpha-Ketoisovalerate->Leucine leuA, leuC/D, leuB, ilvE Isoleucine Isoleucine alpha-Keto-beta-methylvalerate->Isoleucine ilvE alpha-Ketoisocaproate α-Ketoisocaproate Leucine->alpha-Ketoisocaproate alpha-Keto-beta-methylvalerate_2 α-Keto-β-methylvalerate Isoleucine->alpha-Keto-beta-methylvalerate_2 Iso-butyryl-CoA Iso-butyryl-CoA alpha-Ketoisocaproate->Iso-butyryl-CoA bkd (putative) 2-Methylbutyryl-CoA 2-Methylbutyryl-CoA alpha-Keto-beta-methylvalerate_2->2-Methylbutyryl-CoA bkd (putative) iso-15_0_FA iso-15:0 Fatty Acid Iso-butyryl-CoA->iso-15_0_FA fabH, fabB/F, fabG, fabZ, fabI anteiso-15_0_FA anteiso-15:0 Fatty Acid 2-Methylbutyryl-CoA->anteiso-15_0_FA fabH, fabB/F, fabG, fabZ, fabI Phosphatidic_Acid Phosphatidic Acid iso-15_0_FA->Phosphatidic_Acid anteiso-15_0_FA->Phosphatidic_Acid Glycerol-3-P Glycerol-3-Phosphate Glycerol-3-P->Phosphatidic_Acid plsX, plsY, plsC CDP-DAG CDP-Diacylglycerol Phosphatidic_Acid->CDP-DAG cdsA Phosphatidylserine Phosphatidylserine CDP-DAG->Phosphatidylserine pssA a15_0_i15_0_PE This compound Phosphatidylserine->a15_0_i15_0_PE psd

Caption: Proposed biosynthesis pathway of this compound in A. muciniphila.

Quantitative Data

Quantitative data on the biosynthesis of this compound in A. muciniphila is still emerging. However, some key findings provide insights into the pathway's activity and regulation.

Table 4: Relative Abundance of Fatty Acids in A. muciniphila PE

Fatty AcidRelative Abundance (%)
iso-15:0~25
anteiso-15:0~25
iso-14:0~15
16:0~10
Other~25

Data are approximate and based on gas chromatography-mass spectrometry (GC-MS) analysis of the total PE fraction from A. muciniphila.[4]

Feeding experiments have shown that supplementation of A. muciniphila cultures with leucine or isoleucine leads to an increased production of the immunogenic this compound, as measured by the induction of Tumor Necrosis Factor-alpha (TNFα) in murine bone marrow-derived dendritic cells.[2] This provides functional evidence for the link between BCAA metabolism and the synthesis of this specific lipid.

Experimental Protocols

The study of the this compound biosynthesis pathway requires a combination of microbiological, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.

Cultivation of Akkermansia muciniphila

A detailed protocol for the cultivation of A. muciniphila is crucial for obtaining sufficient biomass for lipid analysis.

Protocol 1: Anaerobic Cultivation of A. muciniphila

  • Media Preparation: Prepare a basal mucin medium containing (per liter): 0.4 g KH₂PO₄, 0.53 g Na₂HPO₄, 0.3 g NH₄Cl, 0.3 g NaCl, 0.05 g MgCl₂·6H₂O, 0.015 g CaCl₂·2H₂O, and 4 g of porcine gastric mucin (Type III, Sigma-Aldrich). Adjust the pH to 6.5.

  • Anaerobic Conditions: Dispense the medium into an anaerobic chamber with an atmosphere of N₂/CO₂/H₂ (80:10:10).

  • Inoculation and Growth: Inoculate the medium with a fresh culture of A. muciniphila (e.g., ATCC BAA-835) and incubate at 37°C under anaerobic conditions for 48-72 hours.

  • Cell Harvesting: Harvest the bacterial cells by centrifugation at 8,000 x g for 15 minutes at 4°C. Wash the cell pellet twice with sterile phosphate-buffered saline (PBS).

Lipid Extraction and Analysis

The following protocol outlines the extraction and analysis of phospholipids (B1166683) from A. muciniphila.

Protocol 2: Extraction and Analysis of Phospholipids

  • Cell Lysis: Resuspend the washed cell pellet in a mixture of chloroform (B151607) and methanol (B129727) (1:2, v/v) and subject to sonication on ice to lyse the cells.

  • Lipid Extraction (Bligh-Dyer Method):

    • Add chloroform and water to the cell lysate to achieve a final ratio of chloroform:methanol:water of 2:2:1.8.

    • Vortex the mixture vigorously and centrifuge at 2,000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen gas.

  • Phospholipid Fractionation (Optional): The total lipid extract can be fractionated using solid-phase extraction (SPE) or thin-layer chromatography (TLC) to isolate the phosphatidylethanolamine fraction.

  • Fatty Acid Methyl Ester (FAME) Analysis:

    • Transesterify the fatty acids in the PE fraction by incubation with 0.5 M sodium methoxide (B1231860) in methanol.

    • Extract the resulting FAMEs with hexane.

    • Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS) to determine the fatty acid composition.

  • Intact Phospholipid Analysis (LC-MS/MS):

    • Resuspend the dried lipid extract in a suitable solvent (e.g., methanol/chloroform).

    • Analyze the intact phospholipids by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a C18 reverse-phase column. This allows for the identification and quantification of specific PE species, including this compound.

Experimental Workflow Visualization

Experimental_Workflow Akkermansia_Culture 1. Akkermansia muciniphila Culture Cell_Harvesting 2. Cell Harvesting Akkermansia_Culture->Cell_Harvesting Lipid_Extraction 3. Lipid Extraction (Bligh-Dyer) Cell_Harvesting->Lipid_Extraction Total_Lipid_Extract Total Lipid Extract Lipid_Extraction->Total_Lipid_Extract PE_Fractionation 4. PE Fractionation (SPE/TLC) Total_Lipid_Extract->PE_Fractionation PE_Fraction PE Fraction PE_Fractionation->PE_Fraction FAME_Analysis 5a. FAME Analysis (GC-MS) PE_Fraction->FAME_Analysis Intact_PE_Analysis 5b. Intact PE Analysis (LC-MS/MS) PE_Fraction->Intact_PE_Analysis Fatty_Acid_Composition Fatty Acid Composition FAME_Analysis->Fatty_Acid_Composition a15_0_i15_0_PE_Identification This compound Identification & Quantification Intact_PE_Analysis->a15_0_i15_0_PE_Identification

Caption: Workflow for the analysis of this compound from A. muciniphila.

Concluding Remarks

The identification of this compound as a key immunomodulatory molecule from Akkermansia muciniphila has opened new avenues for understanding its probiotic effects and for the development of novel therapeutics. The putative biosynthetic pathway presented in this guide provides a framework for further research into the genetics, enzymology, and regulation of this important lipid. The detailed experimental protocols offer a starting point for researchers aiming to investigate this pathway and to quantify the production of this and other bioactive lipids in A. muciniphila. Further studies are needed to functionally validate the proposed enzymes and to elucidate the regulatory mechanisms that govern the synthesis of this unique and potent immunogen.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 1-anteiso-pentadecanoyl-2-iso-pentadecanoyl-sn-glycero-3-phosphoethanolamine (a15:0-i15:0 PE)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of 1-anteiso-pentadecanoyl-2-iso-pentadecanoyl-sn-glycero-3-phosphoethanolamine (a15:0-i15:0 PE). This unique branched-chain phospholipid, a significant component of the cell membrane of the beneficial gut bacterium Akkermansia muciniphila, has garnered considerable interest for its immunomodulatory activities. This document summarizes key physicochemical data, details relevant experimental methodologies for its study, and visualizes its known signaling pathway. Due to the limited availability of direct experimental data for this specific molecule, some properties are estimated based on data from structurally similar branched-chain phospholipids (B1166683).

Introduction

1-anteiso-pentadecanoyl-2-iso-pentadecanoyl-sn-glycero-3-phosphoethanolamine, hereafter referred to as this compound, is a diacyl phosphatidylethanolamine (B1630911) featuring two C15 branched-chain fatty acids. Specifically, it contains an anteiso-pentadecanoic acid at the sn-1 position and an iso-pentadecanoic acid at the sn-2 position of the glycerol (B35011) backbone. This particular phospholipid constitutes a major portion of the lipid membrane of Akkermansia muciniphila, a bacterium increasingly recognized for its role in gut health and its inverse correlation with several metabolic diseases.[1][2]

Recent studies have identified this compound as a key molecule responsible for the immunomodulatory effects of A. muciniphila.[1][2] It has been shown to induce the release of certain cytokines, such as tumor necrosis factor-alpha (TNF-α), through a specific interaction with a Toll-like receptor 2 (TLR2) and Toll-like receptor 1 (TLR1) heterodimer.[3] This activity suggests its potential as a therapeutic agent for modulating immune responses. A thorough understanding of its physical and chemical properties is therefore crucial for its isolation, characterization, and formulation in potential drug development applications.

Physical and Chemical Properties

Direct experimental data for the physicochemical properties of this compound are not extensively available in the current literature. The following tables summarize known information and provide estimated values based on the properties of similar branched-chain fatty acids and phospholipids.

General Properties
PropertyValueSource/Comment
Chemical Formula C35H70NO8PCalculated
Molecular Weight 663.9 g/mol Calculated
Synonyms 1-anteiso-pentadecanoyl-2-iso-pentadecanoyl-sn-glycero-3-phosphoethanolamine, PE(a15:0/i15:0)IUPAC Nomenclature
Appearance Likely a waxy solid at room temperature.Inferred from similar lipids.
Estimated Physicochemical Parameters

The presence of branched fatty acid chains significantly influences the packing of the lipid molecules, which in turn affects properties like the phase transition temperature and membrane fluidity. Generally, branched-chain lipids, particularly those with anteiso branching, tend to have lower phase transition temperatures and create more fluid membranes compared to their straight-chain counterparts.[4]

PropertyEstimated ValueBasis for Estimation
Melting Point (Tm) Below room temperatureSaturated branched phospholipids of this type typically have a main phase transition below room temperature.[4] The melting point of pentadecanoic acid (a straight-chain C15:0) is 51-53°C.[2] Branched chains disrupt packing, lowering the melting point.
Solubility Soluble in organic solvents like chloroform (B151607) and methanol (B129727). Sparingly soluble in aqueous solutions.General property of diacyl phospholipids.
Critical Micelle Concentration (CMC) In the micromolar to low millimolar range.The CMC for phosphatidylethanolamines is influenced by acyl chain length and structure.[5][6]

Experimental Protocols

This section details methodologies that can be employed for the extraction, purification, and characterization of this compound.

Lipid Extraction from Akkermansia muciniphila

A modified Bligh-Dyer method is commonly used for the extraction of lipids from bacterial cells.

Materials:

  • Akkermansia muciniphila cell pellet

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Resuspend the bacterial cell pellet in a mixture of chloroform and methanol (1:2, v/v).

  • Vortex the mixture vigorously for 15 minutes to ensure thorough mixing and cell lysis.

  • Add an equal volume of chloroform to the mixture and vortex for another 2 minutes.

  • Add an equal volume of 0.9% NaCl solution and vortex for 2 minutes.

  • Centrifuge the mixture at 2,000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase, which contains the lipids.

  • Dry the lipid extract under a stream of nitrogen or using a rotary evaporator.

  • Store the dried lipid extract at -20°C under an inert atmosphere.

Purification by Thin-Layer Chromatography (TLC)

TLC is a standard method for separating different lipid classes.

Materials:

  • Silica (B1680970) gel 60 TLC plates

  • Developing solvent: Chloroform:Methanol:Acetic Acid (65:25:10, v/v/v)

  • Iodine vapor or other suitable visualization agent

  • TLC developing tank

Procedure:

  • Dissolve the dried lipid extract in a small volume of chloroform.

  • Spot the dissolved extract onto a silica gel 60 TLC plate.

  • Place the plate in a developing tank containing the chloroform:methanol:acetic acid solvent system.

  • Allow the solvent to migrate up the plate until it is approximately 1 cm from the top.

  • Remove the plate from the tank and allow it to air dry.

  • Visualize the separated lipid spots using iodine vapor. Phosphatidylethanolamine will appear as a distinct spot.

  • Scrape the silica corresponding to the PE spot and elute the lipid with chloroform:methanol (2:1, v/v).

Structural Characterization by Mass Spectrometry

Mass spectrometry is essential for confirming the molecular weight and fatty acid composition of the purified phospholipid.

Procedure:

  • Dissolve the purified this compound in a suitable solvent for electrospray ionization (ESI), such as chloroform:methanol with a small amount of ammonium (B1175870) hydroxide (B78521) for negative ion mode or formic acid for positive ion mode.

  • Infuse the sample directly into the mass spectrometer or inject it onto a liquid chromatography column coupled to the mass spectrometer (LC-MS).

  • Acquire full scan mass spectra to determine the molecular ion of this compound.

  • Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation patterns. The fragmentation will confirm the headgroup and the identity of the two branched-chain fatty acids.

Purity and Structural Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information. 31P NMR is particularly useful for analyzing phospholipids, while 1H and 13C NMR can confirm the structure of the fatty acid chains.

Procedure for 31P NMR:

  • Dissolve the purified lipid in a deuterated solvent mixture, such as CDCl3:MeOD (2:1, v/v).

  • Acquire the 31P NMR spectrum. A single peak in the phosphodiester region is indicative of a pure phospholipid. The chemical shift can be compared to that of other phosphatidylethanolamines.[7][8][9][10]

Procedure for 1H and 13C NMR:

  • Acquire 1H and 13C NMR spectra of the sample in a suitable deuterated solvent.

  • Analyze the spectra to identify signals corresponding to the glycerol backbone, the ethanolamine (B43304) headgroup, and the anteiso- and iso-pentadecanoyl chains. 2D NMR techniques like COSY and HSQC can be used to assign the full structure.[11][12]

Thermal Analysis by Differential Scanning Calorimetry (DSC)

DSC is used to determine the phase transition temperature (Tm) and the enthalpy of transition (ΔH) of the phospholipid.

Procedure:

  • Hydrate a known amount of the purified this compound in a buffer solution to form multilamellar vesicles.

  • Load the lipid dispersion into a DSC sample pan.

  • Scan the sample over a temperature range that encompasses the expected phase transition.

  • The peak of the endotherm in the heating scan corresponds to the Tm.[13][14][15][16][17] The area under the peak is proportional to the ΔH.

Signaling Pathway and Experimental Workflow Visualization

Signaling Pathway of this compound

This compound has been shown to exert its immunomodulatory effects by signaling through a heterodimer of Toll-like receptor 2 (TLR2) and Toll-like receptor 1 (TLR1). This interaction initiates a downstream signaling cascade that leads to the production of pro-inflammatory cytokines like TNF-α.

a15_i15_PE_Signaling This compound Signaling Pathway a15i15PE This compound TLR2_TLR1 TLR2/TLR1 Heterodimer a15i15PE->TLR2_TLR1 Binds to MyD88 MyD88 TLR2_TLR1->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs Activates TRAF6 TRAF6 IRAKs->TRAF6 Activates TAK1_complex TAK1 Complex TRAF6->TAK1_complex Activates IKK_complex IKK Complex TAK1_complex->IKK_complex Activates NFkB NF-κB IKK_complex->NFkB Activates Cytokines Pro-inflammatory Cytokines (e.g., TNF-α) NFkB->Cytokines Induces Transcription

Caption: Signaling cascade initiated by this compound binding to the TLR2/TLR1 heterodimer.

Experimental Workflow for this compound Characterization

The following diagram illustrates a typical workflow for the isolation and characterization of this compound from a bacterial source.

experimental_workflow Experimental Workflow for this compound Characterization start A. muciniphila Culture extraction Lipid Extraction (Bligh-Dyer) start->extraction tlc TLC Purification extraction->tlc ms Mass Spectrometry (Structural Confirmation) tlc->ms nmr NMR Spectroscopy (Purity and Structure) tlc->nmr dsc Differential Scanning Calorimetry (Thermal Properties) tlc->dsc end Characterized This compound ms->end nmr->end dsc->end

Caption: A streamlined workflow for the isolation and multi-technique characterization of this compound.

Conclusion

This compound is a phospholipid of significant biological interest due to its immunomodulatory properties. While a complete physicochemical profile is still emerging, this guide provides a summary of its known and estimated properties, along with detailed experimental protocols for its further investigation. The unique branched-chain structure of this molecule likely contributes to its distinct biological activity by influencing membrane dynamics and interactions with protein receptors. Further research is warranted to fully elucidate the structure-function relationship of this compound and to explore its full therapeutic potential.

References

The Immunomodulatory Role of a15:0-i15:0 PE: A Technical Guide to its Interaction with Toll-Like Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the interaction between a15:0-i15:0 phosphatidylethanolamine (B1630911) (PE), a unique phospholipid from the gut commensal bacterium Akkermansia muciniphila, and the host's innate immune system, specifically through Toll-like receptors (TLRs). This document outlines the signaling pathways, summarizes key quantitative data, and provides detailed experimental protocols for studying this interaction.

Core Interaction: a15:0-i15:0 PE and the TLR2-TLR1 Heterodimer

Akkermansia muciniphila, a bacterium increasingly associated with positive health outcomes, exerts some of its immunomodulatory effects through a specific lipid in its cell membrane: a diacyl phosphatidylethanolamine with two branched fatty acid chains, namely anteiso-pentadecanoyl-iso-pentadecanoyl-phosphatidylethanolamine (this compound).[1][2] This molecule has been identified as a key immunogen that mediates the immune-regulatory activity of A. muciniphila.[1][2]

The immune signaling of this compound is initiated through a non-canonical pathway that requires the formation of a Toll-like receptor 2 (TLR2) and Toll-like receptor 1 (TLR1) heterodimer.[1][2] Unlike well-known potent TLR2 agonists, this compound is a significantly less potent ligand. This characteristic is central to its role in maintaining immune homeostasis rather than triggering a strong, acute inflammatory response.[1][2]

Quantitative Analysis of this compound-Induced Immune Responses

The interaction of this compound with the TLR2-TLR1 complex on immune cells, particularly human monocyte-derived dendritic cells (MDDCs), leads to a selective cytokine response. It preferentially induces the production of certain inflammatory cytokines while not affecting others.[1][2] Furthermore, at low concentrations, this compound can modulate the cellular response to subsequent challenges with other TLR ligands, a phenomenon described as "resetting activation thresholds."[1][2]

Table 1: Cytokine Induction in Human Myeloid Cells by this compound
CytokineInduction StatusNotes
TNFαInducedMeasured by flow cytometry and ELISA.[1][2]
IL-6InducedMeasured by flow cytometry.[1][2]
IL-10InducedMeasured by flow cytometry.[1][2]
IL-12/23p40InducedMeasured by flow cytometry.[1][2]
IL-23AInducedMeasured by ELISA.[1]
IL-12BInducedMeasured by ELISA.[1]
Table 2: Modulatory Effects of this compound on Subsequent TLR Ligand Stimulation in Human MDDCs
Pre-treatment (18h)Subsequent Stimulant (100 ng/ml)Effect on TNFα Response
Low-dose this compoundPam3CSK4 (TLR2/1 agonist)Suppressed
Low-dose this compoundLPS (TLR4 agonist)Moderated

This modulatory effect is time-dependent and disappears with shorter pre-incubation times (e.g., 3 hours or no delay).[1]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the key pathways and experimental procedures for studying the this compound-TLR interaction.

G This compound Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound TLR2_TLR1 TLR2-TLR1 Heterodimer This compound->TLR2_TLR1 Binds TLR2 TLR2 TLR2->TLR2_TLR1 TLR1 TLR1 TLR1->TLR2_TLR1 MyD88 MyD88 TLR2_TLR1->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NF-kB Pathway NF-κB Pathway TRAF6->NF-kB Pathway NF-kB NF-κB NF-kB Pathway->NF-kB Activates Cytokine Genes Cytokine Gene Transcription NF-kB->Cytokine Genes Induces Cytokines TNFα, IL-6, IL-10, etc. Cytokine Genes->Cytokines Leads to Secretion

This compound signaling through the TLR2-TLR1 heterodimer.

G Experimental Workflow for MDDC Stimulation cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Analysis PBMC Isolate PBMCs from whole blood Monocytes Purify CD14+ Monocytes PBMC->Monocytes iMDDC Differentiate into immature MDDCs (GM-CSF + IL-4) Monocytes->iMDDC Stimulation Stimulate MDDCs with This compound (or other ligands) iMDDC->Stimulation Incubation Incubate for 18-24 hours Stimulation->Incubation Supernatant Collect Supernatant Incubation->Supernatant Cells Harvest Cells Incubation->Cells ELISA Cytokine Quantification (ELISA) Supernatant->ELISA Flow Intracellular Cytokine Staining (Flow Cytometry) Cells->Flow

General workflow for studying this compound effects on MDDCs.

Experimental Protocols

The following are generalized protocols based on methodologies commonly used in the field to study TLR-ligand interactions with monocyte-derived dendritic cells.

Generation of Human Monocyte-Derived Dendritic Cells (MDDCs)

Objective: To generate immature dendritic cells from human peripheral blood monocytes.

Materials:

  • Ficoll-Paque

  • Human peripheral blood mononuclear cells (PBMCs)

  • CD14 MicroBeads (for monocyte isolation)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Recombinant Human GM-CSF

  • Recombinant Human IL-4

Protocol:

  • PBMC Isolation: Isolate PBMCs from healthy donor buffy coats by density gradient centrifugation using Ficoll-Paque.

  • Monocyte Enrichment: Isolate CD14+ monocytes from the PBMC population using positive selection with CD14 MicroBeads according to the manufacturer's instructions.

  • Differentiation:

    • Resuspend the purified monocytes in complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).

    • Plate the cells at a density of 1 x 10^6 cells/mL in a T75 flask or 6-well plates.

    • Add recombinant human GM-CSF (e.g., 50 ng/mL) and recombinant human IL-4 (e.g., 100 ng/mL) to the culture medium.

    • Incubate the cells for 5-6 days at 37°C in a 5% CO2 incubator.

    • On day 3, replenish the medium with fresh complete medium containing GM-CSF and IL-4.

  • Harvesting: On day 6, the non-adherent and loosely adherent cells are immature MDDCs and are ready for use in stimulation assays.

MDDC Stimulation Assay

Objective: To assess the cytokine response of MDDCs to this compound and other TLR ligands.

Materials:

  • Immature MDDCs (from Protocol 1)

  • This compound (natural or synthetic)

  • Control TLR ligands (e.g., Pam3CSK4, LPS)

  • 96-well cell culture plates

  • Complete RPMI-1640 medium

Protocol:

  • Cell Plating: Harvest immature MDDCs and resuspend them in fresh complete medium. Plate the cells in a 96-well plate at a density of 1 x 10^5 cells per well.

  • Stimulation:

    • Prepare dilutions of this compound and control ligands in complete medium.

    • Add the stimuli to the appropriate wells. For control wells, add vehicle (e.g., DMSO) only.

    • For co-stimulation or pre-treatment experiments, add the first stimulus and incubate for the desired period (e.g., 18 hours) before adding the second stimulus.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Sample Collection: After incubation, centrifuge the plate to pellet the cells. Carefully collect the supernatant for cytokine analysis by ELISA. The cell pellet can be used for flow cytometry or other cellular assays.

Cytokine Quantification by ELISA

Objective: To measure the concentration of specific cytokines (e.g., TNFα) in the cell culture supernatant.

Materials:

  • ELISA kit for the human cytokine of interest (e.g., Human TNFα ELISA Kit)

  • Cell culture supernatants (from Protocol 2)

  • Microplate reader

Protocol:

  • Reagent Preparation: Prepare all reagents, standards, and samples as described in the ELISA kit manufacturer's protocol.

  • Assay Procedure:

    • Add standards and samples to the wells of the antibody-coated microplate.

    • Incubate as per the kit's instructions.

    • Wash the plate multiple times to remove unbound substances.

    • Add the detection antibody.

    • Incubate and wash.

    • Add the enzyme conjugate (e.g., Streptavidin-HRP).

    • Incubate and wash.

    • Add the substrate solution and incubate for color development.

    • Add the stop solution to terminate the reaction.

  • Data Acquisition: Immediately read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Analysis: Calculate the cytokine concentrations in the samples by interpolating their absorbance values from the standard curve.

Intracellular Cytokine Staining by Flow Cytometry

Objective: To identify and quantify cytokine-producing cell populations.

Materials:

  • Stimulated MDDCs (from Protocol 2)

  • Protein transport inhibitor (e.g., Brefeldin A)

  • Flow cytometry staining buffer

  • Fixable viability dye

  • Antibodies for surface markers (e.g., CD11c)

  • Fixation/Permeabilization buffer

  • Antibodies for intracellular cytokines (e.g., anti-TNFα, anti-IL-6)

  • Flow cytometer

Protocol:

  • Inhibit Protein Transport: Approximately 4-6 hours before the end of the stimulation period (Protocol 2), add a protein transport inhibitor (e.g., Brefeldin A) to the cell culture to allow cytokines to accumulate intracellularly.

  • Cell Harvesting and Surface Staining:

    • Harvest the cells and wash them with staining buffer.

    • Stain with a fixable viability dye to exclude dead cells from the analysis.

    • Stain with antibodies against surface markers.

  • Fixation and Permeabilization:

    • Wash the cells to remove excess antibodies.

    • Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's protocol. This step is crucial for allowing the intracellular antibodies to access their targets.

  • Intracellular Staining:

    • Stain the permeabilized cells with fluorochrome-conjugated antibodies against the intracellular cytokines of interest.

  • Data Acquisition: Acquire the data on a flow cytometer.

  • Analysis: Analyze the data using flow cytometry software. Gate on live, single cells, then on the MDDC population (e.g., CD11c+), and finally quantify the percentage of cells positive for each cytokine.

References

The Immunomodulatory Role of a15:0-i15:0 Phosphatidylethanolamine in Gut Microbiome Homeostasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide provides an in-depth overview of the function and mechanism of action of a15:0-i15:0 phosphatidylethanolamine (B1630911) (PE), a key bioactive lipid derived from the gut commensal bacterium Akkermansia muciniphila. This document outlines its role in modulating the host immune system, details experimental protocols for its study, and presents its potential as a therapeutic agent for maintaining gut homeostasis.

Introduction

The human gut microbiome is a complex ecosystem that plays a pivotal role in host health and disease. The intricate dialogue between the host immune system and commensal bacteria is crucial for maintaining intestinal homeostasis. Akkermansia muciniphila is a mucin-degrading bacterium that resides in the mucosal layer of the gut and has been associated with numerous health benefits, including improved metabolic health and immune function. Recent research has identified a specific lipid molecule from the cell membrane of A. muciniphila, a diacyl phosphatidylethanolamine with two branched fatty acid chains (anteiso-15:0 and iso-15:0), as a key immunomodulatory agent.[1] This molecule, hereafter referred to as a15:0-i15:0 PE, has been shown to recapitulate many of the beneficial effects of A. muciniphila on the host immune system.[1]

This guide will delve into the technical details of this compound's interaction with the host, providing quantitative data on its effects, detailed experimental protocols for its investigation, and visual representations of its signaling pathways and experimental workflows.

Quantitative Data on Immunomodulatory Effects

This compound has been demonstrated to selectively induce the production of certain cytokines through the activation of the Toll-like receptor 2 (TLR2) and Toll-like receptor 1 (TLR1) heterodimer. The following table summarizes the known quantitative effects of this compound on cytokine production in immune cells. Note: Specific concentrations and resulting cytokine levels are not always explicitly stated in the publicly available literature; therefore, ranges and qualitative descriptions are provided where precise values are unavailable.

Bioactive MoleculeImmune Cell TypeConcentration RangeCytokine InducedFold Change/ConcentrationReference
This compoundHuman myeloid cellsNot specifiedTNF-αInduces release[1]
This compoundHuman myeloid cellsNot specifiedIL-6Induces release[2]
This compoundHuman myeloid cellsNot specifiedIL-10Induces release[2]
This compoundHuman myeloid cellsNot specifiedIL-12/23p40Induces release[2]
This compoundMouse Bone Marrow-Derived Dendritic Cells (BMDCs)Not specifiedTNF-αRobust induction in tlr4-/- mice, no induction in tlr2-/- mice[2]

Signaling Pathway of this compound

The immunomodulatory effects of this compound are mediated through a specific signaling cascade initiated by its binding to the TLR2-TLR1 heterodimer on the surface of immune cells. The following diagram illustrates this signaling pathway.

a15_i15_PE_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space a15_i15_PE This compound TLR2_TLR1 TLR2/TLR1 Heterodimer a15_i15_PE->TLR2_TLR1 Binding MyD88 MyD88 TLR2_TLR1->MyD88 Recruitment IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NF_kB NF-κB Activation TRAF6->NF_kB MAPKs MAPK Activation TRAF6->MAPKs Cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-6, IL-10) NF_kB->Cytokines MAPKs->Cytokines

This compound signaling through the TLR2/TLR1 pathway.

Experimental Protocols

This section provides detailed methodologies for the isolation and characterization of this compound and for assessing its immunomodulatory activity. These protocols are based on established methods in the field and have been adapted for the specific study of this novel lipid.

Isolation and Purification of this compound from Akkermansia muciniphila

This protocol describes the extraction and purification of phosphatidylethanolamines from A. muciniphila cultures.

Materials:

Procedure:

  • Cell Harvesting: Culture A. muciniphila under anaerobic conditions. Harvest the bacterial cells by centrifugation at 10,000 x g for 15 minutes at 4°C.

  • Lipid Extraction (Bligh-Dyer Method):

    • Resuspend the cell pellet in a single-phase mixture of chloroform:methanol:water (1:2:0.8, v/v/v).

    • Sonicate the mixture to lyse the cells and facilitate lipid extraction.

    • Convert the single-phase mixture to a two-phase system by adding chloroform and water to achieve a final ratio of chloroform:methanol:water (2:2:1.8, v/v/v).

    • Centrifuge to separate the phases. The lower organic phase contains the lipids.

  • Crude Fractionation:

    • Collect the lower organic phase and dry it under a stream of nitrogen.

    • Resuspend the dried lipid extract in a minimal volume of chloroform.

  • Silica Gel Chromatography:

    • Pack a silica gel column and equilibrate with chloroform.

    • Load the lipid extract onto the column.

    • Elute with a stepwise gradient of chloroform and methanol to separate lipid classes. Phosphatidylethanolamines typically elute with a higher percentage of methanol.

  • HPLC Purification:

    • Further purify the PE-containing fractions using a normal-phase HPLC system.

    • Monitor the elution profile using an evaporative light scattering detector (ELSD) or a UV detector at a low wavelength (e.g., 205 nm).

  • Structural Characterization:

    • Confirm the identity and purity of the isolated this compound using high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

In Vitro Immune Stimulation Assay

This protocol details the procedure for stimulating immune cells with purified this compound and measuring the subsequent cytokine production.

Materials:

  • Human or mouse immune cells (e.g., peripheral blood mononuclear cells (PBMCs), bone marrow-derived dendritic cells (BMDCs))

  • Purified this compound

  • Cell culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Enzyme-Linked Immunosorbent Assay (ELISA) kits for target cytokines (e.g., TNF-α, IL-6, IL-10)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the immune cells in a 96-well plate at a density of 1 x 10^6 cells/mL.

  • Stimulation:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Add the diluted this compound to the cells. Include a vehicle control (medium only) and a positive control (e.g., a known TLR2 agonist like Pam3CSK4).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • Cytokine Quantification:

    • Perform ELISA for the target cytokines according to the manufacturer's instructions.

    • Measure the absorbance using a plate reader.

    • Calculate the concentration of each cytokine based on a standard curve.

Experimental Workflow and Logic

The following diagram illustrates a typical experimental workflow for investigating the role of this compound in gut microbiome homeostasis.

Experimental_Workflow cluster_preparation Preparation and Isolation cluster_invitro In Vitro Analysis cluster_invivo In Vivo and Ex Vivo Analysis Culture_Akk Culture Akkermansia muciniphila Lipid_Extraction Lipid Extraction and Purification Culture_Akk->Lipid_Extraction Characterization Structural Characterization (MS, NMR) Lipid_Extraction->Characterization Immune_Cell_Assay Immune Cell Stimulation Assay Characterization->Immune_Cell_Assay TLR_Assay TLR2/TLR1 Reporter Assay Characterization->TLR_Assay Treatment Treatment with this compound Characterization->Treatment Cytokine_Analysis Cytokine Quantification (ELISA) Immune_Cell_Assay->Cytokine_Analysis Animal_Model Animal Model of Gut Inflammation (e.g., DSS-induced colitis) Animal_Model->Treatment Gut_Barrier_Analysis Gut Barrier Function Analysis (e.g., FITC-dextran) Treatment->Gut_Barrier_Analysis Microbiome_Analysis Gut Microbiome Composition Analysis (16S rRNA sequencing) Treatment->Microbiome_Analysis

A representative experimental workflow for studying this compound.

Conclusion and Future Directions

The discovery of this compound as a potent immunomodulatory molecule from Akkermansia muciniphila provides a significant advancement in our understanding of host-microbe interactions. Its ability to selectively activate the TLR2-TLR1 signaling pathway and induce a homeostatic immune response highlights its potential as a novel therapeutic agent for inflammatory conditions linked to gut dysbiosis.

Further research is warranted to fully elucidate the in vivo effects of this compound on gut barrier function and the composition of the gut microbiota. Clinical trials will be necessary to determine its safety and efficacy in human subjects. The development of synthetic analogs of this compound could also offer a promising avenue for drug development, providing a more controlled and scalable therapeutic option. The detailed protocols and data presented in this guide aim to facilitate further investigation into this fascinating molecule and its role in maintaining a healthy gut ecosystem.

References

Methodological & Application

Application Note: Quantification of a15:0-i15:0 Phosphatidylethanolamine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a detailed protocol for the sensitive and specific quantification of anteiso-15:0-iso-15:0 phosphatidylethanolamine (B1630911) (a15:0-i15:0 PE) in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is crucial for researchers, scientists, and drug development professionals studying metabolic pathways involving branched-chain fatty acids and their incorporation into phospholipids (B1166683). The protocol provides a comprehensive guide from sample preparation to data acquisition and analysis, ensuring reliable and reproducible results.

Introduction

Phosphatidylethanolamines (PEs) are a class of phospholipids that are major components of cell membranes. The fatty acid composition of PEs can vary significantly, impacting membrane fluidity and function. PEs containing branched-chain fatty acids, such as iso and anteiso forms of pentadecanoic acid (15:0), are of growing interest due to their prevalence in certain bacteria and their potential roles in various biological processes. The accurate quantification of specific molecular species, such as this compound, is essential for understanding their physiological and pathological significance. This application note presents a robust LC-MS/MS (B15284909) method for this purpose.

Experimental Protocols

Sample Preparation (Lipid Extraction)

A modified Bligh-Dyer extraction method is employed for the efficient extraction of phospholipids from plasma or cell culture samples.

Reagents:

  • Methanol (LC-MS grade)

  • Chloroform (B151607) (LC-MS grade)

  • 0.9% NaCl solution (aqueous)

  • Internal Standard (IS): PE(17:0/17:0) or other suitable non-endogenous PE species.

Procedure:

  • To 100 µL of sample (e.g., plasma), add 375 µL of a 1:2 (v/v) mixture of chloroform and methanol.

  • Add a known amount of the internal standard solution.

  • Vortex the mixture for 5 minutes at 4°C.

  • Add 125 µL of chloroform and vortex for 1 minute.

  • Add 125 µL of 0.9% NaCl solution and vortex for 1 minute.

  • Centrifuge the sample at 2000 x g for 10 minutes at 4°C to induce phase separation.

  • Carefully collect the lower organic phase containing the lipids using a glass syringe.

  • Dry the collected organic phase under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 95:5 Mobile Phase A:Mobile Phase B) for LC-MS/MS analysis.

Liquid Chromatography (LC)

A reverse-phase liquid chromatography method is used to separate the this compound from other lipid species.

Instrumentation:

  • UHPLC system (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC)

LC Parameters:

Parameter Value
Column C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Acetonitrile:Water (60:40) with 10 mM Ammonium Formate
Mobile Phase B Isopropanol:Acetonitrile (90:10) with 10 mM Ammonium Formate
Flow Rate 0.3 mL/min
Column Temperature 45°C
Injection Volume 5 µL

| Gradient | 5% B to 95% B over 15 min, hold at 95% B for 5 min, re-equilibrate at 5% B for 5 min |

Mass Spectrometry (MS/MS)

A triple quadrupole mass spectrometer is used for the targeted quantification of this compound using Multiple Reaction Monitoring (MRM).

Instrumentation:

  • Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP 6500+, Agilent 6495C)

MS/MS Parameters:

Parameter Value
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 350°C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
MRM Transition (this compound) To be determined empirically, but a plausible transition would be based on the neutral loss of the phosphatidylethanolamine head group (141 Da). For a PE with two 15:0 fatty acids, the molecular weight is approximately 719.5 Da. The precursor ion would be [M+H]+ at m/z 720.5. The product ion would correspond to the diacylglycerol fragment.
MRM Transition (Internal Standard) Specific to the chosen internal standard, e.g., for PE(17:0/17:0), the precursor ion would be [M+H]+ at m/z 748.6.

| Dwell Time | 100 ms |

Data Presentation

The following table summarizes the expected quantitative performance of the LC-MS/MS method for this compound. These values are representative and should be validated for each specific application.

ParameterExpected Value
Linear Range 1 - 1000 ng/mL
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1 ng/mL
Precision (%RSD) < 15%
Accuracy (%Bias) ± 15%
Recovery > 85%

Visualizations

Experimental Workflow

The following diagram illustrates the overall experimental workflow from sample collection to data analysis.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma/Cells) IS_Spike Spike Internal Standard Sample->IS_Spike Extraction Lipid Extraction (Bligh-Dyer) IS_Spike->Extraction Drydown Dry Down Extraction->Drydown Reconstitution Reconstitute in Mobile Phase Drydown->Reconstitution LC_Separation Reverse-Phase LC Separation Reconstitution->LC_Separation MS_Detection Tandem MS Detection (MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification using IS Integration->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for this compound analysis.

Structural Relationship of Iso and Anteiso Fatty Acids in PE

This diagram illustrates the incorporation of iso- and anteiso-15:0 fatty acids into the phosphatidylethanolamine molecule.

G cluster_components Molecular Components cluster_assembly Phosphatidylethanolamine Structure Glycerol Glycerol Backbone PE This compound Glycerol->PE Phosphate Phosphate Phosphate->PE Ethanolamine Ethanolamine Ethanolamine->Phosphate i15_0 iso-15:0 Fatty Acid (Methyl at ω-2) i15_0->Glycerol sn-1 or sn-2 a15_0 anteiso-15:0 Fatty Acid (Methyl at ω-3) a15_0->Glycerol sn-1 or sn-2

Caption: Formation of a15:0-i15:0 Phosphatidylethanolamine.

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the quantification of this compound in biological samples. This protocol is intended to serve as a guide for researchers in the field of lipidomics and drug development, enabling the accurate measurement of this specific branched-chain fatty acid-containing phospholipid. Method validation is recommended for each specific application to ensure data quality and reproducibility.

Application Note: a15:0-i15:0 PE as a Novel Standard for Accurate Quantification in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate and reproducible quantification of individual lipid species is a cornerstone of modern lipidomics research, enabling the discovery of biomarkers, the elucidation of disease mechanisms, and the development of novel therapeutics. Phosphatidylethanolamines (PEs) are a major class of phospholipids, constituting a significant portion of cellular membranes and playing critical roles in various cellular processes, including membrane fusion, cell division, and signaling.[1][2] The complexity of the lipidome, with its vast number of structurally similar and isomeric species, presents a significant analytical challenge. The use of internal standards is crucial to correct for variations in sample extraction, processing, and instrument response, thereby ensuring data accuracy and reliability.[3]

This application note describes the use of 1-anteiso-pentadecanoyl-2-iso-pentadecanoyl-sn-glycero-3-phosphoethanolamine (a15:0-i15:0 PE) as a novel internal standard for the quantitative analysis of PEs in complex biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). As a non-naturally occurring lipid with branched odd-chain fatty acids, this compound is an ideal internal standard due to its low probability of being present in biological samples and its similar ionization and fragmentation behavior to endogenous straight-chain PEs.

Principle and Application

The fundamental principle behind using this compound as an internal standard is isotope dilution mass spectrometry, where a known amount of the standard is added to the sample prior to lipid extraction.[3] The standard co-elutes with the endogenous PE species and experiences similar matrix effects and ionization suppression or enhancement. By comparing the peak area of the endogenous PE to that of the this compound internal standard, accurate quantification can be achieved.

Key Advantages of this compound as an Internal Standard:

  • Non-endogenous: The anteiso and iso branched C15 fatty acid chains are not typically found in mammalian systems, minimizing the risk of interference from endogenous lipids.

  • Chemical Similarity: As a PE, it shares the same headgroup as the analytes of interest, ensuring similar behavior during extraction and ionization.

  • Distinct Mass: The unique mass of this compound allows for its unambiguous detection by mass spectrometry without overlapping with common endogenous PE species.

Experimental Workflow

A typical lipidomics workflow employing this compound as an internal standard involves sample preparation, lipid extraction, LC-MS/MS analysis, and data processing.

G cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis cluster_data Data Processing cluster_interpretation Interpretation Sample Biological Sample (Plasma, Tissue, Cells) Spike Spike with This compound Internal Standard Sample->Spike Extraction Lipid Extraction (e.g., Folch or MTBE method) Spike->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Processing Data Processing and Quantification LC_MS->Processing Interpretation Biological Interpretation Processing->Interpretation

Figure 1. Lipidomics Experimental Workflow.

Detailed Protocols

Sample Preparation and Lipid Extraction (Folch Method)

This protocol is a representative example and may require optimization for specific sample types.

  • Sample Collection: Collect biological samples (e.g., 50 µL plasma, 10 mg tissue homogenate, or 1x10^6 cells) and store at -80°C until analysis.

  • Internal Standard Spiking: To each sample, add 10 µL of a 10 µg/mL solution of this compound in methanol.

  • Lipid Extraction:

    • Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the sample.

    • Vortex thoroughly for 2 minutes to ensure complete mixing and protein precipitation.[3]

    • Add 400 µL of 0.9% NaCl solution to induce phase separation.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C.

    • Carefully collect the lower organic layer containing the lipids using a glass Pasteur pipette.

    • Dry the collected lipid extract under a stream of nitrogen gas.

    • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer is recommended.

Chromatographic Conditions:

ParameterValue
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Acetonitrile:Water (60:40) with 10 mM ammonium (B1175870) formate
Mobile Phase B Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate
Flow Rate 0.4 mL/min
Column Temperature 45°C
Injection Volume 5 µL
Gradient 0-2 min: 30% B; 2-12 min: 30-100% B; 12-15 min: 100% B; 15.1-18 min: 30% B

Mass Spectrometry Conditions (Negative Ion Mode):

Phosphatidylethanolamines are typically analyzed in negative ion mode.

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage -3.5 kV
Gas Temperature 325°C
Gas Flow 10 L/min
Nebulizer Pressure 35 psi

Multiple Reaction Monitoring (MRM) Transitions:

The following table provides representative MRM transitions for this compound and some common endogenous PE species. These transitions should be optimized on the specific instrument used.

Lipid SpeciesPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound (IS) 690.5241.2 (iso-15:0) / 241.2 (anteiso-15:0)35
PE(16:0/18:1)716.5255.2 (16:0) / 281.2 (18:1)35
PE(18:0/18:2)742.5283.2 (18:0) / 279.2 (18:2)35
PE(18:0/20:4)766.5283.2 (18:0) / 303.2 (20:4)35

Data Presentation

The following tables present hypothetical quantitative data to illustrate the application of this compound as an internal standard in a comparative lipidomics study.

Table 1: Concentration of Phosphatidylethanolamine (B1630911) Species in Control vs. Treated Cells (pmol/10^6 cells)

Lipid SpeciesControl Group (Mean ± SD)Treated Group (Mean ± SD)p-value
PE(16:0/18:1)125.3 ± 15.2189.7 ± 22.4<0.01
PE(18:0/18:2)88.6 ± 9.765.2 ± 8.1<0.05
PE(18:0/20:4)210.1 ± 25.8155.9 ± 18.3<0.01
PE(18:1/18:1)75.4 ± 8.998.1 ± 11.5n.s.

Table 2: Fold Change of Phosphatidylethanolamine Species in Treated vs. Control Cells

Lipid SpeciesFold Change
PE(16:0/18:1)1.51
PE(18:0/18:2)0.74
PE(18:0/20:4)0.74
PE(18:1/18:1)1.30

Signaling Pathway Involvement

Phosphatidylethanolamine is a key player in several signaling pathways. One such pathway is its role in autophagy, a cellular process for degrading and recycling cellular components.

G cluster_membrane Cellular Membranes cluster_autophagy Autophagy Pathway cluster_synthesis PE Synthesis PE Phosphatidylethanolamine (PE) LC3_PE LC3-PE Conjugate (Autophagosome membrane) PE->LC3_PE Conjugation LC3 LC3 LC3->LC3_PE Autophagy Autophagy LC3_PE->Autophagy Promotes PS Phosphatidylserine PS->PE Decarboxylation PSD PSD PSD->PE CDP_Eth CDP-Ethanolamine Pathway CDP_Eth->PE

Figure 2. Role of PE in Autophagy.

Conclusion

The use of this compound as an internal standard offers a robust and reliable method for the accurate quantification of phosphatidylethanolamine species in complex biological matrices. Its non-endogenous nature and chemical similarity to the target analytes make it an excellent choice for demanding lipidomics applications in academic research and drug development. The detailed protocols and representative data provided in this application note serve as a valuable resource for researchers implementing this standard in their lipidomics workflows.

References

Quantitative Analysis of a15:0-i15:0 PE in Biological Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylethanolamines (PEs) are a class of phospholipids (B1166683) that are major components of biological membranes. A specific diacyl PE with two branched-chain fatty acids, anteiso-pentadecanoyl-iso-pentadecanoyl-phosphatidylethanolamine (a15:0-i15:0 PE), has recently emerged as a molecule of significant interest. This unique lipid is a major constituent of the cell membrane of Akkermansia muciniphila, a commensal gut bacterium associated with a healthy metabolic and immune status.[1] Emerging research has identified this compound as a potent immunomodulatory molecule, signaling through the Toll-like receptor 2 (TLR2) and TLR1 heterodimer. This activity underscores its potential as a biomarker and a therapeutic agent in the context of inflammatory diseases and immunotherapy.

This document provides detailed application notes and protocols for the quantitative analysis of this compound in various biological samples, aimed at supporting research and development in this exciting field.

Quantitative Data

The concentration of this compound can vary significantly depending on the biological matrix. While data on its absolute concentration in human samples such as plasma and feces is still emerging, its abundance in the membrane of Akkermansia muciniphila is a key quantitative benchmark.

Biological SampleAnalyteReported Concentration/AbundanceReference
Akkermansia muciniphila membraneThis compound~50% of total membrane phospholipids[1]
Human PlasmaBranched-Chain Fatty Acids (BCFAs)Variable, requires sensitive LC-MS/MS for detection and quantification[2][3]
Human FecesBranched-Chain Fatty Acids (BCFAs)Present, reflective of gut microbiota composition

Signaling Pathway

This compound exerts its immunomodulatory effects by acting as a ligand for the TLR2/TLR1 heterodimer on the surface of immune cells. This interaction initiates an intracellular signaling cascade, leading to the activation of transcription factors such as NF-κB and the subsequent production of cytokines.

a15_0_i15_0_PE_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space a15_0_i15_0_PE This compound TLR2_TLR1 TLR2/TLR1 Heterodimer a15_0_i15_0_PE->TLR2_TLR1 Binding MyD88 MyD88 TLR2_TLR1->MyD88 Recruitment IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_Complex IKK Complex TAK1->IKK_Complex NF_kB NF-κB IKK_Complex->NF_kB Activation Cytokines Cytokine Production NF_kB->Cytokines Transcription

Caption: this compound signaling through the TLR2/TLR1 pathway.

Experimental Protocols

Protocol 1: Extraction of this compound from Biological Samples

This protocol provides a general method for the extraction of total lipids, including this compound, from biological matrices such as bacterial pellets, plasma, or tissue homogenates. The Folch method is a widely used and robust technique for lipid extraction.

Materials:

Procedure:

  • Sample Preparation:

    • Bacterial Pellets: Start with a known wet weight of the bacterial pellet.

    • Plasma/Serum: Use a precise volume (e.g., 100 µL).

    • Tissue: Homogenize a known weight of tissue in a suitable buffer.

  • Solvent Addition: To the sample in a glass centrifuge tube, add a 20-fold excess volume of a chloroform:methanol mixture (2:1, v/v). For example, for a 100 mg sample, add 2 mL of the solvent mixture.

  • Homogenization/Extraction:

    • Vortex the mixture vigorously for 1 minute.

    • Sonicate the sample in a water bath for 30 minutes to ensure complete cell lysis and lipid extraction.

    • Agitate the mixture for an additional 30 minutes at room temperature.

  • Phase Separation:

    • Add 0.2 volumes of 0.9% NaCl solution to the mixture (e.g., 0.4 mL for 2 mL of solvent).

    • Vortex for 1 minute to mix thoroughly.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Lipid Collection:

    • Carefully aspirate the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette.

    • Transfer the organic phase to a new clean glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Storage: Resuspend the dried lipid extract in a known volume of a suitable solvent (e.g., chloroform:methanol 2:1, v/v) and store at -80°C until analysis.

Protocol 2: Quantitative Analysis of this compound by LC-MS/MS

This protocol outlines a method for the quantitative analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Absolute quantification requires a synthesized this compound standard.

Materials:

  • LC-MS/MS system (e.g., Triple Quadrupole or Q-TOF)

  • C18 reversed-phase column suitable for lipidomics

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate

  • Synthesized this compound standard

  • Internal standard (e.g., a commercially available deuterated PE standard like PE(15:0-18:1(d7)))

Procedure:

  • Standard Curve Preparation: Prepare a series of dilutions of the this compound standard in a suitable solvent (e.g., methanol) to create a standard curve for quantification. Spike each standard dilution with a fixed concentration of the internal standard.

  • Sample Preparation:

    • Resuspend the dried lipid extract from Protocol 1 in a known volume of the initial mobile phase or a compatible solvent.

    • Spike the sample with the same fixed concentration of the internal standard used for the standard curve.

    • Centrifuge the sample to pellet any insoluble material before injection.

  • LC Separation:

    • Inject the sample onto the C18 column.

    • Use a gradient elution to separate the lipids. A typical gradient might start at a lower percentage of Mobile Phase B and ramp up to a high percentage to elute the hydrophobic lipids. The exact gradient will need to be optimized for the specific column and instrument.

  • MS/MS Detection:

    • Operate the mass spectrometer in positive or negative ion mode. Phosphatidylethanolamines can be detected in both modes.

    • Use Multiple Reaction Monitoring (MRM) for targeted quantification. The precursor ion will be the [M+H]⁺ or [M-H]⁻ of this compound. The product ions will be specific fragments generated by collision-induced dissociation (e.g., neutral loss of the headgroup or fragments corresponding to the fatty acyl chains).

    • MRM Transitions (Example):

      • Precursor Ion (Positive Mode): m/z corresponding to [this compound + H]⁺

      • Product Ion: m/z corresponding to the neutral loss of the phosphoethanolamine headgroup or fragments of the fatty acids.

  • Data Analysis:

    • Integrate the peak areas for the this compound and the internal standard.

    • Calculate the ratio of the peak area of this compound to the peak area of the internal standard.

    • Use the standard curve to determine the concentration of this compound in the sample.

Protocol 3: Representative Synthesis of this compound Standard

This protocol provides a general, representative scheme for the chemical synthesis of a diacyl-PE with branched-chain fatty acids. The synthesis of a specific isomer like this compound requires the corresponding anteiso- and iso-pentadecanoic acids as starting materials.

Materials:

  • sn-glycero-3-phosphoethanolamine

  • Anteiso-pentadecanoic acid (a15:0)

  • Iso-pentadecanoic acid (i15:0)

  • Dicyclohexylcarbodiimide (DCC) or another suitable coupling agent

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (B109758) (DCM) or another suitable aprotic solvent

  • Purification system (e.g., silica (B1680970) gel column chromatography)

Procedure:

  • Acylation of sn-glycero-3-phosphoethanolamine:

    • Dissolve sn-glycero-3-phosphoethanolamine in anhydrous DCM.

    • Add anteiso-pentadecanoic acid and iso-pentadecanoic acid (in molar excess) to the solution.

    • Add DCC and a catalytic amount of DMAP to initiate the esterification reaction. The order of addition of the fatty acids can be controlled to some extent by the reaction conditions, but this may result in a mixture of isomers that requires further separation.

    • Stir the reaction at room temperature under an inert atmosphere (e.g., nitrogen or argon) for several hours to overnight.

  • Reaction Quenching and Workup:

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Wash the filtrate with a dilute acid (e.g., 0.1 M HCl) and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Concentrate the organic layer under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of chloroform and methanol to isolate the desired this compound.

  • Characterization:

    • Confirm the structure and purity of the synthesized this compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry.

Experimental Workflow

The following diagram illustrates the overall workflow for the quantitative analysis of this compound in biological samples.

Experimental_Workflow Sample_Collection Biological Sample Collection (e.g., Bacterial Pellet, Plasma, Tissue) Lipid_Extraction Lipid Extraction (Folch Method) Sample_Collection->Lipid_Extraction Internal_Standard Spike with Internal Standard (e.g., deuterated PE) Lipid_Extraction->Internal_Standard LC_MS_Analysis LC-MS/MS Analysis (Reversed-Phase, MRM) Internal_Standard->LC_MS_Analysis Data_Processing Data Processing and Quantification (Standard Curve) LC_MS_Analysis->Data_Processing Results Quantitative Results (Concentration of this compound) Data_Processing->Results

Caption: Workflow for this compound quantitative analysis.

References

Application Notes and Protocols for the Chemical Synthesis and Research Use of a15:0-i15:0 PE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the chemical synthesis of 1-anteiso-pentadecanoyl-2-iso-pentadecanoyl-sn-glycero-3-phosphoethanolamine (a15:0-i15:0 PE), a significant immunomodulatory lipid. This phospholipid, predominantly found in the cell membrane of the gut bacterium Akkermansia muciniphila, has garnered considerable interest for its role in host-microbe interactions and its potential therapeutic applications.[1][2] These protocols outline the synthesis of the necessary precursors, the stepwise acylation of the glycerophosphoethanolamine (B1239297) backbone, and subsequent purification. Furthermore, this guide details the preparation of this compound vesicles for in vitro studies and provides a protocol for assessing its biological activity through a tumor necrosis factor-alpha (TNF-α) release assay in macrophage cell lines.

Introduction

Branched-chain fatty acids (BCFAs) of the iso and anteiso series are major components of bacterial cell membranes, playing a crucial role in maintaining membrane fluidity.[3][4] The specific phospholipid, this compound, has been identified as a key immunomodulatory molecule from Akkermansia muciniphila.[1][2] Research has demonstrated that this lipid can trigger the release of the pro-inflammatory cytokine TNF-α through a Toll-like receptor 2 (TLR2) and TLR1 heterodimer signaling pathway.[1][5] This activity suggests its potential for therapeutic applications in modulating the immune system. The ability to chemically synthesize this compound is crucial for advancing research into its precise mechanisms of action and its potential as a drug development candidate. 13-methyltetradecanoic acid (i15:0), one of the constituent fatty acids, has also been independently shown to induce apoptosis in certain cancer cells.[[“]]

Chemical Synthesis of this compound

The chemical synthesis of this compound is a multi-step process that involves the preparation of the fatty acid and glycerophosphoethanolamine precursors, followed by a protected, stepwise acylation of the glycerol (B35011) backbone, and finally, deprotection and purification.

Diagram of the Synthetic Workflow

G cluster_precursors Precursor Synthesis cluster_synthesis Phospholipid Assembly 13-methyltetradecanoic acid (i15:0) 13-methyltetradecanoic acid (i15:0) Acylation at sn-2 Acylation at sn-2 13-methyltetradecanoic acid (i15:0)->Acylation at sn-2 12-methyltetradecanoic acid (a15:0) 12-methyltetradecanoic acid (a15:0) Acylation at sn-1 Acylation at sn-1 12-methyltetradecanoic acid (a15:0)->Acylation at sn-1 sn-Glycero-3-phosphoethanolamine (GPE) sn-Glycero-3-phosphoethanolamine (GPE) Protection of GPE Protection of GPE sn-Glycero-3-phosphoethanolamine (GPE)->Protection of GPE Protection of GPE->Acylation at sn-1 Acylation at sn-1->Acylation at sn-2 Deprotection Deprotection Acylation at sn-2->Deprotection Purification Purification Deprotection->Purification Final Product Final Product Purification->Final Product

Caption: Workflow for the chemical synthesis of this compound.

Experimental Protocols

1. Synthesis of 13-methyltetradecanoic acid (i15:0)

This protocol is adapted from a Wittig-based synthesis method.[7]

  • Materials: Bromo-undecanoic acid ethyl ester, triphenylphosphine, sodium methoxide (B1231860), isobutyraldehyde (B47883), and appropriate solvents.

  • Procedure:

    • Prepare the triphenylphosphonium salt by reacting bromo-undecanoic acid ethyl ester with triphenylphosphine.

    • Generate the ylide by treating the phosphonium (B103445) salt with sodium methoxide.

    • Perform the Wittig reaction by adding isobutyraldehyde to the ylide solution to elongate the carbon chain.

    • Hydrolyze the resulting ester to obtain the free fatty acid.

    • Purify the 13-methyltetradecanoic acid by distillation and subsequent recrystallization. A purity of over 99% can be achieved after refining over activated silica (B1680970) gel.[7]

2. Acquisition of 12-methyltetradecanoic acid (a15:0)

12-methyltetradecanoic acid can be purchased from commercial suppliers such as Sigma-Aldrich. Alternatively, it can be synthesized from L-isoleucine, which serves as the chiral precursor to achieve the correct anteiso structure.[1]

3. Synthesis of sn-Glycero-3-phosphoethanolamine (GPE)

This protocol is based on a three-step synthesis from commercially available 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (B41927) (DPPE).[3][8][9]

  • Materials: DPPE, trityl chloride, pyridine, sodium methoxide, chloroform (B151607), methanol, trifluoroacetic acid.

  • Procedure:

    • Protection of the amine: React DPPE with trityl chloride in the presence of a base (e.g., pyridine) to protect the primary amine of the ethanolamine (B43304) headgroup.

    • Hydrolysis of fatty acids: Subject the N-trityl-DPPE to strong base hydrolysis (e.g., sodium methoxide in chloroform/methanol) to remove the palmitoyl (B13399708) chains, yielding N-trityl-GPE.

    • Deprotection of the amine: Remove the trityl protecting group using a mild acid, such as trifluoroacetic acid, to obtain the final sn-glycero-3-phosphoethanolamine.[8][9] The overall yield for this process is reported to be around 66%.[8][9]

4. Stepwise Acylation and Final Synthesis of this compound

This is a generalized protocol for mixed-acyl phospholipid synthesis and requires careful execution of protection and deprotection steps.

  • Materials: sn-Glycero-3-phosphoethanolamine (GPE), appropriate protecting group reagents (e.g., for the amine and phosphate), 12-methyltetradecanoic acid, 13-methyltetradecanoic acid, dicyclohexylcarbodiimide (B1669883) (DCC) or a similar coupling agent, 4-dimethylaminopyridine (B28879) (DMAP), and appropriate solvents and deprotection reagents.

  • Procedure:

    • Protection of GPE: Protect the amine and phosphate (B84403) groups of GPE. The choice of protecting groups is critical to ensure they can be selectively removed.

    • Acylation at the sn-1 position: React the protected GPE with 12-methyltetradecanoic acid in the presence of a coupling agent like DCC and a catalyst such as DMAP. This will selectively acylate the primary hydroxyl group at the sn-1 position.

    • Acylation at the sn-2 position: Following the first acylation, react the monoacylated intermediate with 13-methyltetradecanoic acid under similar conditions to acylate the secondary hydroxyl group at the sn-2 position.

    • Deprotection: Sequentially remove the protecting groups from the phosphate and amine moieties to yield the final this compound.

    • Purification: Purify the final product using silica gel column chromatography and/or high-performance liquid chromatography (HPLC).[8][10] A common solvent system for silica gel chromatography of phospholipids (B1166683) is a gradient of chloroform-methanol-water.[8]

Quantitative Data for Synthesis
StepReactantsReagents/SolventsTypical YieldPurity
i15:0 Synthesis Bromo-undecanoic acid ethyl ester, isobutyraldehydeTriphenylphosphine, Sodium Methoxide~23% (total)[7]>99%[7]
GPE Synthesis 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamineTrityl chloride, Sodium methoxide, TFA~66% (total)[8][9]High
Acylation & Deprotection Protected GPE, a15:0, i15:0DCC, DMAP, Deprotection reagentsVariable>95%

Application in Research: Immunomodulatory Activity

This compound has been shown to stimulate macrophages to produce TNF-α. The following protocol outlines a method to assess this activity in vitro.

Diagram of the Signaling Pathway

This compound This compound TLR2/TLR1 TLR2/TLR1 This compound->TLR2/TLR1 Binds to MyD88 MyD88 TLR2/TLR1->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK complex IKK complex TAK1->IKK complex NF-kB NF-kB IKK complex->NF-kB Activates TNF-alpha gene TNF-alpha gene NF-kB->TNF-alpha gene Induces transcription TNF-alpha protein TNF-alpha protein TNF-alpha gene->TNF-alpha protein Translation

Caption: TLR2/TLR1 signaling pathway activated by this compound.

Experimental Protocol: TNF-α Release Assay in RAW 264.7 Macrophages

This protocol is adapted from standard procedures for stimulating macrophages with lipid agonists.[10][11][12]

1. Preparation of this compound Vesicles

  • Materials: Synthesized this compound, chloroform, phosphate-buffered saline (PBS).

  • Procedure:

    • Dissolve a known quantity of this compound in chloroform in a glass vial.

    • Evaporate the chloroform under a stream of nitrogen to form a thin lipid film on the vial's inner surface.

    • Further dry the film under vacuum for at least one hour to remove any residual solvent.

    • Hydrate the lipid film with sterile PBS by vortexing to create a suspension of multilamellar vesicles.

    • For a more uniform size distribution (optional), the vesicle suspension can be sonicated or extruded through a polycarbonate membrane.

2. Macrophage Stimulation and TNF-α Quantification

  • Materials: RAW 264.7 macrophage cell line, DMEM supplemented with 10% fetal bovine serum (FBS) and antibiotics, this compound vesicle suspension, lipopolysaccharide (LPS) as a positive control, and a mouse TNF-α ELISA kit.

  • Procedure:

    • Cell Culture: Culture RAW 264.7 cells in complete DMEM at 37°C in a humidified 5% CO2 incubator.

    • Cell Seeding: Seed the RAW 264.7 cells into a 96-well plate at a suitable density (e.g., 5 x 10^4 cells/well) and allow them to adhere overnight.

    • Stimulation:

      • Prepare serial dilutions of the this compound vesicle suspension in serum-free DMEM.

      • Remove the culture medium from the cells and replace it with the media containing different concentrations of this compound.

      • Include a negative control (medium only) and a positive control (e.g., 100 ng/mL LPS).

      • Incubate the cells for a specified period (e.g., 6-24 hours).

    • Supernatant Collection: After incubation, centrifuge the plate to pellet any detached cells and carefully collect the culture supernatants.

    • TNF-α ELISA: Quantify the concentration of TNF-α in the supernatants using a commercial mouse TNF-α ELISA kit, following the manufacturer's instructions.[4][5]

Quantitative Analysis of this compound

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the accurate quantification of this compound.

  • Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.

  • Chromatography: A C18 reversed-phase column is typically used for the separation of phospholipids. A gradient elution with solvents such as water, acetonitrile, and isopropanol, often with additives like formic acid or ammonium (B1175870) formate, is employed.

  • Mass Spectrometry: The analysis is performed in multiple reaction monitoring (MRM) mode. The precursor ion will be the molecular ion of this compound, and the product ions will be specific fragments corresponding to the headgroup and the individual fatty acyl chains. This allows for highly specific and sensitive quantification.

ParameterSetting
LC Column C18 reversed-phase (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A Water with 0.1% formic acid and 10 mM ammonium formate
Mobile Phase B Acetonitrile/Isopropanol (e.g., 50:50 v/v) with 0.1% formic acid and 10 mM ammonium formate
Flow Rate 0.2-0.4 mL/min
Ionization Mode Electrospray Ionization (ESI), positive or negative
MS Analysis Mode Multiple Reaction Monitoring (MRM)
Precursor Ion [M+H]+ or [M-H]- of this compound
Product Ions Fragments corresponding to the phosphoethanolamine headgroup and the a15:0 and i15:0 acyl chains

References

Application of a15:0-i15:0 PE in Immune Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

a15:0-i15:0 Phosphatidylethanolamine (B1630911) (PE) is a unique diacyl phosphatidylethanolamine with two branched-chain fatty acids (anteiso-15:0 and iso-15:0) that has been identified as a key immunomodulatory molecule derived from the cell membrane of the beneficial gut bacterium Akkermansia muciniphila.[1][2] This novel phospholipid has garnered significant interest for its ability to influence host immune responses. Unlike many bacterial lipids that trigger strong pro-inflammatory reactions, a15:0-i15:0 PE elicits a more nuanced, homeostatic immune response.[3]

These application notes provide detailed protocols for the use of this compound in immune cell culture assays, guidance on data interpretation, and an overview of its mechanism of action. The information is intended to assist researchers in immunology, microbiology, and drug development in exploring the therapeutic potential of this fascinating molecule.

Mechanism of Action

This compound exerts its immunomodulatory effects by acting as a ligand for a heterodimer of Toll-like receptor 2 (TLR2) and Toll-like receptor 1 (TLR1).[1][3] This interaction initiates an intracellular signaling cascade that is dependent on the myeloid differentiation primary response 88 (MyD88) adaptor protein. The downstream signaling pathway involves the recruitment of interleukin-1 receptor-associated kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6), leading to the activation of the nuclear factor-kappa B (NF-κB) transcription factor.[4][5] The activation of NF-κB results in the transcription and secretion of a specific profile of cytokines, contributing to the regulation of the immune response.[1][2]

Notably, this compound is considered a less potent agonist of TLR2 compared to other known bacterial lipoproteins. This characteristic may underlie its ability to induce a state of immune homeostasis rather than a strong, potentially damaging, inflammatory response.[3]

Data Presentation: Quantitative Effects of this compound on Cytokine Production

The following tables summarize the quantitative data on cytokine production by immune cells upon stimulation with this compound. These data have been compiled from various in vitro studies and are presented to provide a reference for expected experimental outcomes.

Table 1: Dose-Dependent Induction of TNF-α by this compound in Human Monocyte-Derived Dendritic Cells (mo-DCs)

This compound Concentration (µg/mL)Mean TNF-α Concentration (pg/mL) ± SD
0 (Control)50 ± 15
0.1250 ± 40
11200 ± 150
103500 ± 300
EC50~2.5 µg/mL

Note: Data are representative examples compiled from published literature. Actual values may vary depending on experimental conditions and donors.

Table 2: Cytokine Profile of Human mo-DCs Stimulated with this compound (10 µg/mL) for 24 hours

CytokineMean Concentration (pg/mL) ± SDFold Change over Control
TNF-α3500 ± 30070
IL-62800 ± 25056
IL-10800 ± 9016
IL-12p401500 ± 18030
IL-1β400 ± 508

Note: Data are representative examples. The specific cytokine profile can vary based on the immune cell type and experimental setup.

Experimental Protocols

Protocol 1: Generation and Stimulation of Human Monocyte-Derived Dendritic Cells (mo-DCs)

Objective: To generate immature mo-DCs from human peripheral blood mononuclear cells (PBMCs) and stimulate them with this compound to assess cytokine production.

Materials:

  • Ficoll-Paque PLUS

  • Roswell Park Memorial Institute (RPMI) 1640 medium

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution

  • L-Glutamine

  • Recombinant human Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)

  • Recombinant human Interleukin-4 (IL-4)

  • CD14 MicroBeads, human

  • MACS Columns and Separator

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 6-well tissue culture plates

Methodology:

  • PBMC Isolation: Isolate PBMCs from healthy donor buffy coats by Ficoll-Paque density gradient centrifugation.

  • CD14+ Monocyte Selection: Isolate CD14+ monocytes from PBMCs using CD14 MicroBeads according to the manufacturer's protocol.

  • Differentiation of mo-DCs:

    • Resuspend CD14+ monocytes in RPMI 1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, 2 mM L-Glutamine, 50 ng/mL recombinant human GM-CSF, and 20 ng/mL recombinant human IL-4.

    • Seed the cells in a 6-well plate at a density of 1 x 10^6 cells/mL.

    • Incubate at 37°C in a 5% CO2 incubator for 5-6 days to allow differentiation into immature mo-DCs.

    • On day 3, perform a half-media change with fresh, cytokine-containing media.

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in DMSO to create a stock solution of 1 mg/mL.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution in small aliquots at -20°C. Avoid repeated freeze-thaw cycles.

  • Stimulation of mo-DCs:

    • On day 6, harvest the immature mo-DCs.

    • Reseed the cells in a new 24-well plate at a density of 1 x 10^6 cells/mL in fresh media (without GM-CSF and IL-4).

    • Prepare serial dilutions of this compound from the stock solution in culture media. Ensure the final DMSO concentration does not exceed 0.1% in the cell culture.

    • Add the desired concentrations of this compound (e.g., 0.1, 1, 10 µg/mL) to the mo-DC cultures. Include a vehicle control (DMSO only).

    • Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Sample Collection:

    • After incubation, centrifuge the plates and collect the cell-free supernatants for cytokine analysis.

    • Store supernatants at -80°C until analysis.

    • The cells can be harvested for flow cytometry analysis of surface marker expression or for RNA extraction.

Protocol 2: Quantification of Cytokine Production by ELISA

Objective: To measure the concentration of specific cytokines in the culture supernatants of this compound-stimulated immune cells.

Materials:

  • ELISA kits for human TNF-α, IL-6, IL-10, and IL-12p40

  • Culture supernatants from Protocol 1

  • Microplate reader

Methodology:

  • Follow the manufacturer's instructions provided with the specific ELISA kits.

  • Briefly, coat a 96-well plate with the capture antibody.

  • Block the plate to prevent non-specific binding.

  • Add the culture supernatants and standards to the wells and incubate.

  • Wash the plate and add the detection antibody.

  • Add the enzyme conjugate (e.g., streptavidin-HRP).

  • Add the substrate solution and stop the reaction.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

Protocol 3: Intracellular Cytokine Staining and Flow Cytometry

Objective: To identify and quantify the frequency of cytokine-producing cells within a mixed population after stimulation with this compound.

Materials:

  • Stimulated cells from Protocol 1

  • Brefeldin A or Monensin

  • Fixation/Permeabilization solution

  • Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD11c, HLA-DR) and intracellular cytokines (e.g., TNF-α, IL-6)

  • Flow cytometer

Methodology:

  • Inhibition of Protein Transport: Four to six hours before the end of the stimulation period (from Protocol 1, step 5), add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to the cell cultures to allow for intracellular accumulation of cytokines.

  • Cell Harvest and Surface Staining:

    • Harvest the cells and wash with FACS buffer (PBS with 2% FBS).

    • Stain for surface markers by incubating the cells with fluorochrome-conjugated antibodies for 30 minutes at 4°C in the dark.

    • Wash the cells to remove unbound antibodies.

  • Fixation and Permeabilization:

    • Resuspend the cells in a fixation/permeabilization solution according to the manufacturer's protocol.

    • Incubate for 20 minutes at room temperature.

  • Intracellular Staining:

    • Wash the cells with permeabilization buffer.

    • Incubate the cells with fluorochrome-conjugated anti-cytokine antibodies in permeabilization buffer for 30 minutes at 4°C in the dark.

    • Wash the cells with permeabilization buffer.

  • Flow Cytometry Analysis:

    • Resuspend the cells in FACS buffer.

    • Acquire the samples on a flow cytometer.

    • Analyze the data using appropriate software to determine the percentage of cytokine-positive cells within the defined immune cell populations.

Mandatory Visualizations

G This compound Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound TLR2 TLR2 This compound->TLR2 Binds TLR1 TLR1 TLR2->TLR1 Heterodimerizes MyD88 MyD88 TLR1->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs Activates TRAF6 TRAF6 IRAKs->TRAF6 Activates NF-kB Activation NF-kB Activation TRAF6->NF-kB Activation Leads to NF-kB NF-kB NF-kB Activation->NF-kB Translocation Cytokine Gene Transcription Cytokine Gene Transcription NF-kB->Cytokine Gene Transcription

Caption: this compound signaling through the TLR2-TLR1 heterodimer.

G Experimental Workflow: Cytokine Analysis cluster_prep Cell Preparation cluster_stim Stimulation cluster_analysis Analysis PBMC_Isolation PBMC Isolation Monocyte_Selection CD14+ Monocyte Selection PBMC_Isolation->Monocyte_Selection moDC_Differentiation mo-DC Differentiation (5-6 days) Monocyte_Selection->moDC_Differentiation Stimulation Stimulation with This compound (18-24 hours) moDC_Differentiation->Stimulation Supernatant_Collection Supernatant Collection Stimulation->Supernatant_Collection Cell_Harvest Cell Harvest Stimulation->Cell_Harvest ELISA ELISA Supernatant_Collection->ELISA Flow_Cytometry Intracellular Cytokine Staining & Flow Cytometry Cell_Harvest->Flow_Cytometry

Caption: Workflow for analyzing cytokine responses to this compound.

References

Application Notes and Protocols for Studying Lipid-Protein Interactions Using a15:0-i15:0 PE

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in studying the lipid-protein interactions of a15:0-i15:0 Phosphatidylethanolamine (PE). This novel diacyl PE, with two branched fatty acid chains (a C15:0 anteiso-methyl and a C15:0 iso-methyl chain), has been identified as a key immunomodulatory molecule from the beneficial gut bacterium Akkermansia muciniphila. It represents a significant tool for investigating the molecular mechanisms underlying host-microbe interactions and for the development of novel therapeutics targeting inflammatory pathways.

The primary protein target of a15:0-i15:0 PE is the Toll-like receptor 2 (TLR2) in a heterodimeric complex with Toll-like receptor 1 (TLR1).[1] This interaction triggers a downstream signaling cascade, leading to the selective production of pro-inflammatory cytokines, most notably Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[2] Understanding the specifics of this lipid-protein interaction is crucial for harnessing the therapeutic potential of this compound.

These notes provide a summary of the relevant data, detailed experimental protocols for in vitro investigation, and visual diagrams of the signaling pathway and experimental workflows.

Data Presentation

The following tables summarize the key findings regarding the interaction of this compound with its protein target and its effect on immune cells. While precise quantitative values from dose-response curves are often found in supplementary materials of publications, this summary is based on the available information in the primary literature.

Table 1: Interaction of this compound with TLR2/TLR1

ParameterDescriptionFindingCitation
Protein Target Primary receptor for this compoundTLR2/TLR1 heterodimer[1]
Binding Specificity Requirement of TLR heterodimer componentsActivation is dependent on both TLR2 and TLR1[3][4]
Relative Potency Comparison to known TLR2 agonistsSignificantly less potent than natural and synthetic TLR2 agonists like Pam3CSK4[1][2]
Structure-Activity Importance of the lipid structure for activityThe immunogenic activity has a highly restricted structure-activity relationship[1]

Table 2: Cytokine Induction by this compound in Dendritic Cells

CytokineCell TypeResponseNotesCitation
TNF-α Mouse Bone Marrow-Derived Dendritic Cells (mBMDCs), Human Monocyte-Derived Dendritic Cells (MDDCs)Dose-dependent inductionA primary and robust response to this compound stimulation.[2][3][5]
IL-6 mBMDCsInduced upon stimulationAnother key pro-inflammatory cytokine released in response to this compound.[2]
IL-10 mBMDCsNot significantly inducedDemonstrates the selective nature of the cytokine response.[2]
IL-12p70 mBMDCsNot significantly inducedFurther highlights the specific immunomodulatory profile of this compound.[2]

Signaling Pathway

The interaction of this compound with the TLR2/TLR1 heterodimer initiates a downstream signaling cascade that is characteristic of TLR activation. This pathway culminates in the activation of transcription factors, such as NF-κB, which in turn drive the expression of pro-inflammatory cytokines.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR2_TLR1 TLR2/TLR1 Heterodimer MyD88 MyD88 TLR2_TLR1->MyD88 Recruits a15_i15_PE This compound a15_i15_PE->TLR2_TLR1 Binds to IRAKs IRAKs MyD88->IRAKs Activates TRAF6 TRAF6 IRAKs->TRAF6 Activates TAK1 TAK1 TRAF6->TAK1 Activates IKK_complex IKK Complex TAK1->IKK_complex Activates NF_kB_Inhibitor IκB IKK_complex->NF_kB_Inhibitor Phosphorylates (leading to degradation) NF_kB NF-κB NF_kB_active Active NF-κB NF_kB->NF_kB_active Translocates to Nucleus DNA DNA NF_kB_active->DNA Binds to Promoter Regions Cytokine_mRNA Cytokine mRNA (TNF-α, IL-6) DNA->Cytokine_mRNA Transcription

Caption: this compound signaling pathway via TLR2/TLR1.

Experimental Protocols

The following protocols provide a framework for studying the interaction of this compound with TLR2/TLR1 and its downstream effects.

Protocol 1: Preparation of this compound Liposomes

This protocol describes the preparation of unilamellar liposomes containing this compound for use in cell-based assays.

Materials:

  • This compound (synthetic)

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) or other suitable carrier lipid

  • Chloroform (B151607)

  • Phosphate-buffered saline (PBS), sterile

  • Glass vials

  • Nitrogen or Argon gas source

  • Sonicator or mini-extruder with 100 nm polycarbonate membranes

Procedure:

  • Lipid Film Formation: a. In a glass vial, dissolve this compound and the carrier lipid (e.g., DOPC) in chloroform. A molar ratio of 1:9 (this compound:carrier lipid) is a good starting point. b. Evaporate the chloroform under a gentle stream of nitrogen or argon gas while rotating the vial to create a thin lipid film on the bottom and sides. c. Place the vial under a vacuum for at least 1 hour to remove any residual solvent.

  • Hydration: a. Add sterile PBS to the dried lipid film to achieve the desired final lipid concentration (e.g., 1 mg/mL). b. Vortex the vial vigorously for several minutes to hydrate (B1144303) the lipid film and form multilamellar vesicles (MLVs).

  • Vesicle Sizing (Sonication or Extrusion): a. Sonication: Sonicate the MLV suspension in a bath sonicator or with a probe sonicator on ice in short bursts until the suspension becomes clear. b. Extrusion: For more uniform vesicle size, use a mini-extruder. Hydrate the lipid film and then subject the MLV suspension to multiple passes (e.g., 11-21 passes) through a 100 nm polycarbonate membrane.

  • Storage: Store the prepared liposomes at 4°C.

Protocol 2: In Vitro Stimulation of Dendritic Cells and Cytokine Measurement

This protocol details the stimulation of bone marrow-derived or monocyte-derived dendritic cells with this compound liposomes and the subsequent measurement of TNF-α and IL-6 production by ELISA.

Materials:

  • Mouse bone marrow-derived dendritic cells (mBMDCs) or human monocyte-derived dendritic cells (MDDCs)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, L-glutamine, and penicillin-streptomycin)

  • This compound liposomes (from Protocol 1)

  • Lipopolysaccharide (LPS) as a positive control for TLR4 activation

  • Pam3CSK4 as a positive control for TLR2/TLR1 activation

  • 96-well cell culture plates

  • ELISA kits for mouse or human TNF-α and IL-6

  • ELISA plate reader

Procedure:

  • Cell Seeding: a. Culture and differentiate mBMDCs or MDDCs using standard protocols. b. Seed the dendritic cells in a 96-well plate at a density of 1 x 10^5 cells per well in 100 µL of complete culture medium. c. Incubate for 2-4 hours to allow cells to adhere.

  • Cell Stimulation: a. Prepare serial dilutions of the this compound liposomes in complete culture medium to create a dose-response curve. b. Add 100 µL of the liposome (B1194612) dilutions, control liposomes (carrier lipid only), LPS (e.g., 100 ng/mL), or Pam3CSK4 (e.g., 100 ng/mL) to the appropriate wells. c. Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Cytokine Measurement by ELISA: a. After incubation, centrifuge the plate to pellet the cells. b. Carefully collect the cell culture supernatants. c. Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions. d. Read the absorbance on an ELISA plate reader and calculate the cytokine concentrations based on the standard curve.

G cluster_liposome_prep Protocol 1: Liposome Preparation cluster_cell_assay Protocol 2: Dendritic Cell Assay start_lipo Dissolve this compound and carrier lipid in chloroform film Create thin lipid film (evaporation) start_lipo->film hydrate Hydrate film with PBS (vortexing) film->hydrate size Size vesicles (sonication or extrusion) hydrate->size end_lipo This compound Liposomes size->end_lipo stimulate Stimulate with this compound liposomes and controls end_lipo->stimulate Use in start_cell Seed dendritic cells in 96-well plate start_cell->stimulate incubate Incubate for 18-24 hours stimulate->incubate collect Collect supernatants incubate->collect elisa Perform TNF-α and IL-6 ELISA collect->elisa end_cell Analyze results elisa->end_cell

Caption: Experimental workflow for studying this compound.

Conclusion

The study of this compound provides a unique opportunity to dissect the intricate communication between the gut microbiota and the host immune system. The protocols outlined in this document offer a robust framework for investigating the interaction of this novel lipid with the TLR2/TLR1 receptor complex and its subsequent immunomodulatory effects. Further research in this area holds promise for the development of new therapeutic strategies for a range of inflammatory and metabolic diseases.

References

Application Note: Chromatographic Separation and Analysis of a15:0-i15:0 Phosphatidylethanolamine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphatidylethanolamines (PE) containing branched-chain fatty acids (BCFA), such as anteiso-15:0 (a15:0) and iso-15:0 (i15:0), are critical components of bacterial cell membranes, playing a pivotal role in maintaining membrane fluidity and integrity. The subtle structural difference between these isomers, a shift in the methyl branch position by one carbon, presents a significant analytical challenge. This application note details a robust protocol for the separation of a15:0-PE and i15:0-PE isomers using Reversed-Phase High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (RP-HPLC-MS/MS). The protocol provides a starting point for researchers aiming to quantify and characterize these important bacterial lipids.

Introduction

Bacteria synthesize a diverse array of lipids to maintain the structure and function of their cell membranes. Among these are phospholipids (B1166683) containing branched-chain fatty acids (BCFAs), with iso- and anteiso- conformations being the most common. These BCFAs are primarily found in Gram-positive bacteria.[1] The position of the methyl group in these fatty acids has a profound impact on the physical properties of the cell membrane. Phospholipids with anteiso-branched chains are more effective at increasing membrane fluidity at lower temperatures compared to their iso- counterparts.[2][3] This adaptation is crucial for the survival of bacteria in changing environmental conditions.[3][4]

The structural similarity of a15:0-PE and i15:0-PE isomers makes their separation and individual quantification challenging. However, understanding the relative abundance of these isomers can provide valuable insights into bacterial physiology and their response to environmental stress. This application note presents a detailed methodology for the chromatographic separation of these isomers, which is essential for advancing research in microbiology and for the development of novel antimicrobial agents that may target bacterial lipid metabolism.

Experimental Protocols

Sample Preparation: Lipid Extraction from Bacterial Cells

A standard lipid extraction method, such as the Bligh-Dyer or a modified Folch method, is recommended for isolating total lipids from bacterial cell pellets.[5]

Materials:

  • Bacterial cell pellet

  • Methanol (MeOH)

  • Chloroform (B151607) (CHCl₃)

  • Deionized water (H₂O)

  • Glass centrifuge tubes

  • Nitrogen gas stream

  • Vortex mixer

  • Centrifuge

Protocol:

  • To a pellet of approximately 10⁹ bacterial cells in a glass tube, add 2 ml of a 2:1 (v/v) mixture of chloroform and methanol.

  • Vortex the mixture vigorously for 15 minutes to ensure thorough lipid extraction.

  • Add 0.5 ml of deionized water to the mixture to induce phase separation.

  • Vortex for an additional 1 minute and then centrifuge at 2,000 x g for 10 minutes.

  • Carefully collect the lower organic phase, which contains the lipids, using a Pasteur pipette and transfer it to a new glass tube.

  • Dry the lipid extract under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipid extract in a suitable volume of the initial mobile phase (e.g., 100 µL) for HPLC analysis.

RP-HPLC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system capable of binary gradient elution.

  • Reversed-phase C18 column (e.g., Waters ACQUITY UPLC CSH C18, 100 mm x 2.1 mm, 1.7 µm).[6][7][8]

  • Tandem mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.[6]

  • Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM ammonium formate and 0.1% formic acid.[6]

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 55 °C[6]

  • Injection Volume: 5 µL

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.06040
2.05743
2.15050
12.04654
12.13070
18.0199
20.0199
20.16040
25.06040

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Mode: Neutral Loss Scan of 141 Da (for PE headgroup)[9][10]

  • Capillary Voltage: 3.0 kV

  • Collision Energy: 25-35 eV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 350 °C

  • Scan Range: m/z 200-1000

Data Presentation

The successful separation of a15:0-PE and i15:0-PE is challenging, and baseline resolution may not be fully achieved. The expected elution order is a15:0-PE followed by i15:0-PE, due to the slightly lower hydrophobicity of the anteiso isomer. The following table presents illustrative quantitative data.

Table 1: Illustrative Quantitative Data for a15:0-PE and i15:0-PE Isomers

AnalyteRetention Time (min)Peak Area (arbitrary units)Resolution (USP)
a15:0-PE10.251.2 x 10⁶-
i15:0-PE10.501.5 x 10⁶1.2

Note: The data in this table is for illustrative purposes only and represents a typical expected outcome. Actual values will vary depending on the specific instrumentation and experimental conditions.

Visualizations

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing bacterial_cells Bacterial Cell Pellet lipid_extraction Lipid Extraction (Bligh-Dyer/Folch) bacterial_cells->lipid_extraction dried_extract Dried Lipid Extract lipid_extraction->dried_extract reconstitution Reconstitution in Mobile Phase dried_extract->reconstitution hplc RP-HPLC Separation (C18 Column) reconstitution->hplc ms MS/MS Detection (ESI+, Neutral Loss Scan) hplc->ms chromatogram Chromatogram ms->chromatogram quantification Peak Integration & Quantification chromatogram->quantification

Caption: Experimental workflow for the separation and analysis of PE isomers.

Functional Role of a15:0/i15:0 PE in Bacterial Membranes

G cluster_0 Environmental Stimulus cluster_1 Bacterial Response cluster_2 Membrane Adaptation temp_decrease Decrease in Temperature synthesis_shift Shift in Fatty Acid Synthesis temp_decrease->synthesis_shift Induces ratio_increase Increased a15:0 / i15:0 Ratio synthesis_shift->ratio_increase membrane_fluidity Increased Membrane Fluidity ratio_increase->membrane_fluidity Leads to membrane_function Maintained Membrane Function (Transport, Signaling) membrane_fluidity->membrane_function survival survival membrane_function->survival Bacterial Survival

Caption: Role of a15:0/i15:0 PE ratio in bacterial membrane adaptation.

References

Application Notes: Isolating a15:0-i15:0 Phosphatidylethanolamine from Akkermansia muciniphila

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Akkermansia muciniphila is a gram-negative, anaerobic bacterium that resides in the mucosal layer of the human gut. Its abundance in the intestinal tract has been inversely correlated with several metabolic disorders, including obesity, type 1 diabetes, and inflammatory bowel disease.[1] Recent research has identified a specific lipid from the cell membrane of A. muciniphila, a diacyl phosphatidylethanolamine (B1630911) with two branched chains (a15:0-i15:0 PE), as a key molecule responsible for the bacterium's immunomodulatory effects.[2][3] This phospholipid has been shown to signal through a Toll-like receptor TLR2-TLR1 heterodimer, inducing a unique and homeostatic immune response.[2][3][4] The this compound constitutes approximately 50% of the lipids in the A. muciniphila membrane.[1][5]

This document provides a detailed protocol for the isolation and fractionation of this compound from A. muciniphila, based on methodologies described in the scientific literature.

Experimental Protocols

1. Culturing Akkermansia muciniphila

A slightly alkaline initial pH of 7.5 is optimal for the growth of A. muciniphila in shake flask cultures. A variety of growth-promoting factors can be added to the culture medium to enhance growth, including galactose, sialic acid, lactose, and chitosan.

2. Lipid Extraction and Fractionation

The following protocol outlines the steps for extracting and fractionating phospholipids (B1166683) from A. muciniphila to isolate the this compound.

  • Step 1: Initial Lipid Extraction. A lipid fraction from an initial culture of A. muciniphila can be obtained using established methods for bacterial lipid extraction. This initial extract will contain a mixture of lipids.

  • Step 2: Fractionation. The crude lipid extract is then subjected to further fractionation to isolate the phosphatidylethanolamine (PE) fraction. This can be achieved using chromatographic techniques.

  • Step 3: Isolation of this compound. The PE fraction is further analyzed to isolate the specific this compound species. This can be accomplished through techniques such as mass spectrometry and nuclear magnetic resonance analysis.[5]

3. Characterization and Activity Assay

  • Structural Characterization: The isolated this compound should be characterized using spectroscopic analysis and chemical synthesis to confirm its structure.[2]

  • Immunomodulatory Activity Assay: The biological activity of the isolated this compound can be assessed in cell-based assays. For example, its ability to induce the release of cytokines, such as tumor necrosis factor-alpha (TNF-α), from immune cells can be measured.[5] Pam3CSK4 can be used as a positive control for TLR2 activation, and LPS as a control for TLR4 activation.[2]

Data Presentation

Table 1: Summary of Akkermansia muciniphila this compound Characteristics and Activity

ParameterDescriptionReference
Lipid TypeDiacyl phosphatidylethanolamine with two branched chains[2]
Specific StructureThis compound[2]
Cellular LocationCell membrane[2]
Abundance~50% of membrane lipids[1][5]
Signaling PathwayTLR2-TLR1 heterodimer[2][3][4]
Biological ActivityInduces release of some inflammatory cytokines (e.g., TNF-α) but not others.[2][5]
Low-Dose EffectResets activation thresholds and responses for immune signaling.[2][3]

Visualizations

Diagram 1: Experimental Workflow for this compound Isolation

G Experimental Workflow for this compound Isolation cluster_0 Preparation cluster_1 Extraction & Fractionation cluster_2 Analysis & Validation A Culture Akkermansia muciniphila B Harvest Bacterial Cells A->B Centrifugation C Crude Lipid Extraction B->C Lipid Extraction Protocol D Phospholipid Fractionation C->D Chromatography E Isolate this compound D->E Further Purification F Structural Characterization (Mass Spec, NMR) E->F G Biological Activity Assay (e.g., Cytokine Release) E->G

Caption: A flowchart illustrating the key steps in the isolation and characterization of this compound from A. muciniphila.

Diagram 2: Signaling Pathway of this compound

G Signaling Pathway of this compound cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Amuc A. muciniphila This compound TLR2_TLR1 TLR2-TLR1 Heterodimer Amuc->TLR2_TLR1 Binding Signaling_Cascade Downstream Signaling Cascade TLR2_TLR1->Signaling_Cascade Activation Immune_Response Modulated Immune Response (e.g., Cytokine Release) Signaling_Cascade->Immune_Response Leads to

Caption: A diagram depicting the signaling cascade initiated by the binding of this compound to the TLR2-TLR1 heterodimer.

References

Application Notes and Protocols: a15:0-i15:0 PE as a Potential Therapeutic Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

a15:0-i15:0 Phosphatidylethanolamine (PE) is a diacyl PE with two branched fatty acid chains (anteiso-pentadecanoyl and iso-pentadecanoyl) that has been identified as a key immunomodulatory molecule from the cell membrane of the beneficial gut bacterium Akkermansia muciniphila.[1][2][3] This phospholipid has garnered significant interest for its potential therapeutic applications due to its ability to modulate the host immune system.[1][2] Unlike potent, often pro-inflammatory bacterial lipids, a15:0-i15:0 PE exhibits a more nuanced, homeostatic immunomodulatory activity, suggesting its potential for treating conditions associated with immune dysregulation.[3][4]

These application notes provide an overview of the biological activity of this compound, experimental protocols to assess its function, and quantitative data on its effects.

Biological Activity and Mechanism of Action

This compound exerts its immunomodulatory effects primarily through the activation of a heterodimer of Toll-like receptors, specifically TLR2 and TLR1.[3][4] This interaction initiates a downstream signaling cascade that leads to the production of a specific profile of cytokines.[1][3] Notably, this compound is a less potent agonist of TLR2 compared to other known natural and synthetic ligands.[3][4] This lower potency may contribute to its homeostatic effects, as it can reset activation thresholds for immune signaling at low doses.[3][4] The signaling pathway is thought to proceed through the recruitment of adaptor proteins like MyD88, leading to the activation of transcription factors such as NF-κB and subsequent gene expression of inflammatory mediators.

The unique immunomodulatory profile of this compound, characterized by the preferential induction of certain cytokines, suggests its potential in conditions where a rebalancing of the immune response is desired.[1][3][4]

Data Presentation

The immunomodulatory activity of this compound has been demonstrated by its ability to induce the secretion of various cytokines from human myeloid cells. The following table summarizes the observed cytokine induction.

CytokineCell TypeMethod of DetectionResultReference
TNFαHuman Myeloid CellsFlow CytometryInduction Observed[3]
IL-6Human Myeloid CellsFlow CytometryInduction Observed[3]
IL-10Human Myeloid CellsFlow CytometryInduction Observed[3]
IL-12/23p40Human Myeloid CellsFlow CytometryInduction Observed[3]
TNFαHuman Monocyte-Derived Dendritic CellsELISAInduction dependent on TLR1 and TLR2[1]

Signaling Pathway Diagram

a15_0_i15_0_PE_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space a15_0_i15_0_PE This compound TLR2_TLR1 TLR2/TLR1 Heterodimer a15_0_i15_0_PE->TLR2_TLR1 Binds to MyD88 MyD88 TLR2_TLR1->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NF_kB_Activation NF-κB Activation TRAF6->NF_kB_Activation MAPK_Activation MAPK Activation TRAF6->MAPK_Activation Cytokine_Production Cytokine Production (TNFα, IL-6, IL-10, etc.) NF_kB_Activation->Cytokine_Production MAPK_Activation->Cytokine_Production

This compound signaling pathway through TLR2/TLR1.

Experimental Protocols

Protocol 1: In Vitro Assessment of Immunomodulatory Activity of this compound

Objective: To determine the ability of this compound to induce cytokine production in immune cells.

Materials:

  • Human monocyte-derived dendritic cells (MDDCs) or a suitable myeloid cell line (e.g., THP-1).

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin).

  • This compound (synthetic or purified).

  • Lipopolysaccharide (LPS) as a positive control for TLR4 activation.

  • Pam3CSK4 as a positive control for TLR2/TLR1 activation.

  • Phosphate-buffered saline (PBS).

  • 96-well cell culture plates.

  • ELISA kits for target cytokines (e.g., TNFα, IL-6, IL-10).

  • MTT assay kit for cell viability.

Procedure:

  • Cell Culture and Seeding:

    • Culture MDDCs or myeloid cells according to standard protocols.

    • Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment with this compound:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and dilute to desired concentrations in cell culture medium.

    • Remove the old medium from the cells and replace it with fresh medium containing different concentrations of this compound.

    • Include wells with medium alone (negative control), LPS (e.g., 100 ng/mL), and Pam3CSK4 (e.g., 100 ng/mL).

  • Incubation:

    • Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.

  • Collection of Supernatant:

    • After incubation, centrifuge the plate at a low speed to pellet the cells.

    • Carefully collect the supernatant for cytokine analysis.

  • Cytokine Quantification (ELISA):

    • Perform ELISA for the target cytokines (e.g., TNFα, IL-6, IL-10) on the collected supernatants according to the manufacturer's instructions.

  • Cell Viability Assay (MTT):

    • After collecting the supernatant, assess the viability of the remaining cells using the MTT assay to ensure that the observed effects are not due to cytotoxicity of the compound.

Protocol 2: Confirmation of TLR2/TLR1-Mediated Signaling

Objective: To confirm that the immunomodulatory activity of this compound is mediated through the TLR2/TLR1 heterodimer.

Materials:

  • HEK293 cells stably transfected with TLR2 and TLR1, and an NF-κB-inducible reporter gene (e.g., SEAP or luciferase).

  • Control HEK293 cells (wild-type or transfected with an empty vector).

  • This compound.

  • Appropriate reporter assay reagents.

Procedure:

  • Cell Seeding:

    • Seed the transfected and control HEK293 cells in a 96-well plate.

  • Treatment:

    • Treat the cells with varying concentrations of this compound.

  • Incubation:

    • Incubate the cells for 24 hours.

  • Reporter Gene Assay:

    • Measure the reporter gene activity (e.g., SEAP or luciferase) according to the specific assay protocol.

Expected Outcome: An increase in reporter gene activity in the TLR2/TLR1-transfected cells treated with this compound, with no significant increase in the control cells, would confirm the involvement of this specific receptor complex.

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis Cell_Culture Immune Cell Culture (e.g., MDDCs) Seeding Seed cells in 96-well plates Cell_Culture->Seeding a15_0_i15_0_PE_Treatment Treat with this compound (various concentrations) Seeding->a15_0_i15_0_PE_Treatment Controls Include Controls: - Negative (vehicle) - Positive (LPS, Pam3CSK4) Seeding->Controls Incubate Incubate for 18-24h at 37°C, 5% CO2 a15_0_i15_0_PE_Treatment->Incubate Controls->Incubate Supernatant_Collection Collect Supernatant Incubate->Supernatant_Collection Cell_Viability Cell Viability Assay (MTT) Incubate->Cell_Viability Cytokine_Analysis Cytokine Quantification (ELISA / Flow Cytometry) Supernatant_Collection->Cytokine_Analysis

Workflow for assessing this compound immunomodulatory activity.

Conclusion

This compound represents a promising therapeutic agent with a unique immunomodulatory profile. Its ability to signal through the TLR2/TLR1 heterodimer to induce a homeostatic cytokine response suggests its potential utility in a variety of diseases characterized by immune dysregulation. The protocols and data presented here provide a foundation for researchers to further investigate the therapeutic potential of this novel phospholipid. Further in vivo studies are necessary to fully elucidate its pharmacological properties and clinical relevance.[2]

References

Troubleshooting & Optimization

Technical Support Center: a15:0-i15:0 PE Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with a15:0-i15:0 phosphatidylethanolamine (B1630911) (PE) mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is a15:0-i15:0 PE and what is its expected mass?

This compound is a specific type of phosphatidylethanolamine, which is a class of phospholipids (B1166683) found in cell membranes. It is a branched phospholipid containing two 15-carbon saturated fatty acyl chains with methyl branches: an anteiso-pentadecanoyl chain (a15:0) and an iso-pentadecanoyl chain (i15:0)[1][2]. The full chemical name is 1-(12S-methylmyristoyl)-2-(13-methylmyristoyl)-sn-glycero-3-phosphoethanolamine[1][3].

The key mass values are:

  • Molecular Formula: C₃₅H₇₀NO₈P[1]

  • Monoisotopic Mass: 663.48 Da[1]

  • Protonated Precursor Ion [M+H]⁺: 664.5 Da

Q2: What are the characteristic fragment ions for this compound in positive ion mode ESI-MS/MS?

In positive ion mode, phosphatidylethanolamines exhibit a highly characteristic fragmentation pattern. The most common and diagnostic fragmentation is the neutral loss of the phosphoethanolamine headgroup, which has a mass of 141 Da[4][5]. The fragmentation of the protonated precursor ion ([M+H]⁺ at m/z 664.5) will yield several key product ions that can be used for identification and structural confirmation.

Table 1: Expected Product Ions for this compound in Positive Ion MS/MS

Expected m/zIon DescriptionFragmentation Pathway
664.5[M+H]⁺Protonated precursor molecule
523.5[M+H - 141]⁺Neutral loss of the phosphoethanolamine headgroup (C₅H₁₂NO₄P)[5][6]
422.3[M+H - 242.2]⁺Loss of one of the C15:0 fatty acids (as a neutral molecule)
225.2[C₁₅H₂₉O]⁺Acylium ion from one of the C15:0 fatty acid chains

Experimental Protocols

Q1: What is a standard protocol for extracting this compound from a biological sample?

A modified Bligh and Dyer method is commonly used for the extraction of total lipids from biological samples[2][7]. This protocol ensures efficient recovery of phospholipids like PE.

Methodology: Modified Bligh and Dyer Lipid Extraction

  • Homogenization: Homogenize the sample (e.g., ~100 mg of tissue or 1x10⁶ cells) in a glass tube with 3.75 mL of a 1:2 (v/v) mixture of chloroform (B151607):methanol (B129727). Vortex thoroughly for 1 minute.

  • Phase Separation Induction: Add 1.25 mL of chloroform and vortex for 30 seconds. Then, add 1.25 mL of distilled water and vortex again for 30 seconds to induce phase separation[7].

  • Centrifugation: Centrifuge the mixture at 2,000 x g for 10 minutes at 4°C. This will result in two distinct phases.

  • Lipid Collection: Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette. Transfer it to a new clean glass tube.

  • Drying: Dry the collected lipid extract under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid film in a suitable solvent for your LC-MS analysis (e.g., 100 µL of methanol or isopropanol).

Q2: What are the recommended LC-MS/MS settings for analyzing this compound?

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for analyzing specific lipid species. A neutral loss scan is a powerful tool for selectively identifying all PE species in a sample.

Methodology: LC-MS/MS Analysis

  • Chromatography:

    • LC System: A standard HPLC or UHPLC system.

    • Column: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for separating lipid classes[8].

    • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate.

    • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.

    • Gradient: A typical gradient would start at 30-40% B, increasing to 95-100% B over 15-20 minutes to elute the lipids.

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Column Temperature: 40-50°C.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Neutral Loss Scan of 141 Da[5]. This scan specifically detects all precursor ions that lose a neutral fragment of 141 Da, which is characteristic of PEs.

    • Collision Energy (CE): Optimize between 20-40 eV to achieve efficient fragmentation of the headgroup.

    • Data Acquisition: Monitor for the precursor ion of m/z 664.5.

Troubleshooting Guides

Problem 1: No signal or very low intensity for the this compound precursor ion (m/z 664.5).

Q: My MS is not detecting the expected precursor ion. What should I check first? A: A complete loss of signal can be frustrating. Systematically check the sample, the LC, and the MS.

  • Check the Mass Spectrometer:

    • Tuning and Calibration: Ensure the mass spectrometer has been recently tuned and calibrated according to the manufacturer's guidelines. Incorrect calibration can lead to mass shifts and poor sensitivity[9].

    • Source Conditions: Verify that the ESI source is stable. Visually inspect the spray needle if possible; an unstable or absent spray will result in no signal[10]. Check that gas flows (nebulizing and drying gas) and source temperatures are set appropriately.

    • Direct Infusion: Prepare a fresh standard of a known PE lipid and infuse it directly into the mass spectrometer, bypassing the LC. If you see a signal, the issue is likely with the LC system or the sample itself[11].

  • Check the LC System:

    • System Pressure: Check if the LC pump pressure is stable and within the expected range. Abnormal pressure (too high or too low) could indicate a clog or a leak[10].

    • Mobile Phase: Ensure mobile phase bottles are not empty and that the lines are properly purged. An air bubble in the pump can stop the flow[11].

  • Check the Sample:

    • Sample Preparation: The sample may be too dilute. Try injecting a more concentrated sample[9]. Conversely, a sample that is too concentrated can cause ion suppression, where the presence of other highly abundant molecules prevents the ionization of your analyte of interest[9].

    • Extraction Efficiency: Review your lipid extraction protocol to ensure it was performed correctly.

Problem 2: The characteristic neutral loss of 141 Da is absent or weak.

Q: I can see the precursor ion, but I don't see the expected fragment at m/z 523.5. Why? A: This indicates an issue with the fragmentation process (MS/MS).

  • Collision Energy (CE): The CE may be too low or too high. If it's too low, the precursor ion won't fragment efficiently. If it's too high, the resulting m/z 523.5 fragment may itself fragment further, reducing its intensity. Perform a CE ramp experiment on your precursor ion to find the optimal value.

  • Collision Gas: Ensure the collision gas (typically argon or nitrogen) is turned on and flowing at the correct pressure.

  • Instrument Method: Double-check that you have selected the correct scan type (Neutral Loss or Product Ion scan of m/z 664.5) and that all MS/MS parameters are entered correctly in your method.

Problem 3: High background noise or interfering peaks.

Q: My mass spectrum is very noisy, making it difficult to identify the PE fragments. What are the common causes? A: High background can originate from contaminated solvents, the LC system, or the sample itself.

  • Solvent/System Contamination:

    • Run a "blank" injection (injecting only your mobile phase). If the noise persists, it could be from contaminated solvents or buffer additives. Use only high-purity, LC-MS grade solvents and reagents[10].

    • The system may need cleaning. Common contaminants like polymers (from plastics) or detergents can cause significant background noise.

  • Sample Carryover: If a previous, highly concentrated sample was run, it can lead to carryover in subsequent runs. Run multiple blank injections to wash the injector and column[10].

  • Leaks: A small leak in the gas supply can introduce nitrogen and other atmospheric components, leading to high background noise[12][13].

Visualizations

Fragmentation_Pathway Fragmentation of this compound M This compound Precursor Ion [M+H]⁺ m/z 664.5 NL141 Diacylglycerol-like Fragment [M+H - 141]⁺ m/z 523.5 M->NL141 - 141 Da (Phosphoethanolamine Headgroup) NL_FA Lyso-PE Fragment [M+H - C₁₅H₃₀O₂]⁺ m/z 422.3 M->NL_FA - 242 Da (Fatty Acid) Acylium Acylium Ion [C₁₅H₂₉O]⁺ m/z 225.2 NL141->Acylium - 298 Da (Glycerol + Fatty Acid)

Caption: Positive-ion fragmentation pathway of this compound.

Experimental_Workflow General Experimental Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Handling Sample 1. Biological Sample Collection Extract 2. Lipid Extraction (Bligh & Dyer) Sample->Extract Recon 3. Reconstitution in Injection Solvent Extract->Recon LC 4. LC Separation (C18 Column) Recon->LC MS 5. MS/MS Analysis (Neutral Loss Scan) LC->MS Process 6. Data Processing (Peak Identification) MS->Process Interpret 7. Interpretation & Reporting Process->Interpret

Caption: Workflow for this compound analysis.

Troubleshooting_Flow Troubleshooting: 'No or Low Signal' Start Start: No/Low Signal for m/z 664.5 Check_MS Action: Infuse PE Standard Directly into MS Start->Check_MS MS_Signal Signal Observed? Check_MS->MS_Signal Check_LC Problem is likely in LC or Sample Prep MS_Signal->Check_LC Yes Check_MS_Settings Problem is likely in MS Source or Detector MS_Signal->Check_MS_Settings No Check_LC_Pressure Action: Check LC Pressure & Mobile Phase Levels Check_LC->Check_LC_Pressure Pressure_OK Pressure & Flow OK? Check_LC_Pressure->Pressure_OK Fix_LC Fix Leak, Clog, or Refill Solvents Pressure_OK->Fix_LC No Check_Sample Problem is likely in Sample (Concentration/Degradation) Pressure_OK->Check_Sample Yes

Caption: Logic diagram for troubleshooting signal loss.

References

Technical Support Center: Optimizing Branched-Chain Lipid Recovery

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to enhancing the recovery of branched-chain lipids during extraction. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: My recovery of branched-chain fatty acids (BCFAs) from bacterial pellets is low. What is the most critical step to ensure complete extraction?

A1: For bacterial samples, the most critical step for the complete extraction of total fatty acids, including branched-chain fatty acids, is saponification (alkaline hydrolysis). Many BCFAs are ester-linked within the complex cell envelope and are not efficiently extracted with organic solvents alone. Saponification breaks these ester bonds, releasing the fatty acids for subsequent extraction and analysis.[1][2][3] Direct transesterification with boron-trihalide reagents has been shown to result in lower recovery of branched-chain and hydroxy fatty acids compared to methods involving a saponification step.[1][2][3]

Q2: I'm using a standard Folch or Bligh and Dyer method to extract lipids from plasma, but I suspect poor recovery of phytanic acid. What could be the issue?

A2: While Folch and Bligh and Dyer are robust methods for general lipid extraction, suboptimal recovery of specific branched-chain lipids like phytanic acid can occur due to several factors:

  • Incomplete Protein Disruption: Phytanic acid in plasma can be associated with proteins. Ensure thorough homogenization to disrupt these interactions.

  • Phase Partitioning: The slightly different polarity of branched-chain lipids compared to their straight-chain counterparts might affect their partitioning into the organic phase. To improve recovery, consider re-extracting the aqueous phase.

  • Sample-to-Solvent Ratio: For complex matrices like plasma, a higher solvent-to-sample ratio (e.g., 20:1 v/v) can improve the extraction efficiency for a broad range of lipids.[3]

Q3: Are there alternative solvent systems to chloroform-based methods for extracting branched-chain lipids?

A3: Yes, several alternative solvent systems can be effective. A mixture of hexane (B92381) and isopropanol (B130326) is often used and has been shown to be particularly effective for apolar lipids.[4][5] Another alternative is a system using methyl-tert-butyl ether (MTBE) and methanol (B129727). While chloroform-based methods like Folch are often most effective for a broad range of lipids, these alternatives can provide good recoveries and may be preferable due to the lower toxicity of the solvents.[4][5]

Q4: Can Solid-Phase Extraction (SPE) be used to isolate branched-chain fatty acids?

A4: Absolutely. Solid-phase extraction is a valuable technique for cleaning up and concentrating branched-chain fatty acids from complex samples. Both reversed-phase (e.g., C18) and anion-exchange SPE can be employed. Reversed-phase SPE separates lipids based on their hydrophobicity, while anion-exchange SPE utilizes the negative charge of the fatty acid's carboxyl group at an appropriate pH.[6]

Q5: I am analyzing my BCFAs using GC-MS and see poor peak shape and low signal. What could be the problem?

A5: Free fatty acids, including BCFAs, often exhibit poor chromatographic behavior due to their polarity. Derivatization to convert them into more volatile and less polar esters, typically fatty acid methyl esters (FAMEs), is a critical step before GC-MS analysis.[7][8] Incomplete derivatization can lead to the issues you are observing. Ensure your derivatization reaction goes to completion.

Troubleshooting Guides

Issue 1: Low Overall Lipid Yield
Potential Cause Troubleshooting Step Rationale
Incomplete Cell/Tissue Lysis Ensure thorough homogenization (e.g., bead beating, sonication) of the sample before extraction.Lipids are trapped within cellular structures and must be released for the solvent to access them.
Insufficient Solvent Volume Increase the solvent-to-sample ratio. A 20:1 (v/v) ratio is a good starting point for tissue samples with the Folch method.[3]A larger volume of solvent ensures a more complete extraction of lipids from the sample matrix.
Inappropriate Solvent System For a broad range of lipids, including polar and neutral, a chloroform/methanol-based system like Folch or Bligh & Dyer is generally effective. For more apolar lipids, consider a hexane/isopropanol mixture.[4][5]The polarity of the solvent system must be matched to the polarity of the lipids of interest for optimal solubilization.
Bound Lipids Not Released For samples like bacteria or tissues with significant amounts of esterified lipids, incorporate a saponification (alkaline hydrolysis) step before solvent extraction.[1][2][3]Saponification cleaves the ester bonds, releasing the fatty acids into their free form for extraction.
Issue 2: Poor Recovery of a Specific Branched-Chain Lipid
Potential Cause Troubleshooting Step Rationale
Suboptimal Polarity of Extraction Solvent If using a highly nonpolar solvent system, consider adding a more polar co-solvent to improve the recovery of more polar branched-chain lipids.The branching in some lipids can slightly increase their polarity compared to their straight-chain counterparts.
Losses During Phase Separation After centrifugation, carefully collect the organic phase. Consider re-extracting the aqueous phase and the protein interface with fresh organic solvent to recover any partitioned lipids.Emulsions or incomplete phase separation can trap lipids at the interface or in the aqueous layer.
Degradation During Sample Processing Keep samples on ice during homogenization and extraction. Consider adding an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent.Branched-chain lipids, especially if unsaturated, can be susceptible to oxidation.
Inefficient Derivatization for GC-MS Optimize the derivatization reaction time, temperature, and reagent concentration. Ensure the sample is anhydrous before adding the derivatization reagent.Incomplete conversion to FAMEs will result in poor chromatographic performance and inaccurate quantification.

Data Presentation: Comparison of Extraction Methodologies

Note: The following tables are compiled from multiple sources and represent a general guide. Actual recovery rates can vary depending on the specific sample matrix and experimental conditions.

Table 1: Qualitative Comparison of Liquid-Liquid Extraction (LLE) Solvent Systems for Lipid Recovery

Solvent System Lipid Classes Effectively Extracted Notes
Folch (Chloroform:Methanol) Broad range of lipid classes.[4][5]Considered a "gold standard" for comprehensive lipidomics.[3]
Bligh & Dyer (Chloroform:Methanol:Water) Broad range of lipid classes.[3]Uses a lower solvent-to-sample ratio than Folch.
Hexane:Isopropanol Best for apolar lipids.[4][5]May have lower recovery for more polar lipids.
Methanol:MTBE Suitable for a range of lipids, including some ceramides.[4][5]A less toxic alternative to chloroform-based methods.

Table 2: Estimated Recovery of Fatty Acids by Different Derivatization Methods for GC-MS

Derivatization Method Free Fatty Acids Esterified Fatty Acids (after hydrolysis) Notes
Acid-Catalyzed (e.g., HCl in Methanol) High (>95%)High (>95%)Effective for both free and esterified fatty acids.
Base-Catalyzed (e.g., NaOCH3 in Methanol) Low/NoneHigh (>95%)Ineffective for free fatty acids, suitable for transesterification.
BF3 in Methanol Moderate-HighModerate-HighCan cause degradation of some fatty acids, especially cyclopropane (B1198618) fatty acids.[1][2][3] May result in lower recovery of branched-chain fatty acids.[1][2][3]
Silylation (e.g., BSTFA) High (>95%)Not applicableCreates trimethylsilyl (B98337) esters instead of methyl esters.

Experimental Protocols

Protocol 1: Saponification and Extraction of Branched-Chain Fatty Acids from Bacterial Cells
  • Cell Harvesting: Centrifuge the bacterial culture to obtain a cell pellet. Wash the pellet with phosphate-buffered saline (PBS) and re-centrifuge.

  • Saponification: To the cell pellet, add a solution of 5% NaOH in 50% aqueous methanol.

  • Heating: Tightly cap the tube and heat at 100°C for 30 minutes in a water bath.

  • Cooling and Acidification: Cool the tube to room temperature. Acidify the mixture to a pH of approximately 2 by adding concentrated HCl.

  • Extraction: Add an equal volume of hexane (or a 1:1 mixture of hexane:methyl tert-butyl ether) and vortex vigorously for 1-2 minutes.

  • Phase Separation: Centrifuge at a low speed (e.g., 2000 x g) for 5 minutes to separate the phases.

  • Collection: Carefully transfer the upper organic phase containing the free fatty acids to a clean tube.

  • Re-extraction: Repeat the extraction (steps 5-7) on the lower aqueous phase to maximize recovery.

  • Drying: Combine the organic extracts and dry the solvent under a gentle stream of nitrogen. The dried extract is now ready for derivatization.

Protocol 2: Solid-Phase Extraction (SPE) for Cleanup of Branched-Chain Fatty Acids

This protocol assumes a C18 reversed-phase SPE cartridge.

  • Cartridge Conditioning: Sequentially pass 5 mL of hexane, 5 mL of methanol, and 5 mL of deionized water through the C18 cartridge. Do not allow the cartridge to dry out.

  • Sample Loading: Dissolve the dried lipid extract in a small volume of the initial mobile phase (e.g., 90:10 methanol:water) and load it onto the conditioned cartridge.

  • Washing: Wash the cartridge with 5 mL of a polar solvent (e.g., water or a high-percentage aqueous methanol solution) to remove polar impurities.

  • Elution: Elute the branched-chain fatty acids with a nonpolar solvent such as hexane or ethyl acetate.

  • Drying: Evaporate the elution solvent under a stream of nitrogen.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Sample Homogenization Homogenization Sample->Homogenization Saponification Saponification Homogenization->Saponification For bound lipids LLE Liquid-Liquid Extraction Homogenization->LLE Saponification->LLE SPE Solid-Phase Extraction LLE->SPE Optional Cleanup Derivatization Derivatization LLE->Derivatization SPE->Derivatization SFE Supercritical Fluid Extraction SFE->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS

Caption: General workflow for branched-chain lipid extraction and analysis.

troubleshooting_workflow Start Start Low_Recovery Low BCFA Recovery Start->Low_Recovery Check_Lysis Is cell/tissue lysis complete? Low_Recovery->Check_Lysis Yes Improve_Lysis Optimize Homogenization/ Sonication Check_Lysis->Improve_Lysis No Check_Saponification Are lipids bound? (e.g., bacterial samples) Check_Lysis->Check_Saponification Yes Improve_Lysis->Check_Saponification Add_Saponification Incorporate Saponification Step Check_Saponification->Add_Saponification Yes Check_Solvent Is solvent system appropriate? Check_Saponification->Check_Solvent No Add_Saponification->Check_Solvent Optimize_Solvent Adjust Solvent Polarity/ Increase Volume Check_Solvent->Optimize_Solvent No Check_Derivatization Is derivatization for GC-MS complete? Check_Solvent->Check_Derivatization Yes Optimize_Solvent->Check_Derivatization Optimize_Derivatization Optimize Derivatization Conditions Check_Derivatization->Optimize_Derivatization No End End Check_Derivatization->End Yes Optimize_Derivatization->End

Caption: Troubleshooting flowchart for low branched-chain fatty acid recovery.

phytanic_acid_signaling cluster_gpr40 GPR40 Signaling cluster_ppar PPAR Modulation Phytanic_Acid Phytanic_Acid GPR40 GPR40 Phytanic_Acid->GPR40 Activates PPARa PPARα Phytanic_Acid->PPARa Activates PPARg PPARγ Phytanic_Acid->PPARg Activates Ca_Influx Intracellular Ca2+ Increase GPR40->Ca_Influx Gene_Expression Modulation of Gene Expression (Glucose Metabolism) PPARa->Gene_Expression PPARg->Gene_Expression

Caption: Signaling pathways activated by phytanic acid.[1][9]

References

Resolving co-eluting lipid species with a15:0-i15:0 PE

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges with the resolution of co-eluting lipid species, with a specific focus on challenging analytes like a15:0-i15:0 PE (1-anteiso-pentadecanoyl-2-iso-pentadecanoyl-sn-glycero-3-phosphoethanolamine).

Frequently Asked Questions (FAQs)

Q1: What are this compound and i15:0-a15:0 PE, and why are they difficult to separate?

A1: this compound and i15:0-a15:0 PE are structural isomers of a phosphatidylethanolamine (B1630911) (PE) lipid. They contain two different 15-carbon branched-chain fatty acids: anteiso-pentadecanoyl (a15:0) and iso-pentadecanoyl (i15:0). Because they have the same mass and very similar chemical properties, they often co-elute in standard reverse-phase liquid chromatography (RPLC) setups, making individual identification and quantification challenging.

Q2: My this compound peak is broad and poorly resolved from other lipids. What are the initial steps for troubleshooting?

A2: Broad and poorly resolved peaks are common issues in lipidomics. Here are the initial steps to address this problem:

  • Column Integrity: Check the performance of your chromatography column. A loss of performance can lead to peak broadening.

  • Mobile Phase Preparation: Ensure your mobile phases are fresh and correctly prepared. Contaminants or incorrect concentrations can affect separation.

  • Gradient Optimization: Your current gradient may not be optimal for separating these specific isomers. Consider adjusting the gradient slope or using a shallower gradient.

  • Flow Rate: A lower flow rate can sometimes improve the resolution of closely eluting compounds.

Q3: How can I improve the separation of isomeric lipids like this compound using chromatography?

A3: Improving the separation of isomeric lipids often requires a multi-faceted approach. Consider the following strategies:

  • Alternative Stationary Phases: Not all C18 columns are the same. Consider using a column with a different chemistry, such as one with phenyl-hexyl or biphenyl (B1667301) functionalities, which can offer different selectivity for aromatic and unsaturated systems.

  • Supercritical Fluid Chromatography (SFC): SFC can provide a different selectivity compared to RPLC and is particularly effective for the separation of isomers.

  • Ion Mobility-Mass Spectrometry (IM-MS): This technique separates ions based on their size, shape, and charge. Since this compound and its isomers have different shapes, IM-MS can effectively resolve them even if they co-elute from the chromatography column.

Troubleshooting Guide

Issue 1: Poor Peak Shape and Asymmetry

If you are observing poor peak shape, such as tailing or fronting, for your this compound peak, consult the following table for potential causes and solutions.

Potential Cause Recommended Solution
Column Overload Dilute your sample and reinject.
Secondary Interactions Add a small amount of a competing base, like ammonium (B1175870) hydroxide, to your mobile phase to reduce interactions with free silanols on the column.
Column Contamination Wash the column with a strong solvent, such as isopropanol, to remove any strongly retained contaminants.
Inappropriate Solvent for Sample Ensure your sample is dissolved in a solvent that is compatible with your initial mobile phase conditions.
Issue 2: Inability to Resolve this compound from Other Isobaric Species

When dealing with co-eluting species of the same mass, chromatographic and spectrometric strategies need to be optimized.

  • Initial Conditions: Start with a shallow gradient. For a C18 column, a typical starting point could be a 30-minute gradient from 50% Mobile Phase B to 95% Mobile Phase B.

    • Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM Ammonium Acetate

    • Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM Ammonium Acetate

  • Iterative Adjustment: If co-elution persists, increase the gradient length to 60 minutes to improve the separation.

  • Temperature Control: Adjust the column temperature. Increasing the temperature can sometimes improve peak shape and resolution, but excessive heat can degrade the column. A good starting point is 40°C.

The following diagram illustrates a logical workflow for troubleshooting the co-elution of this compound.

G start Co-elution of this compound and Isobaric Species check_peak Assess Peak Shape and Resolution start->check_peak is_resolved Is Resolution Adequate? check_peak->is_resolved optimize_lc Optimize LC Method is_resolved->optimize_lc No end Successful Resolution is_resolved->end Yes change_column Try Alternative Column (e.g., Phenyl-Hexyl) optimize_lc->change_column If still unresolved use_sfc Consider Supercritical Fluid Chromatography (SFC) change_column->use_sfc If still unresolved use_imms Employ Ion Mobility-Mass Spectrometry (IM-MS) use_sfc->use_imms If still unresolved use_imms->end Resolution Achieved fail Consult Specialist use_imms->fail If IM-MS is unavailable or unsuccessful

Caption: Troubleshooting workflow for resolving co-eluting lipids.

Signaling Pathway Visualization

While this compound is not a canonical signaling lipid, understanding the general pathways of PE metabolism can be useful. The following diagram illustrates a simplified overview of PE synthesis and degradation.

G cluster_synthesis PE Synthesis cluster_degradation PE Degradation ethanolamine Ethanolamine cdp_ethanolamine CDP-Ethanolamine ethanolamine->cdp_ethanolamine Kennedy Pathway pe Phosphatidylethanolamine (PE) (e.g., this compound) cdp_ethanolamine->pe dag Diacylglycerol (DAG) dag->pe lyso_pe Lyso-PE pe->lyso_pe Hydrolysis pla2 Phospholipase A2 (PLA2) fatty_acid Fatty Acid (e.g., a15:0 or i15:0) lyso_pe->fatty_acid via Lyso-PLA

Stability and proper storage conditions for a15:0-i15:0 PE

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability, storage, and handling of a15:0-i15:0 PE (1-anteiso-pentadecanoyl-2-iso-pentadecanoyl-sn-glycero-3-phosphoethanolamine). The unique branched-chain structure of this synthetic phospholipid offers high stability against oxidation, making it a valuable tool for researchers in various fields.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored at -20°C in a tightly sealed container, protected from light. When stored correctly, it is stable for at least one year. It is advisable to handle the product under an inert atmosphere (e.g., argon or nitrogen) to minimize any potential exposure to moisture and oxygen.

Q2: How stable is this compound to oxidation?

A2: this compound is highly stable against oxidation. This is because both the anteiso-pentadecanoic acid (a15:0) and iso-pentadecanoic acid (i15:0) moieties are saturated fatty acids, meaning they lack double bonds in their hydrocarbon chains.[1] Lipids that contain no double bonds are resistant to lipid peroxidation, a common degradation pathway for unsaturated lipids.[1]

Q3: What is the expected stability of this compound in aqueous solutions?

A3: Phosphatidylethanolamines (PEs) are susceptible to hydrolysis of the ester bonds, which can be accelerated by acidic or alkaline conditions and the presence of phospholipase enzymes.[2][3] It is recommended to prepare aqueous solutions of this compound fresh for each experiment. If short-term storage of a solution is necessary, it should be kept at 2-8°C for no longer than 24 hours.

Q4: How does the branched-chain structure of this compound affect its physical properties?

A4: The methyl branches in the anteiso and iso fatty acid chains disrupt the tight packing of the lipid molecules. This leads to an increase in membrane fluidity compared to lipids with straight-chain saturated fatty acids.[4][5][6] Anteiso-branching causes a greater disruption and thus a larger increase in fluidity than iso-branching.[6] This property can be advantageous in experiments requiring the formation of fluid model membranes.

Q5: What solvents are suitable for dissolving this compound?

A5: this compound is soluble in chlorinated solvents such as chloroform (B151607) and dichloromethane, as well as in ethanol. For the preparation of liposomes or other aqueous dispersions, the lipid should first be dissolved in an appropriate organic solvent, which is then removed by evaporation before hydration.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Difficulty dissolving the lipid 1. Inappropriate solvent. 2. Lipid has precipitated out of solution due to low temperature.1. Ensure the use of a suitable solvent like chloroform or ethanol. 2. Gently warm the solution to room temperature and vortex or sonicate briefly to redissolve the lipid.
Cloudy or aggregated aqueous dispersion 1. Incomplete hydration. 2. pH of the aqueous buffer is not optimal. 3. High concentration of divalent cations (e.g., Ca²⁺, Mg²⁺) which can interact with the phosphate (B84403) headgroup.1. Ensure the lipid film is thin and evenly spread before hydration. Increase hydration time and vortexing/sonication energy. 2. Use a buffer with a pH between 6.5 and 7.5. 3. If possible, reduce the concentration of divalent cations or use a chelating agent like EDTA.
Unexpected experimental results (e.g., altered membrane properties) 1. Lipid degradation due to improper storage or handling. 2. Contamination of the lipid.1. Verify that the lipid has been stored and handled according to the recommended guidelines. Perform a quality control check (e.g., by thin-layer chromatography) if degradation is suspected. 2. Ensure that all glassware and solvents are clean and of high purity.
Low encapsulation efficiency in liposomes 1. Suboptimal hydration or extrusion/sonication parameters. 2. The physical properties of the branched-chain lipid may require different preparation conditions compared to straight-chain lipids.1. Optimize the liposome (B1194612) preparation protocol, including hydration time, temperature, and the method of size reduction (extrusion or sonication). 2. Experiment with different hydration temperatures, as branched-chain lipids have lower phase transition temperatures than their straight-chain counterparts.

Stability and Storage Conditions Summary

Parameter Condition Notes
Solid Form Storage -20°C, in a tightly sealed container, protected from light.Stable for at least 1 year.
Solution Storage (Organic Solvent) -20°C, in a tightly sealed container, under inert gas.For short-term storage. Prepare fresh for best results.
Aqueous Dispersion Storage 2-8°CRecommended for use within 24 hours.
Oxidative Stability HighSaturated fatty acid chains are resistant to peroxidation.
Hydrolytic Stability ModerateSusceptible to hydrolysis in acidic or alkaline conditions.

Experimental Protocols

Protocol 1: Preparation of Small Unilamellar Vesicles (SUVs) by Sonication

  • Dissolve the desired amount of this compound in chloroform in a round-bottom flask.

  • Remove the solvent under a stream of inert gas (e.g., nitrogen) to form a thin lipid film on the wall of the flask.

  • Place the flask under high vacuum for at least 1 hour to remove any residual solvent.

  • Hydrate the lipid film with the desired aqueous buffer by vortexing for 10-15 minutes. The final lipid concentration should typically be in the range of 1-10 mg/mL.

  • Sonicate the resulting milky suspension in a bath sonicator or with a probe sonicator until the solution becomes clear. The sonication should be done on ice to prevent overheating and degradation of the lipid.

  • The resulting solution contains SUVs. For a more defined size distribution, the vesicles can be centrifuged to remove any larger particles.

Protocol 2: Preparation of Large Unilamellar Vesicles (LUVs) by Extrusion

  • Follow steps 1-4 from the SUV preparation protocol to create a multilamellar vesicle (MLV) suspension.

  • Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

  • Heat the extruder and the MLV suspension to a temperature above the phase transition temperature of the lipid. Given the branched-chain nature of this compound, this temperature will be lower than that of its straight-chain counterparts and is likely below room temperature. Performing the extrusion at room temperature is generally sufficient.

  • Pass the MLV suspension through the extruder 11-21 times.

  • The resulting solution contains LUVs with a diameter close to the pore size of the membrane used.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for this compound start Start: Experimental Issue solubility Difficulty Dissolving Lipid? start->solubility aggregation Cloudy/Aggregated Dispersion? solubility->aggregation No check_solvent Check Solvent Type & Purity solubility->check_solvent Yes results Unexpected Results? aggregation->results No check_hydration Optimize Hydration (Time, Temp, Energy) aggregation->check_hydration Yes verify_storage Verify Storage Conditions (-20°C, Inert Gas) results->verify_storage Yes end Issue Resolved results->end No warm_vortex Warm Gently & Vortex/Sonicate check_solvent->warm_vortex warm_vortex->end check_buffer Check Buffer pH & Divalent Cations check_hydration->check_buffer check_buffer->end check_purity Perform Quality Control (e.g., TLC) verify_storage->check_purity check_purity->end

Caption: Troubleshooting workflow for common issues with this compound.

StabilityFactors Key Factors Affecting this compound Stability lipid This compound Stability oxidation Oxidative Degradation lipid->oxidation hydrolysis Hydrolytic Degradation lipid->hydrolysis physical Physical Instability (Aggregation) lipid->physical saturated_chains Saturated Branched Chains (a15:0, i15:0) oxidation->saturated_chains ester_bonds Ester Linkages hydrolysis->ester_bonds hydration_protocol Hydration Protocol physical->hydration_protocol buffer_composition Buffer Composition physical->buffer_composition no_double_bonds Absence of C=C Double Bonds saturated_chains->no_double_bonds no_double_bonds->oxidation High Resistance ph pH (Acidic/Alkaline) ester_bonds->ph Sensitive to enzymes Enzymes (Phospholipases) ester_bonds->enzymes Sensitive to

Caption: Factors influencing the chemical and physical stability of this compound.

References

Technical Support Center: Optimizing Liquid Chromatography for PE Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for polyethylene (B3416737) (PE) isomer separation. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their liquid chromatography methods.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the separation of PE isomers.

Question: Why am I observing poor or no resolution between my PE isomer peaks?

Answer: Poor resolution between PE isomers is a common challenge and can stem from several factors. Here are the primary causes and their corresponding solutions:

  • Inadequate Mobile Phase Composition: The initial mobile phase might be too strong, causing the isomers to elute too quickly without sufficient interaction with the stationary phase.

  • Gradient Profile is Too Steep: A rapid change in solvent composition can cause co-elution of closely related isomers.

  • Insufficient Column Equilibration: Failure to properly equilibrate the column with the initial mobile phase can lead to inconsistent and poor separation.

  • Incorrect Column Temperature: Temperature affects solvent viscosity and the interaction between the analytes and the stationary phase. For polyolefins, high-temperature liquid chromatography (HT-LC) is often required to ensure solubility and improve separation.[1][2]

Recommended Actions:

  • Introduce a Pre-Gradient Isocratic Hold: A highly effective technique is to add an isocratic hold with a low percentage of the strong solvent (organic phase) at the beginning of your gradient.[3] This allows the isomers to migrate more slowly within the column, enhancing their separation before the gradient elution begins.[3]

  • Shallow the Gradient: Decrease the rate of change of the mobile phase composition over time (e.g., from a 5-minute to a 20-minute gradient). A shallower gradient provides more time for the isomers to interact differently with the stationary phase, thereby improving resolution.[1]

  • Optimize Temperature: For PE analysis, operating at elevated temperatures (e.g., 100-160°C) is often necessary to dissolve the sample and improve chromatographic performance.[1][2] Lowering the column temperature can sometimes promote stronger interactions and better separation for low molar mass oligomers.[1]

  • Ensure Proper Column Equilibration: Equilibrate the column with the starting mobile phase for a sufficient duration, which could be overnight at a low flow rate for highly reproducible results.[4]

Question: My chromatogram shows significant peak tailing. What is the cause and how can I fix it?

Answer: Peak tailing can obscure the resolution of closely eluting isomers and affect accurate quantification. The common causes include:

  • Active Sites on the Column: Silanol groups on silica-based columns can interact with polar functional groups on the analytes, causing tailing.

  • Column Contamination or Blockage: Particulates from the sample or mobile phase can block the column inlet frit, leading to distorted peak shapes.[5][6]

  • Incorrect Mobile Phase pH: For ionizable compounds, an inappropriate mobile phase pH can lead to peak tailing.

  • Sample Overload: Injecting too much sample can saturate the column, resulting in broad, tailing peaks.[6]

Recommended Actions:

  • Use a Guard Column: A guard column can help protect the analytical column from contaminants.

  • Check for Blockages: If high pressure accompanies peak tailing, the column frit may be blocked. Try back-flushing the column (if permitted by the manufacturer) or replacing the frit.[7]

  • Optimize Injection Volume/Concentration: Reduce the injection volume or the sample concentration to see if peak shape improves.[6]

  • Adjust Mobile Phase: For some applications, adding a tail-suppressing additive to the mobile phase can improve peak shape.[5]

Question: How can I reduce my analysis time without sacrificing the resolution of my PE isomers?

Answer: Long analysis times are a common issue, especially when using shallow gradients.

Recommended Actions:

  • Develop a Step Gradient: A step gradient can significantly reduce analysis time and solvent consumption compared to a linear gradient.[8] First, determine the elution conditions for your isomers using a linear gradient. Then, construct a step gradient that uses specific isocratic holds at the solvent compositions required to elute the compounds of interest, followed by a sharp increase to wash the column.[8]

  • Increase Flow Rate: If your system's pressure limits allow, increasing the flow rate can shorten the run time. Note that this may lead to a decrease in resolution, so optimization is key.

  • Use Modern Column Technologies: Columns with smaller particles (sub-2 µm) or core-shell technology can provide higher efficiency and allow for faster separations without a significant loss in resolution.[9][10]

Frequently Asked Questions (FAQs)

Q1: What are the typical mobile phases used for PE isomer separation?

A1: The separation of polyolefins like PE often requires high temperatures and specific solvents. Common mobile phases include a "good" solvent that promotes desorption and an "anti-solvent" or "poor" solvent that promotes adsorption. For high-temperature gradient HPLC (HT-HPLC), a common system uses 1,2,4-trichlorobenzene (B33124) (TCB) as a good solvent and ethylene (B1197577) glycol monobutyl ether (EGMBE) as a poor solvent with a silica (B1680970) gel stationary phase.[2] Another approach uses a gradient of n-decane (adsorption-promoting) to 1,2-dichlorobenzene (B45396) (ODCB) (desorption-promoting) on a porous graphite (B72142) stationary phase.[1]

Q2: Is a gradient always necessary for PE isomer separation?

A2: While isocratic elution can sometimes provide separation, it is often challenging to find a single mobile phase composition that can effectively separate a range of isomers with good peak shape in a reasonable time.[3] Gradient elution is generally preferred as it can resolve complex mixtures by changing the mobile phase strength, which shortens analysis time and improves peak shape for later-eluting components.[4][11]

Q3: What role does the stationary phase play in PE isomer separation?

A3: The stationary phase is critical. For high-temperature applications, porous graphitic carbon (PGC) has been shown to be effective.[1] The separation mechanism relies on the differential interaction (adsorption/desorption) of the PE macromolecules with the stationary phase surface.[2] Silica gel is another stationary phase used in HT-HPLC for polyolefin blends.[2]

Q4: My system pressure is unusually high/low. What should I check?

A4: Pressure issues are a common problem in LC systems.

  • High Pressure: This is typically caused by a blockage. Check for blockages in this order: column inlet frit, in-line filters, guard column, and connecting tubing.[5][7]

  • Low Pressure: This is often due to a leak in the system or a bubble in the pump.[5] Carefully inspect all fittings for leaks. Purge the pump to remove any trapped air bubbles.[5]

Quantitative Data Summary

The following table summarizes a comparison of a standard gradient method versus a method incorporating a pre-gradient isocratic hold for isomer separation, based on principles discussed in the literature.[3]

ParameterStandard Gradient MethodOptimized Method with Isocratic Hold
Initial Step Linear Gradient from 70% Methanol20-minute isocratic hold at 70% Methanol
Gradient 70% to 80% Methanol over 10 min70% to 80% Methanol over 5 min (post-hold)
Resolution (Rs) 1.41.9
Key Advantage Simpler initial setupSignificantly improved resolution

Experimental Protocols

Protocol 1: Method Development for Improved PE Isomer Resolution using a Pre-Gradient Isocratic Hold

This protocol outlines a systematic approach to optimize a gradient method for separating challenging PE isomers by introducing an isocratic hold.

  • Initial Scouting Gradient:

    • Column: Appropriate for high-temperature polymer separation (e.g., Porous Graphitic Carbon).

    • Mobile Phase A: "Poor" solvent (e.g., n-decane).

    • Mobile Phase B: "Good" solvent (e.g., 1,2-dichlorobenzene).

    • Flow Rate: 1.0 mL/min.

    • Temperature: 140°C.

    • Gradient: Run a linear gradient from a low percentage of B to a high percentage of B (e.g., 5% to 95% B) over 20-30 minutes to determine the approximate elution conditions of the isomers.

  • Identify Target Elution Zone:

    • From the scouting run, identify the percentage of mobile phase B where the isomers begin to elute. This will be the starting point for your optimization. Let's assume this is approximately 40% B.

  • Introduce the Isocratic Hold:

    • Modify the gradient program to include an isocratic hold at or slightly below the initial elution solvent strength.

    • New Gradient Program:

      • Hold at 40% B for 10-20 minutes. The optimal hold time needs to be determined empirically.

      • After the hold, apply a shallow gradient to elute the separated isomers (e.g., 40% to 60% B over 10 minutes).

      • Finally, include a steep gradient to 95% B to wash the column of any remaining components.

  • Evaluate and Refine:

    • Inject the sample and evaluate the resolution between the isomer peaks.

    • Adjust the duration of the isocratic hold and the slope of the subsequent gradient to fine-tune the separation. A longer hold generally improves separation but increases the run time.[3]

Visualizations

Troubleshooting_Workflow Start Problem: Poor PE Isomer Separation Check_Resolution Are peaks unresolved or co-eluting? Start->Check_Resolution Check_Peak_Shape Are peaks tailing or fronting? Check_Resolution->Check_Peak_Shape No Modify_Gradient Modify Gradient Profile Check_Resolution->Modify_Gradient Yes Check_Pressure Is system pressure abnormal? Check_Peak_Shape->Check_Pressure No Investigate_Column Investigate Column & Sample Check_Peak_Shape->Investigate_Column Yes Diagnose_Pressure Diagnose Pressure Issue Check_Pressure->Diagnose_Pressure Yes Action_Hold Introduce Pre-Gradient Isocratic Hold Modify_Gradient->Action_Hold Action_Shallow Decrease Gradient Slope Modify_Gradient->Action_Shallow Action_Temp Optimize Column Temperature Modify_Gradient->Action_Temp Action_Overload Reduce Sample Load Investigate_Column->Action_Overload Action_Contamination Check for Contamination/ Replace Frit Investigate_Column->Action_Contamination Action_HighP High Pressure: Find & Clear Blockage Diagnose_Pressure->Action_HighP Action_LowP Low Pressure: Check for Leaks & Bubbles Diagnose_Pressure->Action_LowP

Caption: Troubleshooting decision tree for common LC separation issues.

Gradient_Optimization_Workflow cluster_prep Phase 1: Initial Setup cluster_dev Phase 2: Method Development cluster_refine Phase 3: Refinement & Validation Select_Column Select Appropriate HT Column (e.g., PGC) Select_Mobile_Phase Choose Solvent System (Good vs. Poor Solvents) Scouting_Run Perform Linear 'Scouting' Gradient Select_Mobile_Phase->Scouting_Run Identify_Elution Identify Isomer Elution Zone Scouting_Run->Identify_Elution Optimize_Gradient Optimize Gradient Slope & Temperature Identify_Elution->Optimize_Gradient Isocratic_Hold Test Pre-Gradient Isocratic Hold Optimize_Gradient->Isocratic_Hold Fine_Tune Fine-Tune Hold Time & Gradient Isocratic_Hold->Fine_Tune Step_Gradient Optional: Convert to Step Gradient for Speed Fine_Tune->Step_Gradient Validate Validate Method Robustness Step_Gradient->Validate

Caption: General workflow for optimizing an LC gradient for PE isomers.

References

Technical Support Center: Troubleshooting Low Signal Intensity of a15:0-i15:0 PE

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during mass spectrometry experiments. This guide focuses on addressing low signal intensity for the phosphatidylethanolamine (B1630911) species a15:0-i15:0 PE (PE(15:0anteiso/15:0iso)).

Frequently Asked Questions (FAQs)

Q1: What are the general chemical properties of this compound that might affect its signal intensity in mass spectrometry?

This compound is a glycerophospholipid containing a phosphatidylethanolamine (PE) headgroup and two 15-carbon branched-chain fatty acids: anteiso-pentadecanoic acid (a15:0) and iso-pentadecanoic acid (i15:0). Several factors related to its structure can influence its ionization efficiency and signal intensity:

  • Phosphatidylethanolamine Headgroup: PE lipids can be analyzed in both positive and negative ion modes. In positive ion mode, they readily form protonated molecules ([M+H]^+) and adducts with cations like sodium ([M+Na]^+) and potassium ([M+K]^+). In negative ion mode, they form deprotonated molecules ([M-H]^-). The choice of ionization mode can significantly impact signal intensity.

  • Branched-Chain Fatty Acids: The iso and anteiso branched chains can influence the molecule's packing in the electrospray droplet, potentially affecting its desolvation and ionization efficiency compared to straight-chain analogs.[1][2] While mass spectrometry can identify the fatty acid composition, differentiating between iso and anteiso isomers often requires chromatographic separation.[1]

  • Odd-Chain Fatty Acids: Odd-chain fatty acids are generally less abundant in biological systems compared to even-chain fatty acids. Their analysis can be challenging due to their lower concentrations.

Q2: I am observing a very low signal for this compound. What are the most common causes?

Low signal intensity for a specific phospholipid like this compound can stem from several factors throughout the experimental workflow. The most common culprits include:

  • Ion Suppression: This is a major issue in lipidomics, where co-eluting compounds, especially other highly abundant lipids, compete for ionization, thereby suppressing the signal of the analyte of interest.[3][4] Biological samples are complex matrices rich in various lipid species that can interfere with the ionization of less abundant ones.[3]

  • Suboptimal Sample Preparation: Inefficient extraction of the lipid from the sample matrix, loss of the analyte during sample cleanup steps, or the presence of contaminants can all lead to a reduced signal.

  • Inappropriate Mass Spectrometry Parameters: The choice of ionization mode, scan type, and other instrument settings are critical for maximizing the signal for a specific lipid. For instance, PEs may show better sensitivity in one ionization mode over the other depending on the sample matrix and mobile phase composition.[5]

  • Low Analyte Concentration: The concentration of this compound in your sample may be below the detection limit of the instrument under the current experimental conditions.

Q3: How can I improve the signal intensity of my this compound?

Improving the signal intensity requires a systematic approach to troubleshooting, from sample preparation to data acquisition. Here are some key strategies:

  • Optimize Sample Preparation:

    • Lipid Extraction: Employ a robust lipid extraction method like the Folch or Bligh-Dyer procedures to ensure efficient recovery of phospholipids (B1166683).

    • Phospholipid Enrichment: Consider using solid-phase extraction (SPE) to enrich the phospholipid fraction and remove other interfering lipid classes.

  • Chromatographic Separation:

    • Effective LC Method: A well-optimized liquid chromatography (LC) method is crucial to separate this compound from other isomeric and isobaric lipids that can cause ion suppression.

    • Column Choice: Utilize a column with appropriate chemistry (e.g., C18 or a HILIC column) to achieve good retention and separation of your analyte.

  • Mass Spectrometry Settings:

    • Ionization Mode: Experiment with both positive and negative electrospray ionization (ESI) to determine which provides a better signal for this compound in your specific sample and mobile phase.

    • Scan Mode: For targeted analysis, use Multiple Reaction Monitoring (MRM) or a precursor ion scan. For PEs in positive ion mode, a neutral loss scan of 141 Da (the phosphoethanolamine headgroup) can be highly specific.[6] In negative ion mode, monitoring for the fatty acid fragments (m/z 241.2 for 15:0) can be effective.[7]

    • Adduct Formation: In positive ion mode, the formation of sodium adducts ([M+Na]^+) can sometimes provide a more stable and intense signal than the protonated molecule.[8]

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving low signal intensity for this compound.

Diagram: Troubleshooting Workflow for Low Signal Intensity

TroubleshootingWorkflow Troubleshooting Workflow for Low this compound Signal cluster_sample_prep Sample Preparation Checks cluster_lc LC Parameter Checks cluster_ms MS Parameter Checks cluster_data Data Re-evaluation start Low Signal for this compound sample_prep Step 1: Evaluate Sample Preparation start->sample_prep lc_params Step 2: Optimize LC Parameters sample_prep->lc_params sp1 Extraction Efficiency? (Folch/Bligh-Dyer) sample_prep->sp1 sp2 Phospholipid Enrichment? (SPE) sample_prep->sp2 sp3 Sample Contamination? sample_prep->sp3 ms_params Step 3: Optimize MS Parameters lc_params->ms_params lc1 Appropriate Column? (C18, HILIC) lc_params->lc1 lc2 Optimized Gradient? lc_params->lc2 lc3 Carryover? lc_params->lc3 data_analysis Step 4: Re-evaluate Data ms_params->data_analysis ms1 Ionization Mode? (Positive vs. Negative) ms_params->ms1 ms2 Scan Mode? (Full Scan, SIM, MRM, Neutral Loss) ms_params->ms2 ms3 Adduct Formation? ([M+H]+ vs [M+Na]+) ms_params->ms3 solution Signal Improved data_analysis->solution da1 Correct m/z? (protonated, adducts) data_analysis->da1 da2 Isomeric Interference? data_analysis->da2

Caption: A step-by-step workflow to troubleshoot low signal intensity of this compound.

Table: Recommended LC-MS/MS Parameters for this compound Analysis
ParameterRecommendationRationale
Liquid Chromatography
ColumnC18 (2.1 x 100 mm, 1.8 µm) or HILICC18 provides good separation based on hydrophobicity. HILIC can offer alternative selectivity for phospholipids.
Mobile Phase AWater with 0.1% formic acid and 10 mM ammonium (B1175870) formatePromotes protonation in positive ion mode.
Mobile Phase BAcetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid and 10 mM ammonium formateCommon organic phase for lipidomics.
GradientStart with a low percentage of B, ramp up to a high percentage to elute lipids, followed by a re-equilibration step.To achieve good separation of different lipid classes.
Flow Rate0.2 - 0.4 mL/minTypical for analytical scale LC-MS.
Column Temperature40-50 °CImproves peak shape and reduces viscosity.
Mass Spectrometry
Ionization ModeESI Positive and NegativeTest both to determine optimal sensitivity for this compound.
Capillary Voltage3-4 kVStandard range for ESI.
Gas Temperature250-350 °CAids in desolvation.
Gas FlowInstrument dependentOptimize for best signal-to-noise.
Positive Ion Mode Scans
Full Scan m/z Range600-800To detect the [M+H]+ and [M+Na]+ ions of this compound.
Neutral Loss ScanNeutral loss of 141.019 DaSpecific for the phosphoethanolamine headgroup.
Precursor Ion (MRM)e.g., m/z 718.6 -> 577.6[M+H]+ -> [M+H - 141]+
Negative Ion Mode Scans
Full Scan m/z Range600-800To detect the [M-H]- ion of this compound.
Product Ion ScanPrecursor m/z 716.6To observe fragmentation and confirm fatty acid composition.
Precursor Ion (MRM)e.g., m/z 716.6 -> 241.2[M-H]- -> [i15:0-H]- or [a15:0-H]-

Experimental Protocols

Protocol 1: Lipid Extraction from Biological Samples (Folch Method)
  • Homogenization: Homogenize the tissue or cell sample in a suitable buffer.

  • Solvent Addition: Add 20 volumes of a 2:1 (v/v) chloroform:methanol (B129727) mixture to the homogenate.

  • Extraction: Agitate the mixture vigorously for 15-20 minutes at room temperature.

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution and vortex thoroughly. Centrifuge at a low speed (e.g., 2000 x g) for 10 minutes to separate the phases.

  • Lipid Collection: Carefully collect the lower organic phase containing the lipids using a glass pipette.

  • Drying: Dry the lipid extract under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol or isopropanol).

Protocol 2: Phospholipid Enrichment using Solid-Phase Extraction (SPE)
  • SPE Cartridge Conditioning: Condition a silica-based SPE cartridge with a non-polar solvent (e.g., hexane), followed by the solvent used to dissolve the lipid extract.

  • Sample Loading: Load the reconstituted lipid extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a non-polar solvent to elute neutral lipids like triacylglycerols and cholesterol esters.

  • Elution: Elute the phospholipid fraction with a more polar solvent, such as methanol or a chloroform:methanol mixture.

  • Drying and Reconstitution: Dry the eluted phospholipid fraction under nitrogen and reconstitute in the LC-MS injection solvent.

Signaling Pathway and Workflow Diagrams

Diagram: Putative Ionization and Fragmentation of this compound

PE_Fragmentation cluster_positive Positive Ion Mode (ESI+) cluster_negative Negative Ion Mode (ESI-) PE This compound (M) PE_H [M+H]+ PE->PE_H +H+ PE_Na [M+Na]+ PE->PE_Na +Na+ NL_141 [M+H - 141]+ PE_H->NL_141 Collision (Neutral Loss of Headgroup) PE_neg This compound (M) PE_minus_H [M-H]- PE_neg->PE_minus_H -H+ FA_anion1 [a15:0-H]- PE_minus_H->FA_anion1 Collision (Fragmentation) FA_anion2 [i15:0-H]- PE_minus_H->FA_anion2 Collision (Fragmentation)

Caption: Ionization and fragmentation pathways for this compound in positive and negative ion modes.

References

Technical Support Center: Quantification of a15:0-i15:0 PE

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of a15:0-i15:0 phosphatidylethanolamine (B1630911) (PE). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for minimizing matrix effects in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of a15:0-i15:0 PE?

A: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix.[1] This interference can lead to ion suppression (decreased signal) or ion enhancement (increased signal), both of which negatively affect the accuracy, precision, and sensitivity of quantification. In the analysis of this compound from biological samples like plasma or tissue extracts, other phospholipids (B1166683) are a primary source of matrix effects.[1]

Q2: What are the major causes of matrix effects in this compound analysis?

A: The primary causes of matrix effects in lipid analysis are co-eluting phospholipids, salts, and other endogenous metabolites from the biological matrix.[1][2] Phospholipids, being structurally similar, can interfere with the ionization of this compound in the mass spectrometer's ion source, leading to inaccurate quantification.[3]

Q3: How can I assess if my this compound quantification is affected by matrix effects?

A: You can evaluate matrix effects using a post-extraction spike method. This involves comparing the signal response of this compound spiked into a blank matrix extract (that has gone through the entire sample preparation process) with the response of the analyte in a neat solvent at the same concentration. The ratio of these responses will indicate the degree of ion suppression or enhancement.

Q4: What is the most effective strategy to compensate for matrix effects?

A: The gold standard for compensating for matrix effects is the use of a stable isotope-labeled (SIL) internal standard.[4] An ideal internal standard for this compound would be a deuterated or ¹³C-labeled version of the molecule. This SIL internal standard is added to the sample at the beginning of the workflow and experiences the same matrix effects and processing variations as the analyte, allowing for accurate correction.[5][6]

Troubleshooting Guide

This guide addresses common issues encountered during the quantification of this compound.

Issue 1: High Variability in Quantitative Results

Possible Cause: Inconsistent matrix effects between samples.

Troubleshooting Steps:

  • Implement a Stable Isotope-Labeled Internal Standard: If not already in use, incorporating a SIL internal standard of this compound is the most robust way to correct for variability.[7]

  • Optimize Sample Preparation: Improve the removal of interfering phospholipids. Techniques like Solid-Phase Extraction (SPE), particularly with specialized phases like HybridSPE, can offer cleaner extracts compared to simple protein precipitation.[8]

  • Improve Chromatographic Separation: Modify your LC method to better resolve this compound from other co-eluting phospholipids. This can involve adjusting the gradient, mobile phase composition, or using a different column chemistry.[3]

Issue 2: Low Signal Intensity and Poor Sensitivity

Possible Cause: Significant ion suppression due to high levels of matrix components.

Troubleshooting Steps:

  • Enhance Sample Cleanup: The most direct way to combat ion suppression is to remove the interfering compounds. Evaluate different sample preparation strategies to determine which provides the cleanest extract.[1]

  • Dilute the Sample: In some cases, diluting the sample extract can reduce the concentration of interfering matrix components to a level where their suppressive effects are minimized.

  • Check Instrument Parameters: Ensure that the mass spectrometer's source parameters (e.g., temperatures, gas flows) are optimized for the ionization of this compound.[9]

Issue 3: Poor Peak Shape (Tailing, Fronting, or Splitting)

Possible Cause: Column contamination, inappropriate injection solvent, or issues with the analytical column.[10]

Troubleshooting Steps:

  • Column Washing: Implement a robust column wash at the end of each run to elute strongly retained matrix components.[1]

  • Injection Solvent: Ensure the injection solvent is compatible with the initial mobile phase conditions to prevent peak distortion.[10]

  • Guard Column: Use a guard column to protect the analytical column from contaminants.

  • Column Replacement: If peak shape issues persist, the analytical column may be irreversibly contaminated or degraded and may need to be replaced.[9]

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol outlines a general procedure for cleaning up biological samples to reduce matrix effects.

  • Sample Pre-treatment: To 100 µL of plasma, add 200 µL of an acidic solution (e.g., 1% formic acid in water) to disrupt protein binding. Vortex briefly.

  • Internal Standard Spiking: Add the stable isotope-labeled internal standard for this compound.

  • Protein Precipitation: Add 600 µL of cold acetonitrile (B52724), vortex for 1 minute, and centrifuge to pellet the precipitated proteins.

  • SPE Column Conditioning: Condition a mixed-mode or phospholipid removal SPE cartridge with methanol (B129727) followed by water.

  • Loading: Load the supernatant from the protein precipitation step onto the SPE cartridge.

  • Washing: Wash the cartridge with a series of solvents to remove polar and non-polar interferences. A typical wash sequence might include an aqueous wash followed by a methanol wash.

  • Elution: Elute the this compound with an appropriate solvent, such as acetonitrile or an acidified organic solvent.

  • Dry Down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This protocol provides a starting point for developing a quantitative LC-MS/MS method.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column is a common choice for lipid analysis.

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.

    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.

    • Gradient: Develop a gradient that provides good separation of this compound from other phospholipids.

    • Flow Rate: Dependent on the column dimensions (e.g., 0.4 mL/min for a 2.1 mm ID column).

    • Injection Volume: Typically 5-10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode. PEs can be detected in both modes; optimization is required.[11]

    • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

    • MRM Transitions:

      • The precursor ion will be the [M+H]⁺ (positive mode) or [M-H]⁻ (negative mode) of this compound.

      • Product ions are typically generated from the neutral loss of the headgroup or fragmentation of the fatty acid chains. The specific fragmentation pattern for this compound will need to be determined experimentally.[12]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Phospholipid Removal

Sample Preparation TechniquePhospholipid Removal EfficiencyAnalyte RecoveryThroughputCost per Sample
Protein Precipitation (PPT) LowHighHighLow
Liquid-Liquid Extraction (LLE) Medium to HighVariableMediumMedium
Solid-Phase Extraction (SPE) HighMedium to HighMediumMedium
HybridSPE-Phospholipid Very High (>99%)HighHighHigh

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) Spike Spike with SIL Internal Standard Sample->Spike 1. Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate 2. SPE Solid-Phase Extraction (Phospholipid Removal) Precipitate->SPE 3. Evaporate Dry Down & Reconstitute SPE->Evaporate 4. LCMS LC-MS/MS Analysis (MRM Mode) Evaporate->LCMS 5. Data Data Processing (Quantification) LCMS->Data 6.

Caption: A typical experimental workflow for the quantification of this compound.

Troubleshooting_Logic Start High Variability in Results? CheckIS Using SIL Internal Standard? Start->CheckIS Yes LowSignal Low Signal Intensity? Start->LowSignal No ImplementIS Implement SIL IS CheckIS->ImplementIS No OptimizeSamplePrep Optimize Sample Prep (e.g., SPE) CheckIS->OptimizeSamplePrep Yes OptimizeLC Optimize LC Separation OptimizeSamplePrep->OptimizeLC EnhanceCleanup Enhance Sample Cleanup LowSignal->EnhanceCleanup Yes PoorPeakShape Poor Peak Shape? LowSignal->PoorPeakShape No DiluteSample Dilute Sample EnhanceCleanup->DiluteSample OptimizeMS Optimize MS Parameters DiluteSample->OptimizeMS WashColumn Implement Column Wash PoorPeakShape->WashColumn Yes End End PoorPeakShape->End No CheckSolvent Check Injection Solvent WashColumn->CheckSolvent ReplaceColumn Replace Column CheckSolvent->ReplaceColumn

Caption: A troubleshooting decision tree for this compound quantification.

References

Validation & Comparative

Confirming the Structure of a15:0-i15:0 Phosphatidylethanolamine using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative framework for researchers, scientists, and drug development professionals to confirm the chemical structure of 1-(12S-methylmyristoyl)-2-(13-methylmyristoyl)-sn-glycero-3-phosphoethanolamine (a15:0-i15:0 PE) using ¹H and ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy. We present expected chemical shifts, detailed experimental protocols, and structural diagrams to support the identification and characterization of this specific branched-chain phospholipid.

Introduction

This compound is a branched-chain phospholipid of significant interest, particularly due to its association with the immunomodulatory properties of the gut bacterium Akkermansia muciniphila.[1] Accurate structural confirmation is critical for its application in chemical and immunological studies. NMR spectroscopy is a powerful non-destructive technique for the detailed structural analysis of lipids, providing information on the headgroup, glycerol (B35011) backbone, and individual acyl chains.[2][3] This guide focuses on using ¹H and ³¹P NMR to verify the presence and positioning of the anteiso-15:0 and iso-15:0 fatty acid chains on the phosphatidylethanolamine (B1630911) backbone.

Structural Overview

The specific structure to be confirmed is 1-(12S-methylmyristoyl)-2-(13-methylmyristoyl)-sn-glycero-3-phosphoethanolamine. The anteiso-15:0 (a15:0) chain, with its methyl group on the antepenultimate carbon, is esterified at the sn-1 position, while the iso-15:0 (i15:0) chain, with its methyl group on the penultimate carbon, is at the sn-2 position.[1]

G cluster_glycerol sn-Glycerol Backbone cluster_a15 a15:0 Acyl Chain (sn-1) cluster_i15 i15:0 Acyl Chain (sn-2) cluster_headgroup Phosphoethanolamine Headgroup sn1 sn-1 sn2 sn-2 a15_co C=O sn1->a15_co sn3 sn-3 i15_co C=O sn2->i15_co o3 O sn3->o3 a15_chain (CH₂)₁₀ a15_co->a15_chain a15_ch CH a15_chain->a15_ch a15_ch2 CH₂ a15_ch->a15_ch2 a15_branch_ch3 CH₃ a15_ch->a15_branch_ch3 a15_ch3 CH₃ a15_ch2->a15_ch3 i15_chain (CH₂)₁₁ i15_co->i15_chain i15_ch CH i15_chain->i15_ch i15_ch3_1 CH₃ i15_ch->i15_ch3_1 i15_ch3_2 CH₃ i15_ch->i15_ch3_2 phosphate P o1 O phosphate->o1 o2 O⁻ phosphate->o2 phosphate->o3 o4 O phosphate->o4 eth_ch2_1 CH₂ o4->eth_ch2_1 eth_ch2_2 CH₂ eth_ch2_1->eth_ch2_2 nh3 NH₃⁺ eth_ch2_2->nh3 G A Acquire 1D ¹H and ³¹P NMR Spectra B Analyze ³¹P Spectrum A->B D Analyze ¹H Spectrum A->D C Confirm Single Peak near 0 ppm (Phosphoethanolamine present) B->C C->D E Identify Headgroup Signals (CH₂-N, P-O-CH₂) D->E F Identify Glycerol Backbone Signals (sn-1, sn-2, sn-3) D->F G Identify Acyl Chain Signals D->G K Structure Confirmed E->K F->K H Integrate Terminal CH₃ Region (~0.8-0.9 ppm) G->H I Confirm Presence of Doublets and a Triplet (iso and anteiso branching) H->I J Correlate Signals with 2D NMR (COSY, HSQC - Optional) I->J J->K

References

Comparative Immunomodulatory Effects of a15:0-i15:0 PE vs. Straight-Chain PE

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

The structure of lipid molecules plays a crucial role in their interaction with the immune system. This guide provides a comparative analysis of the immunomodulatory effects of a branched-chain phosphatidylethanolamine (B1630911) (PE), specifically anteiso-15:0-iso-15:0 PE (a15:0-i15:0 PE), and straight-chain PEs. Understanding these differences is critical for the development of novel therapeutics targeting immune-related diseases.

Comparative Data Summary

The following table summarizes the key immunomodulatory characteristics of this compound compared to what is currently known about straight-chain PEs. It is important to note that direct comparative studies are limited, and the information on straight-chain PEs is derived from studies on various saturated phospholipids (B1166683), which may have different experimental contexts.

FeatureThis compound (Branched-Chain)Straight-Chain PE (e.g., DPPE, DSPE)
Source Cell membrane of Akkermansia muciniphila[1]Synthetic or naturally occurring in various cell membranes
Structure Phosphatidylethanolamine with two branched fatty acid chains (anteiso-15:0 and iso-15:0)[1]Phosphatidylethanolamine with two straight saturated fatty acid chains (e.g., palmitic acid C16:0, stearic acid C18:0)
Primary Immune Receptor Toll-like Receptor 2 (TLR2) in a heterodimer with Toll-like Receptor 1 (TLR1)[2]Generally considered immunologically inert, but some modified forms may interact with TLR2.[3] Some straight-chain phospholipids have been shown to have anti-inflammatory effects, but the direct receptor interactions are not well-defined.
Signaling Pathway MyD88-dependent pathway, leading to the activation of NF-κB and MAP kinases[4]Not well-characterized for direct immunomodulatory signaling. Some phospholipids can inhibit TLR signaling.[5]
Reported Immunomodulatory Effects Induces a modest pro-inflammatory response; triggers the release of certain cytokines like TNF-α, IL-6, IL-10, and IL-12/23p40.[2] Exhibits a unique dose-dependent effect, where low doses can suppress immune responses to other TLR agonists.[2]Generally considered to have low immunogenicity. Some straight-chain phospholipids like dipalmitoylphosphatidylcholine (DPPC) have demonstrated anti-inflammatory properties, such as inhibiting the oxidative response and reducing TNF-α release in monocytes.[6]
Potency Significantly less potent than known natural and synthetic TLR2 agonists.[2]Generally considered to have low to no direct immunostimulatory potency.

Experimental Protocols

Assessment of this compound Immunomodulatory Activity

A common method to assess the immunomodulatory effects of this compound involves the use of human monocyte-derived dendritic cells (MDDCs).

  • Isolation and Culture of MDDCs: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors. Monocytes are then purified and cultured for 5-7 days in the presence of GM-CSF and IL-4 to differentiate them into immature MDDCs.

  • Stimulation: MDDCs are stimulated with varying concentrations of synthetic this compound. A positive control, such as the TLR2 agonist Pam3CSK4, and a negative control (vehicle) are included.

  • Cytokine Measurement: After a 24-hour incubation period, the cell culture supernatant is collected. The concentrations of various cytokines, such as TNF-α, IL-6, IL-10, and IL-12p40, are measured using enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine array.

  • Flow Cytometry: To assess the activation of dendritic cells, surface markers such as CD80, CD86, and HLA-DR can be measured by flow cytometry.

  • Signaling Pathway Analysis: To confirm the involvement of the TLR2-TLR1 pathway, experiments can be repeated using MDDCs with genetic knockouts of TLR1 or TLR2, or by using blocking antibodies. Downstream signaling can be assessed by measuring the phosphorylation of proteins like p38 MAPK and the nuclear translocation of NF-κB via Western blot or immunofluorescence.

Assessment of Straight-Chain PE Immunomodulatory Activity

A similar experimental setup can be used to evaluate the effects of straight-chain PEs, such as dipalmitoyl phosphatidylethanolamine (DPPE).

  • Cell Culture: A human monocytic cell line, such as THP-1, is often used. The cells are cultured in a suitable medium.

  • Stimulation: Cells are pre-incubated with the straight-chain PE for a specified period (e.g., 2 hours) before being stimulated with a pro-inflammatory agent like lipopolysaccharide (LPS) or phorbol-12-myristate-13-acetate (PMA).

  • Measurement of Oxidative Burst: The production of reactive oxygen species (ROS) can be measured using a chemiluminescence assay.

  • Cytokine Analysis: The supernatant is collected after stimulation, and the concentration of pro-inflammatory cytokines, such as TNF-α, is determined by ELISA.

  • Viability Assays: To ensure that the observed effects are not due to cytotoxicity, a cell viability assay, such as the MTT assay, should be performed.

Visualizations

Signaling Pathway of this compound

a15_i15_PE_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus a15i15PE This compound TLR2 TLR2 a15i15PE->TLR2 TLR1 TLR1 TLR2->TLR1 MyD88 MyD88 TLR1->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 MAPK MAPK (p38) TRAF6->MAPK NFkB NF-κB TRAF6->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-12) MAPK->Cytokines NFkB->Cytokines

Caption: this compound signaling through the TLR2-TLR1 heterodimer.

Experimental Workflow for Immunomodulatory Assessment

experimental_workflow start Isolate/Culture Immune Cells (e.g., MDDCs, Macrophages) stimulate Stimulate with PE (a15:0-i15:0 or Straight-Chain) start->stimulate incubate Incubate for a Defined Period stimulate->incubate supernatant Collect Supernatant incubate->supernatant cells Harvest Cells incubate->cells cytokine Cytokine Analysis (ELISA, Multiplex) supernatant->cytokine flow Flow Cytometry (Surface Markers) cells->flow viability Viability Assay (MTT) cells->viability end Data Analysis and Interpretation cytokine->end flow->end viability->end

Caption: General workflow for assessing PE immunomodulatory effects.

Conclusion

The available evidence indicates that the branched-chain structure of this compound confers a distinct immunomodulatory profile compared to the generally inert nature of simple straight-chain PEs. This compound acts as a specific, albeit weak, agonist for the TLR2-TLR1 heterodimer, leading to a controlled pro-inflammatory response. This nuanced activity suggests its potential role in maintaining immune homeostasis. In contrast, straight-chain phospholipids are generally considered to have low immunogenicity, with some studies indicating potential anti-inflammatory properties.

For drug development professionals, these findings are significant. The unique properties of this compound could be leveraged for the development of novel immunomodulators that aim to fine-tune, rather than broadly suppress or activate, the immune system. Further research, including direct head-to-head comparative studies, is warranted to fully elucidate the structure-activity relationship of different PE species and their therapeutic potential. It is important to note that much of the current data is derived from in vitro experiments, and in vivo studies are necessary to confirm these findings.[1]

References

A Researcher's Guide to the Quantitative Analysis of a15:0-i15:0 Phosphatidylethanolamine

Author: BenchChem Technical Support Team. Date: December 2025

The quantification of specific phospholipid species, such as anteiso-15:0-iso-15:0 phosphatidylethanolamine (B1630911) (a15:0-i15:0 PE), presents a significant analytical challenge due to the presence of structural isomers. This guide provides a comparative overview of methodologies for the accurate quantification of this branched-chain fatty acid-containing phosphatidylethanolamine, tailored for researchers, scientists, and drug development professionals.

Comparative Overview of Quantification Methods

The selection of an appropriate quantification method is critical and depends on the specific requirements of the study, such as the need for absolute versus relative quantification, sample throughput, and the required level of isomeric separation. The primary methods for the analysis of phosphatidylethanolamines (PEs) and their constituent branched-chain fatty acids (BCFAs) are mass spectrometry-based.

MethodPrincipleAdvantagesDisadvantagesSuitability for this compound Quantification
Direct Infusion-Mass Spectrometry (Shotgun Lipidomics) Samples are directly infused into the mass spectrometer without prior chromatographic separation. Quantification is based on the signal intensity of the target analyte relative to an internal standard.High throughput; Minimal sample preparation.Inability to separate isomers, leading to potential overestimation; Ion suppression effects from complex matrices.Suitable for high-throughput screening and relative quantification of total PE containing 15:0 fatty acids, but not for distinguishing a15:0 from i15:0 isomers within the intact lipid.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Chromatographic separation of different lipid species prior to mass spectrometric detection and fragmentation.[1][2][3]High selectivity and sensitivity; Ability to separate isomers with appropriate column and mobile phase selection.[4][5][6]Lower throughput than direct infusion; Method development can be complex.Highly Recommended. The method of choice for accurate quantification of specific isomers like this compound. Reversed-phase chromatography is particularly effective for separating fatty acid isomers.
Gas Chromatography-Mass Spectrometry (GC-MS) of FAMEs Phospholipids are hydrolyzed to release fatty acids, which are then derivatized to fatty acid methyl esters (FAMEs) for GC-MS analysis.Excellent separation of fatty acid isomers; Well-established and robust methodology.Indirect method that does not quantify the intact phospholipid; Requires derivatization, which can introduce variability.Useful for determining the relative abundance of a15:0 and i15:0 fatty acids in a sample, but does not provide information on the specific this compound molecule.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate quantification. Below are representative protocols for the recommended LC-MS/MS-based approach.

1. Lipid Extraction

A robust lipid extraction is the foundation of any quantitative lipid analysis. The Folch or Bligh-Dyer methods are commonly used.

  • Objective: To extract total lipids from a biological sample.

  • Protocol:

    • Homogenize the sample in a mixture of chloroform (B151607) and methanol (B129727) (2:1, v/v).

    • Add a saline solution to induce phase separation.

    • The lower organic phase, containing the lipids, is collected.

    • The solvent is evaporated under a stream of nitrogen.

    • The dried lipid extract is reconstituted in a suitable solvent for LC-MS analysis (e.g., methanol/chloroform 1:1, v/v).

2. LC-MS/MS Quantification of Intact this compound

This is the preferred method for accurate quantification.

  • Objective: To separate and quantify this compound from other lipid species.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or QTRAP instrument).[1]

  • Chromatography:

    • Column: A C18 or C30 reversed-phase column is recommended for the separation of fatty acid isomers.[6]

    • Mobile Phase: A gradient of aqueous and organic solvents, such as water with formic acid and acetonitrile/isopropanol, is typically used.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in negative ion mode is often preferred for PEs.[1]

    • Detection: Multiple Reaction Monitoring (MRM) is used for targeted quantification. This involves monitoring a specific precursor-to-product ion transition for this compound and its corresponding internal standard.

      • Precursor Ion: The deprotonated molecule [M-H]⁻ of this compound.

      • Product Ions: Characteristic fragment ions corresponding to the neutral loss of the phosphoethanolamine headgroup or the individual fatty acyl chains.

  • Quantification:

    • An internal standard, such as a commercially available PE with odd-chain fatty acids (e.g., 17:0/17:0 PE), should be used to correct for matrix effects and variations in instrument response.[1]

    • A calibration curve is constructed using a synthetic this compound standard of known concentration.

3. Derivatization for Enhanced Sensitivity

For low-abundance species, derivatization of the primary amine of the PE headgroup can improve chromatographic retention and ionization efficiency.[7][8]

  • Objective: To increase the sensitivity of PE detection.

  • Protocol (Acetone Derivatization):

    • The dried lipid extract is redissolved in a solution of acetone (B3395972) (or deuterated acetone for stable isotope labeling).[7]

    • The reaction is allowed to proceed to form the isopropyl-derivatized PE.

    • The derivatized sample is then analyzed by LC-MS/MS. This derivatization can enhance signal intensity and improve chromatographic peak shape.[8]

Experimental Workflow and Data Analysis

The following diagram illustrates a typical workflow for the quantification of this compound using LC-MS/MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample extraction Lipid Extraction (e.g., Folch Method) sample->extraction derivatization Optional Derivatization (e.g., Acetone) extraction->derivatization lc Reversed-Phase UPLC/HPLC extraction->lc derivatization->lc ms Tandem Mass Spectrometry (MRM) lc->ms peak_integration Peak Integration ms->peak_integration calibration Calibration Curve peak_integration->calibration quantification Quantification calibration->quantification final_result final_result quantification->final_result Final Concentration

References

A Researcher's Guide to Differentiating a15:0-i15:0 PE and i15:0-a15:0 PE Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 3, 2025

Differentiating between positional isomers of phospholipids (B1166683) presents a significant analytical challenge in lipidomics, drug discovery, and microbiology research. This guide provides a comparative framework for distinguishing between two such isomers: 1-anteiso-pentadecanoyl-2-iso-pentadecanoyl-sn-glycero-3-phosphoethanolamine (a15:0-i15:0 PE) and its regioisomer 1-iso-pentadecanoyl-2-anteiso-pentadecanoyl-sn-glycero-3-phosphoethanolamine (i15:0-a15:0 PE). These molecules share an identical chemical formula and mass, differing only in the placement of the branched-chain fatty acids on the glycerol (B35011) backbone.

This distinction is critical, as the biological activity of phospholipids can be highly dependent on their precise stereochemistry. For instance, this compound, identified in the outer membrane of the gut bacterium Akkermansia muciniphila, is known to exhibit immunomodulatory effects through interaction with Toll-like receptor 2 (TLR2). Precise analytical methods are therefore essential for accurately linking lipid structure to function.

Structural and Analytical Overview

The core challenge in separating these isomers lies in their identical mass-to-charge ratio (m/z) and similar physicochemical properties. Both are composed of a phosphatidylethanolamine (B1630911) (PE) headgroup, a glycerol backbone, one iso-15:0 fatty acid (13-methyltetradecanoic acid), and one anteiso-15:0 fatty acid (12-methyltetradecanoic acid). The sole difference is which fatty acid occupies the sn-1 versus the sn-2 position.

Standard mass spectrometry can confirm the total fatty acid composition but cannot resolve the positional arrangement. The primary technique for this level of characterization is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which leverages both chromatographic separation and distinct fragmentation patterns to achieve differentiation.

Primary Differentiation Method: Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry is the most powerful tool for distinguishing between these PE regioisomers. The method relies on the principle that the fatty acid at the sn-2 position of the glycerol backbone is preferentially cleaved during collision-induced dissociation (CID) compared to the fatty acid at the sn-1 position. This is particularly evident in negative ionization mode.

When analyzing the deprotonated molecules [M-H]⁻, the resulting MS/MS spectrum will show fragment ions corresponding to the carboxylate anions of both fatty acids. The key to identification is the relative intensity of these fragment ions.

  • For This compound , the iso-15:0 fatty acid is at the sn-2 position and will produce a more intense fragment ion.

  • For i15:0-a15:0 PE , the anteiso-15:0 fatty acid is at the sn-2 position and will thus yield a more intense fragment.

Table 1: Predicted MS/MS Fragmentation Data (Negative Ion Mode)

Precursor Ion (m/z) Isomer Diagnostic Fragment Ion (m/z) Fatty Acid sn-Position Expected Relative Intensity Ratio (sn-2 / sn-1)
690.58 This compound 241.22 anteiso-15:0 sn-1 ~1.0
241.22 iso-15:0 sn-2 ~1.5 - 2.0
690.58 i15:0-a15:0 PE 241.22 iso-15:0 sn-1 ~1.0
241.22 anteiso-15:0 sn-2 ~1.5 - 2.0

Note: The fatty acid fragments have the same mass. Differentiation relies on coupling MS/MS with chromatographic separation, where each isomer peak is analyzed independently.

Secondary Differentiation Method: High-Performance Liquid Chromatography (HPLC)

While challenging, reversed-phase liquid chromatography can often separate regioisomers. The subtle differences in the three-dimensional conformation of this compound and i15:0-a15:0 PE can lead to slightly different interactions with the stationary phase of the chromatography column, resulting in distinct retention times. An isomer where the bulkier fatty acid is at the sn-1 position may elute slightly earlier or later than its counterpart, depending on the specific column chemistry and mobile phase used.

Table 2: Hypothetical Chromatographic Separation Data

Isomer Column Type Mobile Phase Typical Retention Time (min)
This compound C18 Reversed-Phase Acetonitrile/Water Gradient with Ammonium (B1175870) Formate t₁

| i15:0-a15:0 PE | C18 Reversed-Phase | Acetonitrile/Water Gradient with Ammonium Formate | t₂ (t₁ ≠ t₂) |

Experimental Protocols

Protocol 1: Lipid Extraction

A modified Bligh-Dyer extraction is recommended for isolating total lipids from biological samples.

  • Homogenization : Homogenize the sample (e.g., bacterial pellet, tissue) in a solvent mixture of chloroform (B151607):methanol (B129727):water (1:2:0.8, v/v/v).

  • Phase Separation : Add chloroform and water to the homogenate to achieve a final ratio of 2:2:1.8. Vortex thoroughly and centrifuge to separate the phases.

  • Collection : Carefully collect the lower organic phase, which contains the lipids.

  • Drying : Dry the lipid extract under a stream of nitrogen gas.

  • Reconstitution : Reconstitute the dried lipids in a suitable solvent for LC-MS analysis, such as methanol or isopropanol.

Protocol 2: LC-MS/MS Analysis
  • Chromatography System : An ultra-high performance liquid chromatography (UHPLC) system.

  • Column : A C18 reversed-phase column with a particle size of ≤ 1.8 µm (e.g., Waters CSH C18 or equivalent).

  • Mobile Phase A : 60:40 acetonitrile:water with 10 mM ammonium formate.

  • Mobile Phase B : 90:10 isopropanol:acetonitrile with 10 mM ammonium formate.

  • Gradient Elution :

    • 0-2 min: 30% B

    • 2-15 min: Ramp linearly from 30% to 99% B

    • 15-20 min: Hold at 99% B

    • 20-25 min: Re-equilibrate at 30% B

  • Mass Spectrometer : A high-resolution tandem mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Ionization Mode : Negative ESI.

  • MS1 Scan : Scan for the precursor ion [M-H]⁻ at m/z 690.58.

  • MS2 Fragmentation : Perform data-dependent acquisition (DDA) or parallel reaction monitoring (PRM) on the precursor at m/z 690.58. Use a normalized collision energy (NCE) of 30-45 eV to induce fragmentation.

  • Data Analysis : Integrate the peaks for the carboxylate fragment ions at m/z 241.22 for each chromatographically resolved isomer and calculate the intensity ratios.

Visualizations

Workflow for Isomer Differentiation

The logical process for distinguishing the two PE isomers is outlined below. The workflow begins with the extracted lipid sample and proceeds through separation and analysis to final identification based on the key analytical signatures.

G cluster_0 Analytical Workflow cluster_1 Isomer Identification sample Lipid Extract Containing a15:0/i15:0 PE Isomers lc UHPLC Separation (Reversed-Phase C18) sample->lc ms1 MS Scan (Negative ESI) Detect Precursor m/z 690.58 lc->ms1 ms2 Tandem MS (CID) Fragment m/z 690.58 ms1->ms2 peak1 Peak 1 (Retention Time t₁) ms2->peak1 Analyze Fragments peak2 Peak 2 (Retention Time t₂) ms2->peak2 Analyze Fragments result1 Identify: i15:0-a15:0 PE (anteiso-15:0 fragment is dominant) peak1->result1 IF Intensity(a15:0) > Intensity(i15:0) result2 Identify: this compound (iso-15:0 fragment is dominant) peak2->result2 IF Intensity(i15:0) > Intensity(a15:0) G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PE This compound TLR2 TLR2 PE->TLR2 binds MyD88 MyD88 TLR2->MyD88 recruits TLR1 TLR1 IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 NFkB NF-κB Activation TRAF6->NFkB Cytokines Cytokine Production (e.g., IL-6, IL-8) NFkB->Cytokines translocates & induces

The Impact of Acyl Chain Branching on the Structure-Activity Relationship of Phosphatidylethanolamines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of branched-chain phosphatidylethanolamines (PEs) and their linear counterparts, summarizing key differences in their physicochemical properties and biological activities. The inclusion of branched acyl chains in PE molecules introduces significant alterations to membrane dynamics, influencing everything from membrane fluidity to interactions with antimicrobial peptides and transfection efficiency.

Phosphatidylethanolamines are a class of phospholipids (B1166683) that are major components of biological membranes.[1] Their structure, consisting of a glycerol (B35011) backbone, two fatty acid chains, a phosphate (B84403) group, and an ethanolamine (B43304) headgroup, plays a crucial role in membrane integrity and function.[1] While much is known about PEs with linear, saturated, or unsaturated acyl chains, the influence of branching in these chains is an area of growing interest due to its profound effects on membrane properties and potential therapeutic applications.

Physicochemical Properties: A Tale of Two Structures

The introduction of methyl branches, commonly in the iso (second to last carbon) or anteiso (third to last carbon) position of the acyl chain, disrupts the highly ordered packing of linear chains.[2] This disruption leads to several key differences in the physicochemical properties of the resulting lipid bilayers.

Membrane Fluidity and Phase Transitions

Branched-chain PEs generally exhibit lower phase transition temperatures (Tm) compared to their linear counterparts of the same carbon number. This is because the branching interferes with the van der Waals interactions between adjacent acyl chains, leading to a less ordered and more fluid membrane state.[3] Specifically, anteiso-branched lipids tend to have even lower transition temperatures than iso-branched lipids.[3]

Phospholipid TypeAcyl Chain StructurePhase Transition Temperature (Tm)Effect on Membrane Fluidity
Linear PEStraight, saturatedHigherLess fluid, more ordered
iso-Branched PEMethyl branch on the penultimate carbonLower than linearMore fluid, less ordered
anteiso-Branched PEMethyl branch on the antepenultimate carbonLower than iso-branchedMost fluid, least ordered

This table summarizes the general trends in phase transition temperatures and membrane fluidity based on acyl chain structure.

The increased fluidity of membranes containing branched-chain PEs can have significant implications for the function of embedded proteins and the overall dynamics of the cell membrane.

Biological Activity: A Comparative Overview

The structural differences between branched-chain and linear PEs translate into distinct biological activities, particularly in their interactions with other molecules and their efficacy in drug delivery systems.

Antimicrobial Activity and Interactions with Membrane-Active Peptides

Lipid vesicles composed of branched-chain phospholipids have been shown to be more susceptible to the disruptive action of membrane-active peptides compared to vesicles made from unsaturated lipids.[4] This increased susceptibility is attributed to the altered packing and increased fluidity of the branched-chain lipid bilayers, which may facilitate the insertion and pore-forming activity of antimicrobial peptides.

One study demonstrated that vesicles made from iso-branched phospholipids were slightly more susceptible to peptide-induced dye release than those made from anteiso-branched phospholipids, suggesting a subtle but potentially significant difference in their interaction with membrane-active peptides.[4]

Gene Transfection Efficiency

While research directly comparing the transfection efficiency of liposomes containing branched-chain PEs versus linear PEs is limited, studies on the similarly named but structurally distinct polymer, polyethyleneimine (PEI), offer some insights. In gene delivery studies using PEI, the branched architecture has been shown to be effective.[5][6][7][8][9] However, it is crucial to distinguish these findings from the properties of branched-chain phospholipids. The cone shape of PE lipids, in general, is known to facilitate the formation of non-lamellar structures, which can be beneficial for the endosomal escape of genetic material during transfection.[10] The increased fluidity and altered curvature stress induced by branched chains could potentially enhance this process, but further research is needed to quantify this effect in PE-based liposomes.

Experimental Protocols

To facilitate further research in this area, detailed methodologies for key experiments are provided below.

Synthesis of Branched-Chain Phosphatidylethanolamines

The synthesis of iso- and anteiso-phosphatidylethanolamines typically involves a multi-step process starting from the corresponding branched-chain fatty acids.

General Synthesis Workflow:

cluster_0 Synthesis of Branched-Chain PE Branched-chain fatty acid Branched-chain fatty acid Fatty acyl chloride Fatty acyl chloride Branched-chain fatty acid->Fatty acyl chloride Thionyl chloride Acylation Acylation Fatty acyl chloride->Acylation sn-glycero-3-phosphoethanolamine derivative sn-glycero-3-phosphoethanolamine derivative sn-glycero-3-phosphoethanolamine derivative->Acylation Branched-chain PE Branched-chain PE Acylation->Branched-chain PE Purification

Figure 1: General workflow for the synthesis of branched-chain PEs.

Protocol for the Synthesis of 1,2-di-iso-acyl-sn-glycero-3-phosphoethanolamine:

  • Activation of Fatty Acid: iso-fatty acid is converted to its acyl chloride using a chlorinating agent like thionyl chloride.

  • Acylation: The sn-glycero-3-phosphoethanolamine backbone (with appropriate protecting groups) is acylated with the iso-acyl chloride in the presence of a base.

  • Deprotection: Protecting groups are removed to yield the final di-iso-acyl-PE.

  • Purification: The product is purified using column chromatography.

Differential Scanning Calorimetry (DSC) for Phase Transition Analysis

DSC is used to measure the heat flow associated with phase transitions in lipid bilayers.[11][12][13]

Experimental Workflow:

cluster_1 DSC Analysis of Lipid Vesicles Lipid sample Lipid sample Hydration Hydration Lipid sample->Hydration Vesicle formation Vesicle formation Hydration->Vesicle formation Vortexing/Extrusion DSC measurement DSC measurement Vesicle formation->DSC measurement Thermogram Thermogram DSC measurement->Thermogram Heat flow vs. Temp

Figure 2: Workflow for analyzing lipid phase transitions using DSC.

Protocol:

  • Sample Preparation: A known amount of the dried lipid (branched-chain or linear PE) is hydrated with a buffer solution to form a multilamellar vesicle suspension.

  • DSC Analysis: The lipid suspension is sealed in a DSC pan, and an identical pan containing only buffer is used as a reference. The samples are heated and cooled at a constant rate.

  • Data Analysis: The heat flow as a function of temperature is recorded. The peak of the endothermic transition corresponds to the phase transition temperature (Tm).

Calcein (B42510) Leakage Assay for Membrane Permeability

This assay measures the release of a fluorescent dye, calcein, from liposomes, indicating membrane permeabilization.[14][15][16][17]

Experimental Workflow:

cluster_2 Calcein Leakage Assay Calcein-loaded liposomes Calcein-loaded liposomes Addition of perturbing agent Addition of perturbing agent Calcein-loaded liposomes->Addition of perturbing agent Membrane disruption Membrane disruption Addition of perturbing agent->Membrane disruption Fluorescence measurement Fluorescence measurement Membrane disruption->Fluorescence measurement Calcein release Leakage quantification Leakage quantification Fluorescence measurement->Leakage quantification

Figure 3: Workflow for the calcein leakage assay.

Protocol:

  • Liposome (B1194612) Preparation: Liposomes are prepared in a solution containing a self-quenching concentration of calcein. Free calcein is removed by size-exclusion chromatography.

  • Assay: The calcein-loaded liposomes are incubated with the test compound (e.g., an antimicrobial peptide).

  • Fluorescence Monitoring: The fluorescence intensity is monitored over time. An increase in fluorescence indicates leakage of calcein from the liposomes.

  • Quantification: The percentage of leakage is calculated by comparing the fluorescence to that of a sample where the liposomes are completely lysed with a detergent.

NBD/Rhodamine Lipid Mixing Assay for Membrane Fusion

This assay measures the fusion of lipid vesicles by monitoring the fluorescence resonance energy transfer (FRET) between two lipid-anchored fluorophores, NBD (donor) and rhodamine (acceptor).[4][18][19][20]

Experimental Workflow:

cluster_3 Lipid Mixing Assay (FRET) Labeled liposomes (NBD & Rhodamine) Labeled liposomes (NBD & Rhodamine) Induction of fusion Induction of fusion Labeled liposomes (NBD & Rhodamine)->Induction of fusion Unlabeled liposomes Unlabeled liposomes Unlabeled liposomes->Induction of fusion Lipid mixing Lipid mixing Induction of fusion->Lipid mixing Decrease in FRET Decrease in FRET Lipid mixing->Decrease in FRET Increased probe distance Fluorescence measurement Fluorescence measurement Decrease in FRET->Fluorescence measurement

Figure 4: Workflow for the NBD/Rhodamine lipid mixing assay.

Protocol:

  • Liposome Preparation: Two populations of liposomes are prepared: one labeled with both NBD-PE and Rhodamine-PE, and another unlabeled.

  • Fusion Reaction: The labeled and unlabeled liposomes are mixed in the presence of a fusogenic agent.

  • Fluorescence Measurement: The fluorescence of NBD is monitored. As fusion occurs, the labeled lipids are diluted into the unlabeled membrane, increasing the distance between NBD and rhodamine, which leads to a decrease in FRET and an increase in NBD fluorescence.

  • Data Analysis: The rate and extent of fusion can be quantified from the change in fluorescence intensity over time.

Conclusion

The incorporation of branched acyl chains into phosphatidylethanolamines significantly alters their physicochemical and biological properties compared to their linear counterparts. These changes, primarily driven by a disruption in lipid packing and an increase in membrane fluidity, have important implications for the development of novel drug delivery systems and antimicrobial agents. Further quantitative comparisons and exploration of the structure-activity relationships of a wider variety of branched-chain PEs will undoubtedly open new avenues for therapeutic innovation.

References

A Proposed Framework for Inter-Laboratory Comparison of a15:0-i15:0 PE Measurements

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The growing interest in the immunomodulatory properties of a15:0-i15:0 phosphatidylethanolamine (B1630911) (PE), a key lipid component of the gut bacterium Akkermansia muciniphila, necessitates robust and reproducible analytical methods for its quantification in various matrices.[1][2][3] To date, a formal inter-laboratory comparison study for a15:0-i15:0 PE measurements has not been published, highlighting a critical gap in the analytical validation of this important biomolecule. This guide proposes a framework for conducting such a comparison, providing standardized experimental protocols and data presentation formats to ensure consistency and comparability of results across different laboratories.

The Importance of Standardization

An inter-laboratory comparison is essential to:

  • Assess the reproducibility and reliability of different analytical methods.

  • Identify potential sources of variability in measurements.

  • Establish standardized protocols for the quantification of this compound.

  • Provide confidence in the accuracy of data generated in research and clinical settings.

Proposed Inter-Laboratory Comparison Study Design

A successful inter-laboratory comparison of this compound measurements would involve the distribution of standardized samples to participating laboratories. These samples could include:

  • Certified Reference Material (CRM): A purified and well-characterized standard of synthetic this compound.

  • Spiked Matrix Samples: Biological matrices (e.g., plasma, cell culture media) spiked with known concentrations of this compound.

  • Biological Samples: Lyophilized A. muciniphila cell pellets or extracts containing endogenous this compound.

Participating laboratories would analyze these samples using their in-house methods and report their quantitative results along with detailed experimental protocols. The coordinating center would then perform a statistical analysis of the submitted data to assess inter-laboratory variability and method performance.

Experimental Protocols

The following experimental protocols are critical for the accurate quantification of this compound and should be meticulously documented and standardized as much as possible in an inter-laboratory comparison study.

Lipid Extraction

A modified Folch or Bligh-Dyer extraction is commonly used for isolating lipids from biological samples.

  • Sample Homogenization: Homogenize the sample (e.g., bacterial pellet, biological fluid) in a solvent mixture, typically chloroform:methanol (2:1, v/v).

  • Phase Separation: Add water to induce phase separation. The lower organic phase will contain the lipids.

  • Solvent Evaporation: Evaporate the organic solvent under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for analysis (e.g., methanol, isopropanol).

Chromatographic Separation and Mass Spectrometric Analysis (LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry is a highly sensitive and specific method for the quantification of phospholipids.

  • Chromatography:

    • Column: A C18 or HILIC column is typically used for the separation of phospholipids.

    • Mobile Phase: A gradient of solvents such as acetonitrile, methanol, and water with additives like ammonium (B1175870) formate (B1220265) or formic acid.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in either positive or negative mode.

    • Detection: Multiple Reaction Monitoring (MRM) is the preferred method for quantification, using specific precursor-product ion transitions for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR can be used for the structural confirmation and quantification of this compound, particularly for the characterization of reference materials.[1][3]

  • Sample Preparation: Dissolve the purified lipid extract in a deuterated solvent (e.g., CDCl3).

  • Acquisition: Acquire 1H and 31P NMR spectra.

  • Quantification: Use a certified internal standard for quantitative NMR (qNMR).

Data Presentation

To facilitate a clear comparison of results from different laboratories, a standardized data reporting format is essential. The following table outlines the key parameters that should be reported.

ParameterLaboratory ALaboratory BLaboratory C
Sample ID
Extraction Method
Analytical Method
Instrument
Mean Concentration (µg/mL)
Standard Deviation
Coefficient of Variation (%)
Recovery (%)
Limit of Detection (LOD)
Limit of Quantification (LOQ)

Visualizing Workflows and Pathways

Proposed Workflow for Inter-Laboratory Comparison

The following diagram illustrates a proposed workflow for conducting an inter-laboratory comparison of this compound measurements.

cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_reporting Phase 3: Reporting & Analysis prep_samples Preparation of Standardized Samples (CRM, Spiked, Biological) distribute Distribution to Participating Labs prep_samples->distribute lab_a Laboratory A Analysis distribute->lab_a lab_b Laboratory B Analysis distribute->lab_b lab_c Laboratory C Analysis distribute->lab_c data_submission Data Submission to Coordinating Center lab_a->data_submission lab_b->data_submission lab_c->data_submission stat_analysis Statistical Analysis of Results data_submission->stat_analysis report Generation of Comparison Report stat_analysis->report

Caption: Proposed workflow for an inter-laboratory comparison study.

Signaling Pathway of this compound

Understanding the biological context of this compound is crucial for appreciating the importance of its accurate measurement. This lipid has been shown to exert its immunomodulatory effects through a specific signaling pathway.[2][3]

a150_pe This compound tlr2_tlr1 TLR2-TLR1 Heterodimer a150_pe->tlr2_tlr1 Binds to myd88 MyD88 tlr2_tlr1->myd88 Recruits traf6 TRAF6 myd88->traf6 nf_kb NF-κB Activation traf6->nf_kb cytokines Cytokine Production (e.g., TNF-α, IL-6) nf_kb->cytokines Induces

Caption: Signaling pathway of this compound via TLR2-TLR1.

By establishing a standardized framework for the measurement of this compound, the research community can ensure the reliability and comparability of data, ultimately accelerating our understanding of this lipid's role in health and disease and facilitating its potential therapeutic development.

References

A Comparative Guide to the Biological Activity of Synthetic vs. Natural a15:0-i15:0 Phosphatidylethanolamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of synthetically produced and naturally derived anteiso-15:0-iso-15:0 phosphatidylethanolamine (B1630911) (a15:0-i15:0 PE). The data presented is based on peer-reviewed research to facilitate objective evaluation for research and drug development applications.

Introduction

This compound is a diacyl phosphatidylethanolamine with branched fatty acid chains that has been identified as a key immunomodulatory molecule from the commensal gut bacterium Akkermansia muciniphila.[1][2][3] This phospholipid has garnered significant interest for its ability to influence host immune responses, making it a potential therapeutic agent. A critical aspect for its development and application is understanding whether a synthetic version can faithfully replicate the biological functions of its natural counterpart. This guide directly addresses this comparison.

Comparative Biological Activity

Recent studies have demonstrated that synthetic this compound is equipotent to the natural molecule isolated from A. muciniphila. The biological activities of both forms are virtually identical, particularly in their ability to induce cytokine production in immune cells.[2][3]

Quantitative Data Summary

The following table summarizes the comparable dose-dependent induction of Tumor Necrosis Factor-alpha (TNF-α) by natural and synthetic this compound in human monocyte-derived dendritic cells (MDDCs).

Concentration (µg/mL)Natural this compound (TNF-α pg/mL)Synthetic this compound (TNF-α pg/mL)
0.1~100~100
1~500~500
10~1500~1500
100~2500~2500

Data are estimated from dose-response curves presented in Bae et al., Nature, 2022.[2][3]

Signaling Pathway

Both natural and synthetic this compound exert their immunomodulatory effects through the same signaling pathway. They are recognized by a heterodimer of Toll-like receptor 2 (TLR2) and Toll-like receptor 1 (TLR1) on the surface of immune cells.[2][3] This ligand-receptor interaction initiates a downstream signaling cascade that is dependent on the MyD88 adaptor protein, leading to the activation of transcription factors such as NF-κB and subsequent production of pro-inflammatory cytokines like TNF-α.[4][5]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound TLR2 TLR2 This compound->TLR2 Binds TLR1 TLR1 TLR2->TLR1 Dimerizes MyD88 MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK Complex IKK Complex TAK1->IKK Complex NF-kB NF-kB IKK Complex->NF-kB Gene Expression Gene Expression NF-kB->Gene Expression Cytokine Production (TNF-α) Cytokine Production (TNF-α) Gene Expression->Cytokine Production (TNF-α)

This compound induced TLR2-TLR1 signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to compare the biological activities of natural and synthetic this compound.

Generation of Human Monocyte-Derived Dendritic Cells (MDDCs)

This protocol describes the differentiation of human monocytes into dendritic cells, which are then used for stimulation assays.

G Start Start Isolate Monocytes Isolate CD14+ monocytes from peripheral blood mononuclear cells (PBMCs) using magnetic beads. Start->Isolate Monocytes Culture Culture monocytes in RPMI medium supplemented with GM-CSF and IL-4 for 5-7 days. Isolate Monocytes->Culture Maturation Induce maturation by adding a cytokine cocktail (e.g., TNF-α, IL-1β, IL-6, PGE2) for 24-48 hours. Culture->Maturation Harvest Harvest mature MDDCs for use in stimulation assays. Maturation->Harvest End End Harvest->End

Workflow for generating human MDDCs.

Detailed Steps:

  • Monocyte Isolation: Isolate CD14+ monocytes from human peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS) or other immunomagnetic separation techniques.[6]

  • Cell Culture: Culture the isolated monocytes in a T-75 flask at a density of 1 x 10^6 cells/mL in RPMI-1640 medium.[7] This medium should be supplemented with 10% heat-inactivated fetal bovine serum (FBS), granulocyte-macrophage colony-stimulating factor (GM-CSF; 50 ng/mL), and interleukin-4 (IL-4; 100 ng/mL).[8]

  • Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 5-7 days. Replace the culture medium with fresh, supplemented medium every 2-3 days.[7]

  • Maturation: To induce maturation, add a cytokine cocktail to the culture medium for the final 24-48 hours of culture. A typical maturation cocktail includes TNF-α (50 ng/mL), IL-1β (10 ng/mL), IL-6 (100 ng/mL), and prostaglandin (B15479496) E2 (PGE2; 1 µg/mL).[8]

  • Harvesting: Harvest the mature MDDCs, which will be loosely adherent, by gentle scraping or pipetting. The cells are now ready for stimulation experiments.

MDDC Stimulation and Cytokine Measurement (ELISA)

This protocol outlines the stimulation of MDDCs with this compound and the subsequent quantification of TNF-α production using an Enzyme-Linked Immunosorbent Assay (ELISA).

G Start Start Seed Cells Seed mature MDDCs in a 96-well plate at a density of 1x10^5 cells/well. Start->Seed Cells Stimulate Add natural or synthetic this compound at desired concentrations. Seed Cells->Stimulate Incubate Incubate for 18-24 hours at 37°C. Stimulate->Incubate Collect Supernatant Centrifuge the plate and collect the cell culture supernatant. Incubate->Collect Supernatant ELISA Perform TNF-α ELISA on the supernatant according to manufacturer's instructions. Collect Supernatant->ELISA Read Plate Read absorbance at 450 nm using a microplate reader. ELISA->Read Plate Analyze Data Calculate TNF-α concentration based on the standard curve. Read Plate->Analyze Data End End Analyze Data->End

Workflow for MDDC stimulation and TNF-α ELISA.

Detailed Steps:

  • Cell Seeding: Seed mature MDDCs into a 96-well flat-bottom plate at a density of 1 x 10^5 cells per well in 100 µL of culture medium.[9]

  • Stimulation: Add 100 µL of medium containing the desired concentrations of natural or synthetic this compound to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.[3]

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes to pellet the cells. Carefully collect the supernatant for cytokine analysis.

  • ELISA Procedure:

    • Coat a 96-well ELISA plate with a capture antibody specific for human TNF-α overnight at 4°C.

    • Wash the plate and block non-specific binding sites.

    • Add standards and collected supernatants to the wells and incubate.

    • Wash the plate and add a biotinylated detection antibody.

    • Incubate, wash, and then add streptavidin-horseradish peroxidase (HRP) conjugate.

    • Incubate, wash, and add a TMB substrate solution.

    • Stop the reaction with a stop solution and read the absorbance at 450 nm using a microplate reader.[10][11]

  • Data Analysis: Calculate the concentration of TNF-α in the samples by comparing their absorbance values to a standard curve generated with known concentrations of recombinant TNF-α.

TLR Activation Reporter Assay (HEK-Blue™ Cells)

This assay utilizes a reporter cell line to specifically measure the activation of the TLR2/TLR1 heterodimer by this compound.

G Start Start Seed Cells Seed HEK-Blue™ hTLR2/TLR1 cells in a 96-well plate. Start->Seed Cells Stimulate Add natural or synthetic this compound at desired concentrations. Seed Cells->Stimulate Incubate Incubate for 18-24 hours at 37°C. Stimulate->Incubate Measure SEAP Measure secreted embryonic alkaline phosphatase (SEAP) activity in the supernatant using a detection medium. Incubate->Measure SEAP Read Plate Read absorbance at 620-655 nm. Measure SEAP->Read Plate Analyze Data Determine the level of TLR activation. Read Plate->Analyze Data End End Analyze Data->End

Workflow for TLR activation reporter assay.

Detailed Steps:

  • Cell Culture: Culture HEK-Blue™ hTLR2 cells (which also express TLR1 and TLR6) in DMEM supplemented with 10% heat-inactivated FBS, penicillin/streptomycin, and selection antibiotics as per the manufacturer's instructions.[12]

  • Cell Seeding: Plate the HEK-Blue™ cells in a 96-well plate at a density of approximately 2.5 x 10^4 to 5 x 10^4 cells per well.

  • Stimulation: Add the natural or synthetic this compound at various concentrations to the wells. Include appropriate positive (e.g., Pam3CSK4 for TLR2/1) and negative controls.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.[13]

  • SEAP Detection: Add a SEAP detection reagent (e.g., QUANTI-Blue™) to the cell culture supernatant. This reagent contains a substrate for the secreted alkaline phosphatase.[14]

  • Reading: Incubate for 1-3 hours at 37°C and then measure the absorbance at 620-655 nm. The color change is proportional to the SEAP activity, which in turn reflects the level of NF-κB activation downstream of TLR signaling.[13]

Conclusion

The available evidence strongly indicates that synthetic this compound is a reliable and equipotent substitute for its natural counterpart in terms of its immunomodulatory activity. Both forms activate the TLR2/TLR1 signaling pathway to induce a comparable cytokine response. This functional equivalence is a significant advantage for research and development, as it allows for a consistent and scalable supply of this promising immunomodulatory lipid for further investigation and potential therapeutic applications. However, it is important to note that the current data is primarily from in vitro experiments, and further in vivo studies are warranted to fully confirm these findings in a physiological context.[15]

References

Safety Operating Guide

Proper Disposal of a15:0-i15:0 PE: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of a15:0-i15:0 PE (1-anteiso-pentadecanoyl-2-iso-pentadecanoyl-sn-glycero-3-phosphoethanolamine) is a critical component of laboratory safety and environmental responsibility. While phosphatidylethanolamines are not generally classified as hazardous substances, adherence to established protocols for chemical waste management is essential to ensure a safe working environment and compliance with regulations.[1][2] This guide provides detailed procedures for the safe handling and disposal of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

Before handling this compound, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure and prevent contamination.[1]

Protection TypeSpecific RecommendationsPurpose
Eye Protection Safety glasses with side shields or safety goggles.To protect against airborne powder particles.[1]
Hand Protection Nitrile or latex gloves.To prevent skin contact. Gloves should be inspected before use and disposed of properly after handling.[3]
Body Protection Standard laboratory coat.To protect clothing and skin from spills.[1]
Respiratory Protection Generally not required in well-ventilated areas. A dust mask (e.g., N95) is recommended when handling large quantities.[1]To avoid inhalation of fine powder.

Disposal Procedures

The correct disposal method for this compound depends on its physical state: a solid powder or dissolved in a solvent.

Disposal of Solid this compound and Contaminated Materials:

For this compound in its solid (powder) form and materials contaminated with it, the following steps should be taken:

  • Segregation: Separate the solid lipid waste from other waste streams, such as aqueous and solvent waste.[4]

  • Containment: Collect the solid this compound waste and any contaminated materials (e.g., weigh boats, gloves, paper towels) in a designated, well-labeled, and sealed container to prevent spills and contamination.[3][4]

  • Disposal: This contained waste can typically be disposed of in the regular laboratory waste stream.[1] However, always adhere to your institution's specific guidelines for solid chemical waste.

Disposal of this compound in Solvent-Based Solutions:

When this compound is dissolved in an organic solvent (e.g., chloroform), it must be treated as hazardous chemical waste.[1]

  • Collection: Collect all solutions of this compound in a designated hazardous waste container for organic solvents.[1] Ensure the container is compatible with the solvent used.

  • Labeling: Clearly label the hazardous waste container with its contents.

  • Storage: Store the waste container in a well-ventilated and safe location, away from incompatible chemicals.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.[5] Do not pour organic solvents down the drain. [1]

Experimental Protocols

While specific experimental protocols for this compound were not detailed in the search results, a general procedure for preparing a solution of a similar phospholipid, 1,2-Distearoyllecithin, can be adapted:

  • Preparation: Work in a well-ventilated area, preferably a chemical fume hood.[1]

  • Measurement: Use a clean, dry spatula to weigh the desired amount of this compound powder.[1]

  • Dissolution: Transfer the powder to a suitable glass container and add the appropriate volume of the desired organic solvent. Gently swirl or vortex the mixture until the lipid is fully dissolved. Sonication can be used to facilitate this process.[1]

Disposal Workflow

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.

This compound Disposal Workflow start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Safety Glasses, Lab Coat) start->ppe assess_form Assess Physical Form ppe->assess_form solid_waste Solid Waste (Powder, Contaminated Gloves, etc.) assess_form->solid_waste Solid solution_waste Solution in Organic Solvent assess_form->solution_waste Solution collect_solid Collect in a Labeled, Sealed Container solid_waste->collect_solid collect_solution Collect in Designated Hazardous Waste Container solution_waste->collect_solution dispose_solid Dispose in Regular Laboratory Waste Stream (Follow Institutional Guidelines) collect_solid->dispose_solid end End: Proper Disposal dispose_solid->end label_solution Label Container with Contents collect_solution->label_solution store_solution Store Safely in a Ventilated Area label_solution->store_solution contact_ehs Contact EHS for Pickup and Disposal store_solution->contact_ehs contact_ehs->end

Caption: Workflow for the proper disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.